CDKN1B
Description
Properties
CAS No. |
147604-94-2 |
|---|---|
Molecular Formula |
C18H23N3O7S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Functions of the CDKN1B Gene in Cell Cycle Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process that orchestrates the duplication and division of a cell into two daughter cells. This process is tightly regulated by a complex network of proteins to ensure high-fidelity replication and segregation of the genome. Among the key regulators are cyclin-dependent kinases (CDKs), whose activities are controlled by cyclins and CDK inhibitors (CKIs). The CDKN1B gene, which encodes the p27Kip1 (p27) protein, is a critical tumor suppressor that acts as a potent CKI, primarily governing the transition from the G1 to the S phase of the cell cycle.[1][2] Dysregulation of p27 function is a common feature in many human cancers, making it a subject of intense research and a promising target for therapeutic intervention.[3] This guide provides a comprehensive overview of the core functions of this compound/p27, its intricate regulatory mechanisms, and its role in disease, supplemented with quantitative data and detailed experimental protocols.
The this compound Gene and p27Kip1 Protein
The this compound gene is located on human chromosome 12p13.1 and encodes the 27 kDa protein p27Kip1.[2][4] p27 belongs to the Cip/Kip family of CKIs, which also includes p21Cip1 and p57Kip2.[2] The protein is characterized by an N-terminal domain responsible for binding to and inhibiting both cyclins and CDKs.[5] Its primary role is to control cell cycle progression at the G1/S checkpoint by binding to and preventing the activation of Cyclin E-CDK2 and Cyclin D-CDK4 complexes.[2] By arresting the cell cycle in G1, p27 prevents untimely DNA replication, thereby acting as a crucial tumor suppressor.[1]
Mechanism of Action: G1/S Checkpoint Control
In quiescent or growth-arrested cells, p27 levels are high.[6] The N-terminal domain of p27 inserts into the ATP-binding pocket of the CDK, directly blocking its kinase activity.[7] This inhibition prevents the phosphorylation of key substrates required for S phase entry, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the transcription of genes necessary for DNA synthesis. Upon receiving mitogenic signals, p27 levels decrease, releasing the brake on CDK activity and allowing for G1/S transition.[8]
Regulation of p27Kip1 Activity
The function of p27 is exquisitely controlled at multiple levels, including transcription, translation, post-translational modifications, and subcellular localization. This complex regulation ensures that p27 levels and activity are appropriate for the cell's proliferative state.
Transcriptional and Translational Control
While p27 levels are primarily regulated post-translationally, transcriptional control also plays a role. Transcription factors such as those from the Forkhead box O (FoxO) family can activate this compound gene expression.[2] Additionally, the translation of p27 mRNA can be suppressed by microRNAs, such as miR-221 and miR-222, which are often upregulated in cancers like glioblastoma.[9]
Post-Translational Modifications (PTMs)
PTMs are the primary mechanism for regulating p27's stability and function. Phosphorylation at different residues dictates its fate: degradation, nuclear export, or altered binding affinity for cyclin-CDK complexes.
-
Phosphorylation and Degradation: In late G1 and S phase, active Cyclin E-CDK2 phosphorylates p27 on Threonine 187 (Thr187).[10][11] This phosphorylation event creates a recognition site for the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 being the specific F-box protein that binds to phospho-Thr187.[10][12] The SCF-Skp2 complex then polyubiquitinates p27, targeting it for degradation by the 26S proteasome.[10][13] This degradation is essential for relieving the inhibition of CDK2 and allowing entry into S phase.[14]
-
Phosphorylation and Subcellular Localization: The subcellular location of p27 is critical to its function; it must be in the nucleus to inhibit CDK2 and enforce G1 arrest.[1] Phosphorylation at Serine 10 (Ser10) by kinases such as KIS promotes its export from the nucleus to the cytoplasm via the export protein CRM1.[15][16] In the cytoplasm, p27 is unable to inhibit the nuclear cyclin-CDK complexes. Further phosphorylations at Threonine 157 (Thr157) and Threonine 198 (Thr198) by kinases like Akt/PKB prevent its re-import into the nucleus.[16][17] Cytoplasmic mislocalization of p27 is a common finding in aggressive cancers and is associated with a poor prognosis.[18][19]
-
Tyrosine Phosphorylation: Tyrosine kinases, such as Abl and Src family kinases, can phosphorylate p27 on Tyrosine 88 (Y88) and Y89.[20][21] This modification does not lead to degradation but instead converts p27 from an inhibitor to a substrate of cyclin-CDK complexes, or even a potential assembly factor for Cyclin D-CDK4, thereby promoting cell cycle progression.[20][21]
// Kinases outside clusters Akt [label="Akt/PKB", fillcolor="#34A853", fontcolor="#FFFFFF"]; KIS [label="KIS", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges for localization KIS -> p27_N [color="#EA4335", label=" P-Ser10"]; p27_N -> p27_C [label="Nuclear Export\n(via CRM1)"]; Akt -> p27_C [color="#EA4335", label=" P-Thr157\n P-Thr198"]; p27_C -> p27_N [arrowhead=tee, label="Prevents\nRe-import"];
{rank=same; G1_Arrest; S_Phase;} } caption: "Post-translational regulation of p27Kip1."
Quantitative Data Summary
The biochemical interactions and modifications of p27 have been quantified in various studies. This table summarizes key quantitative parameters.
| Parameter | Interacting Partner / Modifier | Value / Site | Functional Consequence |
| Phosphorylation Sites | |||
| Nuclear Degradation | Cyclin E-CDK2 | Threonine 187 (T187) | Primes for SCF-Skp2 ubiquitination.[10] |
| Nuclear Export | Kinase-Interacting Stathmin (KIS) | Serine 10 (S10) | Promotes binding to CRM1 and export to cytoplasm.[15][16] |
| Cytoplasmic Retention | Akt/PKB | Threonine 157 (T157) | Prevents nuclear re-import.[16][17] |
| Cytoplasmic Retention | Akt/PKB, AMPK | Threonine 198 (T198) | Prevents nuclear re-import.[8][22] |
| Inhibition Switch | Abl/Src Tyrosine Kinases | Tyrosine 88/89 (Y88/89) | Converts p27 from an inhibitor to a non-inhibitor.[20] |
| Protein Degradation | |||
| Primary E3 Ligase (Nucleus) | SCF-Skp2 | Binds p27 phosphorylated on T187 | Targets p27 for proteasomal degradation in S/G2.[10] |
| E3 Ligase (Cytoplasm) | KPC | Binds p27 phosphorylated on S10 | Targets p27 for degradation in G1.[15] |
| Subcellular Localization | |||
| Nuclear Export Protein | CRM1 | Binds p27 phosphorylated on S10 | Mediates transport from nucleus to cytoplasm.[15] |
This compound in Cancer and Drug Development
Given its role as a tumor suppressor, the inactivation of p27 is a frequent event in human cancers. However, unlike many other tumor suppressors, the this compound gene itself is rarely mutated in most cancers.[1] Instead, p27 is typically downregulated through accelerated proteasomal degradation or rendered non-functional by cytoplasmic mislocalization.[15][23] Low levels of nuclear p27 or high levels of cytoplasmic p27 often correlate with aggressive tumor behavior and poor patient prognosis in a variety of malignancies, including breast, prostate, and ovarian cancers.[3][18]
The central role of the Skp2 E3 ligase in p27 degradation has made it an attractive target for drug development. Inhibiting Skp2 could potentially restore p27 levels, induce cell cycle arrest, and inhibit tumor growth. Several small molecule inhibitors of the SCF-Skp2 complex are currently under investigation. Another therapeutic strategy involves targeting the upstream signaling pathways, such as the PI3K/Akt pathway, that lead to the cytoplasmic sequestration of p27.
Key Experimental Protocols
Studying the function and regulation of p27 involves a variety of standard molecular and cell biology techniques.
Co-Immunoprecipitation (Co-IP) to Detect p27-CDK2 Interaction
Objective: To determine if p27 and CDK2 physically associate within a cell.
Methodology:
-
Cell Lysis: Culture cells of interest to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to p27 to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against CDK2 to detect its presence in the immunoprecipitated complex.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of p27 expression on cell cycle phase distribution.
Methodology:
-
Cell Culture: Grow cells under desired experimental conditions (e.g., with or without p27 overexpression).
-
Harvesting: Trypsinize adherent cells or collect suspension cells. Wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ~100 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Interpretation: Generate a histogram of fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. Quantify the percentage of cells in each phase. An increase in the G1 population suggests a G1 cell cycle arrest, consistent with p27 function.
Conclusion
The this compound gene product, p27Kip1, is a cornerstone of cell cycle control, acting as a critical gatekeeper for the G1/S transition. Its activity is finely tuned by a complex web of regulatory mechanisms, primarily post-translational modifications that control its stability and subcellular localization. The frequent dysregulation of p27 in cancer, leading to uncontrolled cell proliferation, underscores its importance as a tumor suppressor. A thorough understanding of the signaling pathways that govern p27 function is paramount for the development of novel therapeutic strategies aimed at restoring its cell cycle inhibitory activity in cancer cells. The experimental protocols and quantitative data provided herein serve as a foundational resource for researchers dedicated to unraveling the complexities of this vital protein and harnessing its potential for clinical benefit.
References
- 1. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Roles of this compound in cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. A pathway in quiescent cells that controls p27Kip1 stability, subcellular localization, and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Regulation of p27Kip1 phosphorylation and G1 cell cycle progression by protein phosphatase PPM1G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of p27Kip1 by miRNA 221/222 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P27 expression is regulated by separate signaling pathways, downstream of Ras, in each cell cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SCF complex - Wikipedia [en.wikipedia.org]
- 13. p27kip1: A Multifunctional Cyclin-Dependent Kinase Inhibitor with Prognostic Significance in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p27(Kip1) signaling: Transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. Subcellular localization of p27kip1 expression predicts poor prognosis in human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Differential modification of p27Kip1 controls its cyclin D-cdk4 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. "Phosphorylation of p27Kip1 Regulates Assembly and Activation of Cyclin" by Michelle D. Larrea, Jiyong Liang et al. [nsuworks.nova.edu]
- 22. researchgate.net [researchgate.net]
- 23. Expression and altered subcellular localization of the cyclin-dependent kinase inhibitor p27Kip1 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of CDKN1B in Preventing Tumor Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) gene encodes the p27Kip1 protein, a critical regulator of cell cycle progression and a bona fide tumor suppressor.[1] Its primary function is to halt cellular proliferation at the G1/S transition by inhibiting the activity of cyclin-CDK complexes.[2][3] The abundance and activity of p27 are tightly controlled through transcriptional regulation, post-translational modifications, and subcellular localization.[1][2] In numerous human malignancies, the tumor suppressor function of this compound is abrogated through various mechanisms, including heterozygous mutation, deletion, reduced expression, or mislocalization of the p27 protein to the cytoplasm.[1][4] Consequently, low nuclear p27 expression is a robust prognostic marker associated with aggressive tumor behavior and poor patient outcomes in cancers such as breast, prostate, and colorectal carcinomas.[5][6][7] This guide provides a detailed overview of the molecular mechanisms governing this compound's role in tumor suppression, summarizes quantitative data on its alteration and prognostic significance in cancer, details key experimental protocols for its study, and visualizes the core signaling pathways and workflows involved.
Introduction to this compound/p27
The this compound gene, located on chromosome 12p13.1, encodes the p27Kip1 protein (p27).[8][9] p27 is a member of the Cip/Kip family of cyclin-dependent kinase inhibitors (CKIs), which also includes p21Cip1 and p57Kip2.[4] These proteins share a homologous N-terminal domain responsible for binding to and inhibiting a broad range of cyclin-CDK complexes.[4] The principal role of p27 is to act as a crucial checkpoint in the cell division cycle, primarily by preventing cells from progressing from the G1 phase to the S phase.[1][2][10] By arresting the cell cycle, p27 ensures that cells do not divide in an uncontrolled manner, thereby functioning as a classic tumor suppressor.[1]
The Role of this compound in Cell Cycle Control
Mechanism of G1/S Phase Arrest
The transition from the G1 to the S phase of the cell cycle is a critical, tightly regulated event driven by the sequential activation of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. These kinases phosphorylate the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. Liberated E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.
p27 directly prevents this progression by binding to both cyclin D-CDK4/6 and cyclin E-CDK2 complexes, inhibiting their kinase activity.[3][11] By keeping these complexes in an inactive state, p27 ensures that Rb remains hypophosphorylated and bound to E2F, effectively arresting the cell cycle in G1.[8] This inhibitory function is essential for maintaining cellular quiescence and preventing aberrant proliferation.
Regulation of p27 Abundance and Activity
The tumor-suppressive function of p27 is tightly regulated at multiple levels to allow for cell proliferation when required. Deregulation of these control mechanisms is a common event in cancer.
Post-Translational Modification and Degradation
The primary mechanism for downregulating p27 is through phosphorylation-dependent ubiquitination and subsequent degradation by the 26S proteasome.[12][13] In late G1 phase, active Cyclin E-CDK2 phosphorylates p27 on a key threonine residue (Thr187).[14] This phosphorylation event creates a recognition site for the S-phase kinase-associated protein 2 (Skp2), which is the substrate-recognition component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex.[12][15][16] The SCF-Skp2 complex then polyubiquitinates p27, targeting it for destruction and allowing the cell cycle to proceed.[17]
Upstream Signaling Pathways
Oncogenic signaling pathways, particularly the PI3K/Akt pathway, are major contributors to p27 downregulation in cancer.[11][18][19] Activation of receptor tyrosine kinases (RTKs) by growth factors stimulates PI3K, which in turn activates the serine/threonine kinase Akt. Akt can phosphorylate p27 on other residues, such as Thr157.[14][20] This phosphorylation does not directly lead to degradation but promotes the binding of p27 to 14-3-3 proteins, causing its sequestration in the cytoplasm.[20] This mislocalization prevents p27 from accessing its nuclear targets (cyclin-CDK complexes), thereby promoting cell cycle entry.[11][21]
Subcellular Localization
The tumor suppressor function of p27 is strictly dependent on its nuclear localization.[20] Its movement between the nucleus and cytoplasm is a dynamic process. Nuclear import is mediated by a C-terminal nuclear localization signal (NLS), while nuclear export is facilitated by a nuclear export signal (NES) and the exportin CRM1.[8][20][22][23] Phosphorylation of p27 on Ser10 has been shown to be necessary for its CRM1-dependent nuclear export in response to mitogens.[8][23] In many cancers, a significant pool of p27 is found in the cytoplasm, rendering it ineffective as a cell cycle inhibitor and potentially endowing it with oncogenic functions related to cell motility.[14][24]
This compound as a Haploinsufficient Tumor Suppressor
Alteration of this compound in Human Cancers
Unlike classic tumor suppressors that typically require two "hits" (biallelic inactivation), this compound is considered a haploinsufficient tumor suppressor, where the loss of a single allele is sufficient to promote tumorigenesis.[2] While historically considered to be rarely mutated, next-generation sequencing has revealed that this compound is genetically inactivated in a significant percentage of specific cancers, particularly those that are hormone-driven.[4][25][26] Alterations include somatic and germline mutations (frameshift, nonsense, missense) and copy number loss.[27][28]
Table 1: Frequency of this compound Alterations in Various Cancers
| Cancer Type | Alteration Type | Frequency (%) | References |
| Small Intestine Neuroendocrine Tumors (SI-NETs) | Heterozygous Frameshift Mutations | 8 - 9.6% | [1][2][29][30] |
| Copy Number Loss | 1.5 - 14% | [29] | |
| Luminal Breast Cancer | Somatic Mutations | ~3% (2.8 - 4.1%) | [3][27][31] |
| Copy Number Loss | ~8% | [27] | |
| Prostate Cancer | Somatic Mutations / Deletions | 3 - 11% | [26][32] |
| Copy Number Loss (Deep Deletion) | 1.2 - 6.3% | [32][33] | |
| Multiple Endocrine Neoplasia, Type 4 (MEN4) | Germline Mutations | Causal | [1][4] |
Prognostic Significance of p27 Expression
Across a wide range of malignancies, a reduction in the nuclear expression of p27, as measured by immunohistochemistry, is a powerful and independent predictor of poor patient prognosis. Low p27 levels are frequently correlated with higher tumor grade, increased proliferation, and shorter patient survival.[34][35][36]
Table 2: Prognostic Value of Low p27 Expression in Human Cancers
| Cancer Type | Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value | References |
| Breast Cancer (Overall) | Overall Survival | 1.51 | 1.22 - 1.87 | <0.001 | [6] |
| Disease-Free Survival | 1.32 | 1.10 - 1.57 | <0.001 | [6] | |
| Breast Cancer (Hormone Receptor-Positive) | Overall Survival | 1.42 | 1.05 - 1.94 | <0.05 | [6][37] |
| Colorectal Cancer | Overall Survival | 0.44 | 0.31 - 0.61 | <0.001 | [9] |
| Disease-Free Survival | 0.40 | 0.28 - 0.59 | <0.001 | [9] | |
| Prostate Cancer (Pathological T2-T3b) | Biochemical Recurrence | 4.99 | - | 0.0081 | [5] |
| Prostate Cancer (Stage C) | Recurrence | - | - | 0.004 | [7] |
| Survival | - | - | 0.010 | [7] | |
| High-Grade Astrocytoma | Overall Survival | - | - | 0.0008 | [34] |
*Note: For the colorectal cancer meta-analysis, the HR represents the protective effect of high p27 expression; an HR < 1.0 indicates that low p27 expression is associated with a worse outcome.
Methodologies for Studying this compound/p27 Function
Western Blotting for p27 Quantification
Purpose: To determine the total amount of p27 protein in cell or tissue lysates.
Protocol:
-
Lysate Preparation: Lyse cells or homogenized tissue in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on an 8-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p27 (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C.[38]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[24]
-
Analysis: Quantify band intensity using densitometry software. Normalize p27 levels to a loading control protein like β-actin or GAPDH.
Co-Immunoprecipitation for Protein Interactions
Purpose: To determine if p27 physically interacts with other proteins, such as CDK2 or Cyclin E, within a cell lysate.
Protocol:
-
Lysate Preparation: Prepare a non-denaturing cell lysate using a gentle IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-p27) or an isotype control IgG overnight at 4°C.[24]
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting, probing with an antibody against the suspected "prey" protein (e.g., anti-CDK2).
Cell Cycle Analysis by Flow Cytometry
Purpose: To analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. This is used to assess the functional effect of p27 modulation.
Protocol:
-
Cell Harvest: Harvest a single-cell suspension. For adherent cells, use trypsin and ensure complete dissociation.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. This permeabilizes the cells and preserves their structure. Cells can be stored at -20°C for several weeks.[39][40]
-
Washing: Rehydrate the cells by washing twice with Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye, most commonly Propidium Iodide (PI).[39][41]
-
RNase Treatment: The staining solution must also contain RNase A to degrade double-stranded RNA, which PI can also bind, ensuring that the fluorescence signal is specific to DNA content.[39][42]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature or 4°C, protected from light.[42]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity of each cell is measured.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G0/G1 will have a 2n DNA content and form the first peak. Cells in G2/M will have a 4n DNA content and form a second peak with twice the fluorescence intensity. Cells in S phase will have an intermediate DNA content and will be found between the two peaks.
Conclusion and Therapeutic Implications
This compound (p27) is a cornerstone of cell cycle control, and its functional inactivation is a key event in the development and progression of many human cancers. The mechanisms of this inactivation are diverse, ranging from genetic alterations to complex post-translational regulation by oncogenic signaling pathways. The strong correlation between low nuclear p27 expression and poor prognosis underscores its clinical relevance as a biomarker.[36] For drug development professionals, the pathways that regulate p27 stability and localization offer attractive therapeutic targets. For instance, inhibiting the SCF-Skp2 E3 ligase to prevent p27 degradation or targeting the PI3K/Akt pathway to restore its nuclear localization could be viable strategies to re-establish this critical tumor suppressor function in cancer cells.[11][43] A comprehensive understanding of the molecular intricacies of p27 regulation is therefore essential for developing novel and effective anti-cancer therapies.
References
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- 18. PI3K/Akt signaling regulates p27(kip1) expression via Skp2 in PC3 and DU145 prostate cancer cells, but is not a major factor in p27(kip1) regulation in LNCaP and PC346 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 38. p27 Kip1 Antibody | Cell Signaling Technology [cellsignal.com]
- 39. vet.cornell.edu [vet.cornell.edu]
- 40. cancer.wisc.edu [cancer.wisc.edu]
- 41. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 42. Protocols [moorescancercenter.ucsd.edu]
- 43. Targeting the p27 E3 ligase SCF(Skp2) results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Domains of CDKN1B (p27Kip1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase inhibitor 1B (CDKN1B), widely known as p27Kip1, is a critical regulator of cell cycle progression, acting primarily as a gatekeeper for the G1 to S phase transition.[1] As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, its primary function involves binding to and inhibiting the activity of cyclin-CDK complexes, thereby halting cell division.[2][3] Dysregulation of p27, often through post-translational modifications and subsequent degradation rather than genetic mutation, is a common feature in a multitude of human cancers, correlating with poor prognosis.[4] This guide provides a detailed examination of the structural biology of p27, its functional domains, regulatory post-translational modifications, and the experimental methodologies used to elucidate these features.
This compound (p27Kip1) Protein Structure
The human this compound gene, located on chromosome 12p13, encodes a 198-amino acid protein with a molecular weight of approximately 22 kDa.[5][6] Structurally, p27 is classified as an intrinsically disordered protein (IDP), meaning it lacks a fixed tertiary structure when in isolation.[1][6][7] This inherent flexibility is crucial for its function, allowing it to interact with a wide array of binding partners and adopt a more ordered conformation upon binding, particularly to its primary targets, the cyclin-CDK complexes.[7][8]
-
Primary Structure: A 198-amino acid polypeptide chain.
-
Secondary and Tertiary Structure: Largely unstructured in its unbound state. Upon binding to a cyclin-CDK complex, its N-terminal kinase inhibitory domain folds into a stable structure.[8][9] The C-terminal region remains largely disordered, facilitating interactions with other regulatory proteins.[7]
-
Quaternary Structure: p27 functions by forming ternary complexes with both a cyclin (e.g., cyclin A, D, or E) and a cyclin-dependent kinase (e.g., CDK2, CDK4).[3][10] It makes distinct contacts with both subunits of the complex to mediate its inhibitory effect.[8][9]
Functional Domains and Key Residues
The multifaceted regulatory functions of p27 are governed by its distinct functional domains and key amino acid residues that are subject to post-translational modifications.
N-Terminal Kinase Inhibitory Domain (KID)
The N-terminal portion of p27 (approximately residues 25-93) constitutes the Kinase Inhibitory Domain (KID), which is essential for its cell cycle inhibitory function.[7] This domain is conserved among the Cip/Kip family members and is sufficient for binding and inactivating cyclin-CDK complexes.[7][11] The KID can be further subdivided:
-
Domain 1 (D1) / Cyclin-Binding Subdomain: This region interacts with the conserved cyclin box on the cyclin subunit.[8][12]
-
Linker Helix (LH): A helical region that connects the D1 and D2 subdomains.[12]
-
Domain 2 (D2) / CDK-Binding Subdomain: This subdomain inserts directly into the catalytic cleft of the CDK, mimicking ATP binding and blocking the kinase's catalytic activity.[6][11]
C-Terminal Domain
The C-terminal half of p27 is intrinsically disordered and houses several crucial regulatory elements:
-
Nuclear Localization Signal (NLS): A putative bipartite NLS near the C-terminus (approximately residues 153-169) is responsible for the protein's import into the nucleus, where it primarily exerts its inhibitory function.[5]
-
Binding Sites for Other Proteins: This disordered region facilitates interactions with proteins involved in its degradation and localization, such as components of the ubiquitin-proteasome pathway.[6]
Post-Translational Modification Sites
The activity, stability, and subcellular localization of p27 are tightly regulated by a complex series of post-translational modifications (PTMs), primarily phosphorylation.[1][13]
-
Tyrosine (Tyr) Phosphorylation (Y74, Y88, Y89): Phosphorylation at Y88 and Y89 by non-receptor tyrosine kinases can reduce p27's ability to inhibit CDK2 but is required for its assembly into active cyclin D-CDK4 complexes.[1][3]
-
Threonine (Thr) Phosphorylation (T187): This is a key phosphorylation event. Phosphorylation at T187 by active cyclin E/A-CDK2 complexes marks p27 for recognition by the F-box protein Skp2, a component of the SCF E3 ubiquitin ligase complex.[2][14][15] This leads to its ubiquitination and subsequent degradation by the proteasome, a critical step for S-phase entry.
-
Threonine (Thr) Phosphorylation (T198): Phosphorylation at this site, often by kinases like Akt/PKB, promotes the interaction of p27 with 14-3-3 proteins, leading to its sequestration in the cytoplasm and functional inactivation as a nuclear CDK inhibitor.[3]
Quantitative Data Summary
The following table summarizes the key domains and modification sites within the 198-amino acid human p27Kip1 protein.
| Feature | Residue Positions | Function |
| Domains | ||
| Kinase Inhibitory Domain (KID) | ~25 - 93 | Binds and inhibits Cyclin-CDK complexes.[7] |
| Nuclear Localization Signal (NLS) | ~153 - 169 | Mediates nuclear import.[5] |
| Phosphorylation Sites | ||
| Tyrosine 74 (Y74) | 74 | Phosphorylation by tyrosine kinases modulates CDK inhibition.[1][6] |
| Tyrosine 88 (Y88) | 88 | Phosphorylation required for cyclin D-CDK4 assembly and activation.[1][3] |
| Tyrosine 89 (Y89) | 89 | Phosphorylation required for cyclin D-CDK4 assembly and activation.[3] |
| Threonine 187 (T187) | 187 | Phosphorylation by CDK2 targets p27 for ubiquitination and degradation.[2][14] |
| Threonine 198 (T198) | 198 | Phosphorylation by Akt promotes cytoplasmic sequestration.[3] |
Visualizations: Diagrams and Workflows
Diagram 1: Domain Architecture of this compound (p27Kip1)
Caption: Linear domain map of p27Kip1 showing the KID and key phosphorylation sites.
Diagram 2: this compound (p27Kip1) Regulatory Pathway
References
- 1. p27Kip1, an Intrinsically Unstructured Protein with Scaffold Properties [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. The function of p27 KIP1 during tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Landscape of this compound Mutations in Luminal Breast Cancer and Other Hormone-Driven Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of the p27Kip1 cyclin-dependent-kinase inhibitor bound to the cyclin A-Cdk2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p27kip1: A Multifunctional Cyclin-Dependent Kinase Inhibitor with Prognostic Significance in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A cancer‐associated this compound mutation induces p27 phosphorylation on a novel residue: a new mechanism for tumor suppressor loss‐of‐function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SCF complex - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Regulation of CDKN1B Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical negative regulator of the cell cycle and a tumor suppressor.[1][2][3] Its expression and function are tightly controlled at multiple levels, including transcription, post-transcription, and post-translation. Dysregulation of this compound is a common feature in a multitude of human cancers, often correlating with increased tumor aggressiveness and poor prognosis.[1][4][5] This technical guide provides a comprehensive overview of the core mechanisms governing this compound gene expression, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.
Introduction
The this compound gene encodes the p27Kip1 protein, a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[3] By binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes, p27 plays a pivotal role in preventing premature entry into the S phase of the cell cycle, thereby controlling cell proliferation.[2][3][6] Given its crucial role as a gatekeeper of the cell cycle, the expression and activity of p27 are meticulously regulated. This regulation occurs through a complex interplay of transcriptional activation, post-transcriptional silencing by microRNAs and RNA-binding proteins, and post-translational modifications that primarily dictate its stability and subcellular localization.[3][7] Understanding these intricate regulatory networks is paramount for the development of novel therapeutic strategies targeting cancers characterized by p27 dysregulation.
Transcriptional Regulation of this compound
The transcription of the this compound gene is a key initial step in controlling the cellular levels of the p27 protein. This process is primarily orchestrated by the interplay of various transcription factors that bind to specific regulatory elements within the this compound promoter, thereby activating or repressing its expression.
Key Transcriptional Activators: The FoxO Family
The Forkhead box O (FoxO) family of transcription factors, particularly FoxO3a, are well-established activators of this compound transcription.[3] Upon activation, for instance in response to cellular stress or the inhibition of the PI3K-Akt signaling pathway, FoxO proteins translocate to the nucleus and bind to the promoter of this compound, initiating its transcription.
Quantitative Data: Effect of FoxO3a on this compound Expression
| Cell Line | Experimental Condition | Fold Change in this compound mRNA | Fold Change in p27 Protein | Reference |
| Uveal Melanoma Cells | FoxO3a Overexpression | ~2.5 | ~2.8 | [8] |
| Uveal Melanoma Cells | siFoxO3a Knockdown | ~0.4 | ~0.3 | [8] |
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for FoxO3a Binding to the this compound Promoter
This protocol outlines the general steps for performing a ChIP assay to investigate the in vivo binding of the FoxO3a transcription factor to the promoter region of the this compound gene.
Materials:
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (0.125 M final concentration)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonication equipment
-
Anti-FoxO3a antibody and corresponding IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the this compound promoter and a negative control region
-
qPCR machine and reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-FoxO3a antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the this compound promoter and a negative control region. The relative enrichment of the this compound promoter in the FoxO3a immunoprecipitated sample compared to the IgG control indicates the extent of FoxO3a binding.
Post-Transcriptional Regulation of this compound
Following transcription, the stability and translation of this compound mRNA are subject to a further layer of control, primarily mediated by microRNAs (miRNAs) and RNA-binding proteins (RBPs).
Regulation by MicroRNAs
MicroRNAs are small non-coding RNAs that typically bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified to target this compound, with miR-221 being one of the most extensively studied.
Quantitative Data: Effect of miR-221 on p27 Expression
| Cell Line | Experimental Condition | Fold Change in p27 Protein | Reference |
| Hep3B (Hepatocellular Carcinoma) | miR-221 mimic transfection | 2.6-fold decrease | [9] |
| Hep3B (Hepatocellular Carcinoma) | anti-miR-221 transfection | 1.4-fold increase | [9] |
| SNU449 (Hepatocellular Carcinoma) | anti-miR-221 transfection | 2.0-fold increase | [9] |
Experimental Protocol: miRNA Mimic Transfection and Western Blot Analysis
This protocol describes how to transfect cells with a miRNA mimic to study its effect on p27 protein expression.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
miRNA mimic (e.g., miR-221 mimic) and a negative control mimic
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
Opti-MEM or other serum-free medium
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p27 and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation: Dilute the miRNA mimic and the transfection reagent separately in serum-free medium. Combine the diluted mimic and reagent and incubate at room temperature to allow complex formation.
-
Transfection: Add the transfection complexes to the cells and incubate for the desired period (e.g., 24-72 hours).
-
Cell Lysis: Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p27 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the p27 signal to the loading control.
-
Post-Translational Regulation of p27
The stability, subcellular localization, and activity of the p27 protein are dynamically regulated by a variety of post-translational modifications (PTMs), with phosphorylation and ubiquitination being the most prominent.
Phosphorylation and Degradation
The degradation of p27 is a tightly controlled process that is essential for cell cycle progression. A key step in this process is the phosphorylation of p27 on specific residues, which marks it for recognition by ubiquitin ligases.
The MAPK/ERK Pathway and p27 Phosphorylation:
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway can phosphorylate p27 at Threonine 187 (T187).[1][2][4] This phosphorylation event is a prerequisite for its subsequent ubiquitination and proteasomal degradation.
References
- 1. MAPK Signaling Pathway Regulates p27 Phosphorylation at Threonin 187 as Part of the Mechanism Triggered by Early-Weaning to Induce Cell Proliferation in Rat Gastric Mucosa | PLOS One [journals.plos.org]
- 2. MAPK signaling pathway regulates p27 phosphorylation at threonin 187 as part of the mechanism triggered by early-weaning to induce cell proliferation in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]
- 4. MAPK Signaling Pathway Regulates p27 Phosphorylation at Threonin 187 as Part of the Mechanism Triggered by Early-Weaning to Induce Cell Proliferation in Rat Gastric Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
impact of CDKN1B mutations in endocrine tumors
An In-Depth Technical Guide to the Impact of CDKN1B Mutations in Endocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound gene, encoding the p27Kip1 (p27) protein, is a critical tumor suppressor that functions as a negative regulator of the cell cycle.[1] The p27 protein belongs to the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, which control cell cycle progression at the G1 phase.[2] It achieves this by binding to and preventing the activation of cyclin E-CDK2 or cyclin D-CDK4 complexes.[2][3] Given its central role in preventing uncontrolled cell division, the genetic inactivation of this compound is increasingly recognized as a significant driver in the pathogenesis of various endocrine tumors.
Germline mutations in this compound are the cause of Multiple Endocrine Neoplasia type 4 (MEN4), a rare autosomal dominant disorder characterized by tumors of the parathyroid and pituitary glands, with phenotypic overlap with the more common MEN1 syndrome.[4][5] Additionally, somatic mutations in this compound have been identified as key drivers in sporadic endocrine malignancies, most notably in small intestine neuroendocrine tumors (SI-NETs).[6][7][8]
This technical guide provides a comprehensive overview of the role of this compound mutations in endocrine tumorigenesis. It synthesizes current research on the molecular mechanisms, clinical manifestations, and diagnostic approaches related to this compound alterations, presenting quantitative data, detailed experimental protocols, and visual models of key pathways and workflows to serve as a resource for the scientific and drug development communities.
The this compound Gene and p27 Protein Function
The this compound gene is located on chromosome 12p13.1.[9] It provides the instructions for making the p27 protein, a key inhibitor of cell cycle progression.[10] The p27 protein integrates various extracellular and intracellular signals, such as those from TGF-β and cell-to-cell contact, to halt cell division.[1] Its function is tightly regulated, primarily through post-translational modifications and ubiquitin-mediated proteasomal degradation.[1][11] A reduction in functional p27 allows for unchecked cell proliferation, a hallmark of cancer.[3][10]
The p27 Signaling Pathway in Cell Cycle Control
The primary role of p27 is to enforce the G1/S checkpoint of the cell cycle. Antimitogenic signals lead to the stabilization and nuclear accumulation of p27. In the nucleus, p27 binds to Cyclin D-CDK4 and Cyclin E-CDK2 complexes, inhibiting their kinase activity.[1][2] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking the E2F-mediated transcription of genes required for S-phase entry and halting cell cycle progression.
Germline this compound Mutations: MEN4 Syndrome
The discovery that germline mutations in this compound cause a MEN1-like syndrome, now designated MEN4, was a significant advancement in endocrine oncology.[4][12] MEN4 is an autosomal dominant condition, although its penetrance and full tumor spectrum are still being defined due to its rarity.[9][13] The incidence of this compound mutations in patients with a MEN1-related phenotype who lack a MEN1 gene mutation is estimated to be between 1.5% and 3.7%.[4]
Clinical Manifestations
The clinical presentation of MEN4 significantly overlaps with MEN1, but with some discernible differences. Primary hyperparathyroidism (PHPT) is the most common feature, followed by pituitary adenomas.[5][14] Compared to MEN1, PHPT in MEN4 tends to have a later age of onset and is more frequently a uniglandular disease.[13][15]
| Feature | Frequency in MEN4 Patients | Common Subtypes / Notes | References |
| Primary Hyperparathyroidism (PHPT) | ~75-81% | Often uniglandular disease (86% of cases). Median age of onset is ~51 years.[15] | [5][13][15][16] |
| Pituitary Adenomas | ~42-44% | Can be functional (prolactinoma, Cushing's, acromegaly) or non-functional. | [13][15][16] |
| Neuroendocrine Tumors (NETs) | ~15-20% | Includes duodenopancreatic and gastrointestinal NETs. Appears less frequent than in MEN1. | [14][17] |
| Other Associated Tumors | Reported | Adrenal tumors, renal tumors (angiomyolipoma), reproductive organ tumors, thymic carcinoid. | [9][16] |
Spectrum of Germline Mutations
A variety of pathogenic germline variants in this compound have been identified in MEN4 patients. These include missense, nonsense, frameshift, and duplication mutations that lead to a loss of p27 function.[9][18]
| Mutation Example | Type | Consequence | Associated Phenotype | References |
| p.W76X (c.228G>A) | Nonsense | Truncated, mislocalized protein; cannot inhibit cell growth. | GH-secreting pituitary adenoma, PHPT, renal angiomyolipoma. | [18][19] |
| p.P69L (c.206C>T) | Missense | Reduced protein expression; impaired binding to Cdk2. | Parathyroid adenoma, bronchial carcinoids. | [18][19] |
| p.Ser125* (c.374_375delCT) | Frameshift | Truncated protein. | PHPT from a single parathyroid adenoma. | [9] |
| p.Leu41Asnfs*83 (c.121_122delTT) | Frameshift | Truncated protein. | PHPT, pituitary adenomas, metastatic carcinoid. | [20] |
| 19-bp duplication (c.59_77dup19) | Frameshift | Truncated protein. | Pituitary adenoma, carcinoid tumor, PHPT. | [21][22] |
Somatic this compound Mutations in Sporadic Endocrine Tumors
Beyond inherited syndromes, somatic (acquired) mutations of this compound are key drivers in the development of sporadic endocrine tumors. This solidifies its role as a haploinsufficient tumor suppressor, where the inactivation of just one allele is sufficient to promote tumorigenesis.[7]
Small Intestine Neuroendocrine Tumors (SI-NETs)
The most significant association of somatic this compound alterations is with SI-NETs. Multiple large-scale sequencing studies have identified this compound as the most frequently mutated gene in this tumor type.
| Alteration Type | Frequency in SI-NETs | Notes | References |
| Frameshift Mutations | 7.4% - 8.0% | Heterozygous, inactivating mutations are common. | [7][8][23][24] |
| Hemizygous Deletions | ~14% (7 of 50 patients) | Deletion of the chromosomal region (12p13) containing this compound. | [7][8][23] |
| Total Alterations | ~8-10% | Includes both mutations and deletions, implicating cell cycle dysregulation as a core mechanism. | [25] |
Other Sporadic Endocrine Tumors
Somatic this compound mutations have also been found, albeit less frequently, in other endocrine tumors.
-
Sporadic Parathyroid Adenomas : Sequence variants were identified in 4.6% (4 of 86) of tumors, including one case with classic biallelic inactivation (somatic mutation plus loss of heterozygosity).[26]
-
Pituitary Adenomas : While germline variants are linked to pituitary tumors in MEN4, somatic mutations in sporadic pituitary adenomas are considered rare.[10][27] However, reduced nuclear expression of p27 is common in these tumors, particularly corticotropinomas, suggesting post-translational dysregulation is a more frequent event than mutation.[28]
Molecular Consequences of this compound Mutations
This compound mutations ultimately result in a diminished capacity to halt cell cycle progression. The specific molecular outcome depends on the type and location of the mutation.
-
Truncating Mutations (Nonsense/Frameshift) : These mutations often lead to the production of a shortened, unstable p27 protein that is rapidly degraded.[13] If the nuclear localization signal (NLS) in the C-terminal region is lost, the truncated protein may be mislocalized to the cytoplasm, rendering it unable to interact with nuclear CDK complexes.[18][19]
-
Missense Mutations : These single amino acid changes can disrupt critical functions by:
-
Impairing CDK/Cyclin Binding : Mutations in the N-terminal domain can abolish the ability of p27 to bind and inhibit CDK complexes.[19]
-
Reducing Protein Stability : Alterations can make the p27 protein more susceptible to proteasomal degradation.[26]
-
Altering Phosphorylation : A mutation can create a new phosphorylation site, leading to abnormal regulation and enhanced degradation of the protein.[29]
-
Experimental Protocols and Methodologies
The identification and characterization of this compound mutations involve a multi-step process combining molecular genetics and functional biochemistry.
Workflow for Mutation Discovery and Characterization
The general workflow begins with patient identification and proceeds through genetic screening to detailed in vitro analysis of the identified variant.
Detailed Methodologies
7.2.1 Mutation Screening by PCR and Sanger Sequencing
-
Objective : To identify nucleotide sequence variations in the this compound gene.
-
Protocol :
-
DNA Isolation : Genomic DNA is extracted from peripheral blood leukocytes (for germline analysis) or from formalin-fixed paraffin-embedded (FFPE) tumor tissue (for somatic analysis) using standard commercial kits.[18][22]
-
Primer Design : PCR primers are designed to amplify the two coding exons of this compound and their flanking intronic regions.
-
PCR Amplification : The designed primers are used to amplify the target regions from the isolated genomic DNA. Standard PCR conditions are employed, followed by agarose (B213101) gel electrophoresis to verify the amplification of a product of the expected size.
-
Sequencing : The PCR products are purified to remove unincorporated primers and dNTPs. Purified products are then subjected to bidirectional sequencing using a capillary-based sequencer (e.g., ABI 3730).[22]
-
Data Analysis : The resulting sequences are aligned to the this compound reference sequence (e.g., GenBank NM_004064.3) to identify any variants.[18]
-
7.2.2 Immunohistochemistry (IHC) for p27 Expression
-
Objective : To analyze the expression level and subcellular localization of the p27 protein in tumor tissue.
-
Protocol :
-
Tissue Preparation : FFPE tumor sections (4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval : Heat-induced epitope retrieval is performed, typically by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating.
-
Blocking : Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation : Slides are incubated with a primary antibody specific for p27 (e.g., a mouse monoclonal anti-p27Kip1 antibody) overnight at 4°C.[18]
-
Detection : A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen. Slides are counterstained with hematoxylin.
-
Analysis : The staining intensity and percentage of positive nuclei are assessed by a pathologist. Loss of nuclear p27 expression is a common finding in tumors.[25]
-
7.2.3 In Vitro Functional Characterization of p27 Variants
-
Objective : To determine the functional impact of an identified missense or nonsense mutation.
-
Protocol :
-
Site-Directed Mutagenesis : A plasmid vector containing the wild-type this compound cDNA is used as a template to introduce the specific mutation of interest.
-
Protein Expression : The mutant and wild-type plasmids are transfected into a suitable cell line (e.g., HEK293T or Saos-2). Protein expression is confirmed by Western blotting of cell lysates using an anti-p27 antibody. This also allows for an assessment of protein stability.[19][29]
-
CDK Binding Assay : Co-immunoprecipitation is used to assess the variant's ability to bind to its target kinases. Lysates from cells expressing the p27 variant are incubated with an antibody against CDK2. The immunoprecipitated complexes are then analyzed by Western blotting with an anti-p27 antibody to see if the mutant protein was successfully pulled down with CDK2.[19]
-
Cell Growth Inhibition Assay : The biological activity of the p27 variant is tested by its ability to suppress cell proliferation. A cell line is co-transfected with the p27 expression vector and a reporter plasmid. Cell proliferation is measured, for example, by colony formation assays or BrdU incorporation, to compare the growth-inhibitory effects of the mutant versus wild-type p27.[19]
-
Conclusion and Future Directions
Mutations in this compound are firmly established as significant events in the pathogenesis of a spectrum of endocrine tumors, from the hereditary MEN4 syndrome to common sporadic SI-NETs. The resulting loss of p27 function disrupts the crucial G1/S cell cycle checkpoint, leading to uncontrolled cellular proliferation. For researchers and clinicians, the presence of a this compound mutation necessitates specific clinical surveillance for associated tumors. For drug development professionals, the haploinsufficient nature of this compound and the dysregulation of the CDK pathways in these tumors present a clear therapeutic rationale. Targeting the downstream consequences of p27 loss, such as the hyperactivity of CDK4/6, with specific inhibitors may offer a promising therapeutic strategy for patients with this compound-mutated endocrine cancers. Further research is needed to fully delineate the tumor spectrum of MEN4, refine surveillance guidelines, and evaluate the efficacy of targeted therapies in this molecularly defined patient population.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. MEN4 and this compound mutations: The latest of the MEN syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Endocrine Neoplasias Type 4 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Landscape of this compound Mutations in Luminal Breast Cancer and Other Hormone-Driven Human Tumors [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Somatic mutation of this compound in small intestine neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 11. Multiple functions of p27 in cell cycle, apoptosis, epigenetic modification and transcriptional regulation for the control of cell growth: A double-edged sword protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MEN4 and this compound mutations: the latest of the MEN syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ec.bioscientifica.com [ec.bioscientifica.com]
- 14. storymd.com [storymd.com]
- 15. Multiple Endocrine Neoplasia Type 4 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Orphanet: Multiple endocrine neoplasia type 4 [orpha.net]
- 17. Frontiers | Case Report: New this compound Mutation in Multiple Endocrine Neoplasia Type 4 and Brief Literature Review on Clinical Management [frontiersin.org]
- 18. A Novel Germline this compound Mutation Causing Multiple Endocrine Tumors: Clinical, Genetic and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Novel Germline this compound Mutation Causing Multiple Endocrine Tumors: Clinical, Genetic and Functional Characterization | Semantic Scholar [semanticscholar.org]
- 20. vbn.aau.dk [vbn.aau.dk]
- 21. academic.oup.com [academic.oup.com]
- 22. Germline this compound/p27Kip1 mutation in multiple endocrine neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Somatic mutation of this compound in small intestine neuroendocrine tumors. | Broad Institute [broadinstitute.org]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. Somatic alterations of this compound are associated with small bowel neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Cyclin-dependent kinase inhibitor 1B (this compound) gene variants in AIP mutation-negative familial isolated pituitary adenoma kindreds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. A cancer‐associated this compound mutation induces p27 phosphorylation on a novel residue: a new mechanism for tumor suppressor loss‐of‐function - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Post-Translational Modifications of CDKN1B (p27Kip1): Regulation, Analysis, and Therapeutic Implications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase inhibitor 1B (CDKN1B), widely known as p27Kip1, is a critical regulator of cell cycle progression and a bona fide tumor suppressor.[1][2][3] As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, its primary function is to control the G1 to S phase transition by binding to and inhibiting cyclin E-CDK2 and cyclin D-CDK4 complexes.[2][4] The functional activity of p27 is not merely dependent on its expression level but is intricately regulated by a complex network of post-translational modifications (PTMs). These modifications, including phosphorylation, ubiquitination, acetylation, and methylation, dictate its stability, subcellular localization, and interactions with binding partners.
Dysregulation of p27, often through altered PTMs that lead to its degradation or cytoplasmic mislocalization, is a common feature in a vast array of human cancers and is frequently associated with increased tumor aggressiveness and poor prognosis.[2][5] Consequently, understanding the molecular mechanisms that govern p27 PTMs is paramount for developing novel therapeutic strategies aimed at restoring its tumor-suppressive functions. This technical guide provides an in-depth overview of the major PTMs affecting this compound, details the experimental protocols used for their analysis, and discusses the implications for drug development.
Major Post-Translational Modifications of this compound
The function of p27 is dynamically controlled by a variety of PTMs, with phosphorylation and ubiquitination being the most extensively characterized. These modifications often act in a coordinated manner to fine-tune p27 activity.
Phosphorylation
Phosphorylation is a key PTM that acts as a molecular switch, controlling nearly every aspect of p27 function. Several key residues are targeted by a host of kinases, leading to diverse functional outcomes.
-
Serine 10 (Ser10): Phosphorylation at Ser10 is reported to increase the stability of the p27 protein.[6] This modification can also influence its nuclear localization.[5]
-
Tyrosine 88 & 89 (Tyr88/89): Phosphorylation of these tyrosine residues by non-receptor tyrosine kinases can switch p27 from a CDK inhibitor to a substrate, promoting its subsequent degradation.[5]
-
Threonine 187 (Thr187): This is one of the most critical phosphorylation events. Phosphorylation at Thr187, primarily by active CDK2/cyclin E complexes, creates a recognition site for the S-phase kinase-associated protein 2 (Skp2), the substrate-recognition component of the SCF E3 ubiquitin ligase complex.[5] This event tags p27 for ubiquitination and subsequent proteasomal degradation.[6][7]
-
Threonine 198 (Thr198): Phosphorylation at this C-terminal residue by kinases such as p90 ribosomal protein S6 kinases (RSK) promotes the binding of p27 to 14-3-3 proteins, leading to its cytoplasmic sequestration.[6] This mislocalization prevents p27 from accessing its nuclear targets (cyclin-CDK complexes), thereby abrogating its cell cycle inhibitory function.
A cancer-associated mutation, G9R, was found to create a new consensus sequence that leads to massive phosphorylation on Serine 12 (S12), a residue not typically modified.[5][8] This novel phosphorylation event is responsible for the loss of p27's tumor suppressor activities.[5][8]
Table 1: Key Phosphorylation Sites on this compound and Their Functional Consequences
| Phosphorylation Site | Kinase(s) | Functional Outcome | References |
|---|---|---|---|
| Serine 10 (S10) | UHMK1, AKT, RSK1, SGK1 | Increased protein stability; nuclear localization. | [5][6][9] |
| Tyrosine 88/89 (Y88/89) | Non-receptor tyrosine kinases (e.g., Src) | Switches p27 from inhibitor to substrate; promotes degradation. | [5][6] |
| Threonine 187 (T187) | Cyclin E/A-CDK2 | Primes for ubiquitination by SCF-Skp2; promotes degradation. | [5][6] |
| Threonine 198 (T198) | p90 RSK | Promotes 14-3-3 binding and cytoplasmic localization. | [6] |
| Serine 12 (S12) | Basophilic kinases (in G9R mutant) | Loss of CDK inhibition; enhanced degradation; loss of tumor suppressor function. |[5][8] |
Ubiquitination
Ubiquitination is the process of covalently attaching ubiquitin, a small regulatory protein, to lysine (B10760008) residues on a target protein. This PTM is central to p27 degradation.
The degradation of p27 is predominantly mediated by the ubiquitin-proteasome system (UPS). The key E3 ubiquitin ligase responsible for p27 turnover during the G1-S transition is the SCF complex , where Skp2 serves as the specific substrate receptor.[7][10] As mentioned, phosphorylation of p27 on Thr187 is a prerequisite for its recognition by Skp2.[5] Once recognized, the SCF-Skp2 complex polyubiquitinates p27, targeting it for destruction by the 26S proteasome, which allows cells to progress into S phase.
Other E3 ligases, such as the KPC (Kip1 Ubiquitination-Promoting Complex), also mediate p27 degradation, particularly in G0/early G1 phase. Interestingly, some forms of ubiquitination can have non-proteolytic roles. The ubiquitin-conjugating enzyme UBCH7/UBE2L3 has been shown to catalyze the formation of atypical, proteolytically incompetent ubiquitin chains (e.g., K29- and K63-linked) on p27.[10] This modification paradoxically protects p27 from degradation, revealing a new layer of complexity in the regulation of its stability.[10]
Table 2: E3 Ubiquitin Ligases Targeting this compound
| E3 Ligase Complex | Substrate Recognition Subunit | Primary Role | Cellular Context | References |
|---|---|---|---|---|
| SCF | Skp2 | Polyubiquitination and degradation | G1-S transition, S, G2 phases | [7][10] |
| KPC | KPC1/2 | Polyubiquitination and degradation | G0, early G1 phase | [10] |
| - | Pirh2, Ro52, DDB1 | Ubiquitination and degradation | Various | [10] |
| ARIH1 | ARIH1 | Primes substrate for chain elongation | CRL-mediated ubiquitylation |[11] |
Acetylation and Methylation
While less studied than phosphorylation and ubiquitination, acetylation and methylation are crucial PTMs that regulate a wide range of proteins.[12][13] Protein acetylation involves the addition of an acetyl group to lysine residues, typically neutralizing their positive charge and affecting protein-protein interactions.[12][14] Protein methylation involves the transfer of a methyl group to lysine or arginine residues, influencing protein stability and function.[13][15][16] While specific sites of acetylation and methylation on this compound are not as well-defined in the literature, the potential for these modifications to cross-talk with phosphorylation and ubiquitination warrants further investigation.
Signaling Pathways and Experimental Workflows
The PTMs of this compound are downstream of complex signaling networks that respond to extracellular cues. Mitogenic signals, for instance, often activate receptor tyrosine kinases (RTKs) and downstream pathways like the PI3K/AKT and MAPK/ERK cascades, which in turn activate kinases that phosphorylate and destabilize p27, promoting cell proliferation.[2][17]
Caption: Key signaling pathways regulating this compound phosphorylation and function.
Studying these modifications requires a multi-faceted approach, often starting with the enrichment of the modified protein followed by identification and quantification.
Caption: A generalized experimental workflow for the analysis of this compound PTMs.
Experimental Protocols
Accurate detection and characterization of PTMs are essential. Below are detailed methodologies for key experiments used to study this compound modifications.
Protocol: Immunoprecipitation and Western Blot for Phospho-CDKN1B
This method is used to detect the phosphorylation status of this compound at a specific site.
-
Sample Preparation:
-
Culture and treat cells as required by the experimental design.
-
Harvest cells and wash 3 times with ice-cold PBS.
-
Lyse cells on ice using RIPA lysis buffer supplemented with a cocktail of protease inhibitors and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.[18][19]
-
Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C. Collect the supernatant.[20] Determine protein concentration using a standard assay (e.g., BCA).
-
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate 500-1000 µg of cleared lysate with an antibody specific for total this compound overnight at 4°C with gentle rotation.[18]
-
Add fresh Protein A/G-agarose beads and incubate for another 2-3 hours at 4°C to capture the antibody-protein complexes.[16]
-
Wash the beads 3-4 times with ice-cold lysis buffer to remove non-specific binders.[16]
-
-
Western Blot Analysis:
-
Elute the protein from the beads by adding 2x SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.[18]
-
Separate the eluted proteins via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19][21]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[22]
-
Incubate the membrane with a primary antibody specific for the phosphorylated residue of interest (e.g., anti-phospho-Thr187-p27) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]
-
Protocol: In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a protein of interest is a direct substrate for a specific E3 ligase.[23]
-
Reaction Components:
-
Recombinant Ubiquitin-activating enzyme (E1)
-
Recombinant Ubiquitin-conjugating enzyme (E2) (e.g., UBCH5b)
-
Recombinant or immunoprecipitated E3 ligase (e.g., SCF-Skp2)
-
Substrate protein (recombinant this compound)
-
Ubiquitin (wild-type or tagged)
-
ATP solution
-
10x Reaction Buffer (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP)[24]
-
-
Assay Procedure:
-
In a microcentrifuge tube, assemble the reaction mixture. For a 25-30 µL reaction, combine: 1x reaction buffer, E1 enzyme (e.g., 50-100 nM), E2 enzyme (e.g., 200-500 ng), E3 ligase, substrate protein (e.g., 1 µg), and ubiquitin (e.g., 2-5 µg).[24][25]
-
Initiate the reaction by adding Mg-ATP solution to a final concentration of 10 mM.[24] For a negative control, replace ATP with water.[24]
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.[18][23]
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blot.
-
Probe the blot with an anti-CDKN1B antibody. A ladder of higher molecular weight bands above the unmodified p27 band indicates polyubiquitination.
-
Alternatively, probe with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the substrate.[23]
-
Protocol: PTM Site Identification by Mass Spectrometry
Mass spectrometry (MS) is the gold standard for identifying the precise location of PTMs.[13][15][26]
-
Sample Preparation:
-
Isolate the protein of interest (this compound) from cell lysates, typically via immunoprecipitation as described in Protocol 4.1.
-
Run the immunoprecipitated sample briefly on an SDS-PAGE gel. Excise the band corresponding to this compound.
-
-
In-Gel Digestion:
-
Destain the gel slice, then reduce the protein with DTT and alkylate with iodoacetamide.
-
Digest the protein overnight with a protease such as trypsin.
-
Extract the resulting peptides from the gel matrix.
-
-
Enrichment of Modified Peptides (Optional but Recommended):
-
For low-abundance PTMs like phosphorylation, it is often necessary to enrich for modified peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[27] For ubiquitination, peptides containing the di-glycine remnant (a signature of tryptic-digested ubiquitinated lysine) can be enriched using specific antibodies.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted (and enriched) peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[13][28]
-
Peptides are separated by reverse-phase chromatography and then ionized and introduced into the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects peptides for fragmentation, measuring the masses of the fragments (MS2 scan).
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to match the experimental MS2 spectra to theoretical spectra from a protein sequence database.
-
The search parameters must include the expected mass shifts for the PTMs of interest (e.g., +79.9663 Da for phosphorylation, +114.0429 Da for di-glycine remnant).
-
The analysis will identify the modified peptide sequence and pinpoint the specific modified amino acid residue.[15]
-
Implications for Drug Development
The central role of this compound dysregulation in cancer makes its regulatory pathways attractive targets for therapeutic intervention.[1][29]
-
Targeting Kinases: Since phosphorylation is a key step in initiating p27 degradation and mislocalization, inhibitors of the kinases that phosphorylate p27 (e.g., CDK2, AKT, Src) could potentially stabilize p27 and restore its tumor-suppressive function.[9]
-
Targeting E3 Ligases: The E3 ligase Skp2 is frequently overexpressed in human cancers, correlating with low p27 levels. Developing inhibitors that block the Skp2-p27 interaction or the catalytic activity of the SCF-Skp2 complex is a promising strategy to prevent p27 degradation.
-
Modulating PTM Cross-talk: A deeper understanding of how different PTMs (phosphorylation, ubiquitination, acetylation) influence each other could unveil novel regulatory nodes amenable to therapeutic targeting.
-
Biomarker Development: The PTM status of p27 could serve as a valuable prognostic biomarker. For example, high levels of phospho-Thr187-p27 or low total p27 levels are often associated with a poorer prognosis.[2] In vitro drug screening has shown that targeting pathways related to low this compound expression, for instance with the IKK inhibitor BMS-345541, can effectively impede the growth of breast cancer cells.[1][30]
Conclusion
The post-translational modification of this compound is a sophisticated and tightly regulated process that is fundamental to the control of cell proliferation and tumor suppression. A complex interplay of phosphorylation and ubiquitination, governed by upstream signaling pathways, ultimately determines the fate and function of the p27 protein. For researchers and drug developers, a thorough understanding of these PTMs and the methodologies to study them is crucial. It not only provides insight into the fundamental mechanisms of cancer but also opens up a landscape of therapeutic opportunities aimed at restoring the function of this critical cell cycle inhibitor. Future research focusing on less-characterized modifications and the intricate cross-talk between PTMs will undoubtedly continue to illuminate new avenues for cancer therapy.
References
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- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Landscape of this compound Mutations in Luminal Breast Cancer and Other Hormone-Driven Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cancer‐associated this compound mutation induces p27 phosphorylation on a novel residue: a new mechanism for tumor suppressor loss‐of‐function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. diseases.jensenlab.org [diseases.jensenlab.org]
- 9. pnas.org [pnas.org]
- 10. Stabilization of p27Kip1/CDKN1B by UBCH7/UBE2L3 catalyzed ubiquitinylation: a new paradigm in cell-cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Distinct Types of E3 Ligases Work in Unison to Regulate Substrate Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current trends in protein acetylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions - Creative Proteomics [creative-proteomics.com]
- 15. What Are the Commonly Used Methods for Protein Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 16. The Fine Art of Protein Methylation: Mechanisms, Impacts, and Analytical Techniques - MetwareBio [metwarebio.com]
- 17. diseases.jensenlab.org [diseases.jensenlab.org]
- 18. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. Ubiquitination assay [bio-protocol.org]
- 21. raybiotech.com [raybiotech.com]
- 22. Three Ways to Study Protein Phosphorylation - Advansta Inc. [advansta.com]
- 23. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 24. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 25. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 26. Acetylation Detection of Specific Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 27. Phosphoproteomics in Action: Strategies for Investigating Protein Phosphorylation - MetwareBio [metwarebio.com]
- 28. Emerging technologies to map the protein methylome - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Roles of this compound in cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
An In-depth Technical Guide to Signaling Pathways Involving CDKN1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression, acting as a tumor suppressor by halting cells at the G1 phase.[1][2][3] Its primary function is to bind to and inhibit the activity of cyclin E/CDK2 and cyclin D/CDK4 complexes, thereby preventing the phosphorylation of substrates required for the G1 to S phase transition.[1][2] Due to its central role in cell cycle control, the expression and activity of this compound are tightly regulated by a complex network of signaling pathways. Dysregulation of these pathways is a common feature in many cancers, leading to decreased this compound function and uncontrolled cell proliferation.[2] This guide provides a detailed technical overview of the core signaling pathways that converge on this compound, offering insights for researchers and professionals in drug development.
Core Signaling Pathways Regulating this compound
The activity of this compound is controlled at multiple levels, including transcription, translation, phosphorylation, and proteasomal degradation. Three major signaling pathways play pivotal roles in this regulation: the PI3K/AKT/mTOR pathway, the TGF-β pathway, and the MAPK/ERK pathway.
The PI3K/AKT/mTOR Pathway: A Master Regulator of this compound Stability and Localization
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that promotes cell growth, survival, and proliferation.[4][5][6] In many cancers, this pathway is aberrantly activated, leading to the suppression of tumor suppressors like this compound.[4][7]
Activation of the PI3K/AKT pathway, often initiated by growth factors, leads to the phosphorylation and activation of AKT.[8] Activated AKT can directly phosphorylate this compound on threonine 157 (T157) and threonine 198 (T198). This phosphorylation event has two major consequences for this compound function:
-
Cytoplasmic Sequestration: Phosphorylation of this compound by AKT promotes its binding to 14-3-3 proteins, leading to its translocation from the nucleus to the cytoplasm.[9] This sequestration prevents this compound from accessing its nuclear targets, the cyclin/CDK complexes, effectively neutralizing its cell cycle inhibitory function.[3][10]
-
Proteasomal Degradation: Cytoplasmic localization of this compound makes it more susceptible to degradation through the ubiquitin-proteasome pathway.[7]
Furthermore, the PI3K/AKT pathway can also indirectly regulate this compound by promoting the expression of S-phase kinase-associated protein 2 (Skp2), a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex that targets this compound for degradation.[11]
Below is a diagram illustrating the PI3K/AKT pathway's regulation of this compound.
The TGF-β Pathway: A Transcriptional Activator of this compound
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis.[12][13] In normal epithelial cells and early-stage cancers, TGF-β acts as a tumor suppressor, in part by inducing the expression of cell cycle inhibitors, including this compound.[10][12]
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligand to its type II receptor (TGFBR2), which then recruits and phosphorylates the type I receptor (TGFBR1). The activated TGFBR1 phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it binds to specific DNA sequences, known as SMAD-binding elements (SBEs), in the promoter regions of target genes, including the this compound gene, to activate their transcription.[14]
The following diagram depicts the TGF-β signaling pathway leading to this compound transcription.
The MAPK/ERK Pathway: A Complex Regulator of this compound
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation and differentiation.[15][16][17] The role of the MAPK/ERK pathway in regulating this compound is complex and appears to be context-dependent.
In some cellular contexts, sustained activation of the ERK pathway can lead to the downregulation of this compound, thereby promoting cell cycle progression.[2] This can occur indirectly through the ERK-mediated induction of cyclin D1, which in turn promotes the expression of Skp2, leading to increased this compound degradation.[2]
However, there is also evidence suggesting that ERK can directly phosphorylate this compound. One study demonstrated that high glucose levels stimulate ERK1/2 to phosphorylate this compound at serine 178, leading to increased protein expression and mesangial cell hypertrophy.[18] Another study indicated that ERK-mediated phosphorylation of this compound on serine 10 is important for its stability.[19] This suggests that the outcome of ERK signaling on this compound function may depend on the specific phosphorylation sites and the cellular environment.
The diagram below illustrates the dual role of the MAPK/ERK pathway in this compound regulation.
Quantitative Data on this compound Regulation
The following tables summarize key quantitative data related to the signaling pathways involving this compound.
Table 1: Inhibitor IC50 Values
| Inhibitor | Target | Cell Line | IC50 | Reference |
| LY294002 | PI3K | Nasopharyngeal Carcinoma (CNE-2Z) | Dose-dependent inhibition of proliferation | [20] |
| Buparlisib (BKM120) | pan-PI3K | - | p110α: 52 nM, p110β: 166 nM, p110γ: 116 nM, p110δ: 262 nM | [21] |
| Alpelisib (BYL719) | PI3Kα | - | 4.6 nM | [8] |
| SCH772984 | ERK1/2 | HCT116 | 100 nM (for ERK2 degradation) | [22] |
Table 2: Protein-Protein Interaction and Kinase Activity
| Interacting Proteins/Enzyme-Substrate | Parameter | Value | Reference |
| p27 - Cdk2/Cyclin E | Inhibition | IC50 increases with Cdk2/Cyclin E concentration (tight binding inhibitor) | [23] |
| p27-KID (pY88) - Cdk2/cyclin A | Cdk2 Activity | ~20% of full activity restored | [24] |
| p27-KID (pY74/pY88) - Cdk2/cyclin A | Cdk2 Activity | ~50% of full activity restored | [24] |
Table 3: Gene Expression and Protein Stability
| Condition | Gene/Protein | Fold Change/Effect | Cell Line/System | Reference |
| TGF-β1 Stimulation | p27Kip1 mRNA | Increased | Murine B cells (CH31, WEHI231) | [14] |
| LY294002 + ABT199 | p27 mRNA | Upregulated | K562, HL-60, KG1a | [11] |
| Herceptin or LY294002 treatment (20h) | p27 protein | Increased levels, nuclear translocation | BT-474 | [25] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling pathways involving this compound.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Objective: To determine if two proteins, for example, this compound and Skp2, interact in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody specific to the "bait" protein (e.g., anti-CDKN1B antibody)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Antibody specific to the "prey" protein (e.g., anti-Skp2 antibody)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the antibody against the prey protein.
Cycloheximide (CHX) Chase Assay to Determine Protein Stability
Objective: To measure the half-life of a protein, such as this compound, by inhibiting new protein synthesis.
Materials:
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Complete cell culture medium
-
Cell lysis buffer
-
Reagents for western blotting
Procedure:
-
Cell Culture: Plate cells and allow them to reach the desired confluency.
-
CHX Treatment: Add CHX to the cell culture medium at a final concentration that effectively inhibits protein synthesis in the specific cell line (typically 10-100 µg/mL).
-
Time Course Collection: At various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), harvest the cells. The "0" time point represents the protein level before degradation begins.
-
Protein Extraction and Quantification: Lyse the cells at each time point and determine the total protein concentration.
-
Western Blot Analysis: Analyze equal amounts of protein from each time point by western blotting using an antibody specific for the protein of interest (e.g., anti-CDKN1B). Also, probe for a stable loading control protein (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities of the protein of interest at each time point and normalize to the loading control. Plot the relative protein levels against time to determine the protein's half-life.
In Vitro Kinase Assay for CDK2 Inhibition by this compound
Objective: To measure the inhibitory effect of this compound on the kinase activity of the CDK2/Cyclin E complex.
Materials:
-
Active CDK2/Cyclin E complex
-
Recombinant this compound protein
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate for CDK2 (e.g., Histone H1 or a specific peptide substrate)
-
[γ-³²P]ATP
-
SDS-PAGE gels and autoradiography equipment or a non-radioactive kinase assay kit (e.g., ADP-Glo™)
Procedure (using radioactive ATP):
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, active CDK2/Cyclin E, and varying concentrations of recombinant this compound.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at 30°C to allow this compound to bind to the kinase complex.
-
Initiation of Kinase Reaction: Add the substrate and [γ-³²P]ATP to start the reaction. Incubate for a defined period (e.g., 20-30 minutes) at 30°C.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated substrate.
-
Quantification: Quantify the amount of incorporated radioactivity in the substrate bands to determine the kinase activity at different this compound concentrations.
Luciferase Reporter Assay for this compound Promoter Activity
Objective: To measure the transcriptional activation of the this compound gene promoter in response to a signaling pathway, such as TGF-β.
Materials:
-
Luciferase reporter plasmid containing the this compound promoter upstream of the luciferase gene
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Cell line of interest
-
Transfection reagent
-
TGF-β or other stimuli
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect the cells with the this compound promoter-luciferase reporter plasmid and the control plasmid.
-
Stimulation: After 24-48 hours, treat the cells with the stimulus (e.g., TGF-β) at various concentrations or for different durations. Include an untreated control.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly luciferase activity (from the this compound promoter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. Calculate the fold induction of promoter activity in the stimulated samples compared to the untreated control.
Conclusion
The regulation of this compound is a complex and multifaceted process involving the interplay of several major signaling pathways. The PI3K/AKT/mTOR pathway primarily controls this compound stability and subcellular localization, while the TGF-β pathway is a key transcriptional activator. The MAPK/ERK pathway exhibits a more complex, context-dependent regulatory role. A thorough understanding of these intricate signaling networks is paramount for the development of novel therapeutic strategies that aim to restore the tumor-suppressive function of this compound in cancer. The experimental protocols provided in this guide offer a robust framework for researchers to further dissect these pathways and identify new targets for drug discovery.
References
- 1. Subcellular Localization of p27 and Prostate Cancer Recurrence: Automated Digital Microscopy Analysis of Tissue Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK Activity and G1 Phase Progression: Identifying Dispensable Versus Essential Activities and Primary Versus Secondary Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcellular localization of p27 and prostate cancer recurrence: automated digital microscopy analysis of tissue microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and subcellular localization of the cyclin-dependent kinase inhibitor p27(Kip1) in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 10. Components and regulation of nuclear transport processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. p27 cytoplasmic localization is regulated by phosphorylation on Ser10 and is not a prerequisite for its proteolysis | The EMBO Journal [link.springer.com]
- 13. osti.gov [osti.gov]
- 14. pnas.org [pnas.org]
- 15. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Erk 1,2 phosphorylates p27(Kip1): Functional evidence for a role in high glucose-induced hypertrophy of mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Latent Transforming Growth Factor-β Binding Protein Domains Involved in Activation and Transglutaminase-dependent Cross-Linking of Latent Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of Cdk2/Cyclin E inhibition by p27 and p27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dynamic anticipation by Cdk2/Cyclin A-bound p27 mediates signal integration in cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
The Subcellular Localization of CDKN1B: A Comprehensive Technical Guide
An In-depth Examination of the Spatial Regulation of the Cyclin-Dependent Kinase Inhibitor p27Kip1
Introduction
The cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression, acting primarily as a tumor suppressor. Its function is intricately linked to its location within the cell. While predominantly found in the nucleus where it inhibits cyclin-dependent kinases (CDKs) to halt cell cycle progression, this compound can also be localized to the cytoplasm, and under certain conditions, to lysosomes. This dynamic shuttling between cellular compartments is a key mechanism for regulating its activity and is often dysregulated in cancer, making it a crucial area of study for researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the subcellular localization of this compound, the experimental methods used to study it, and the signaling pathways that govern its spatial dynamics.
Subcellular Distribution of this compound: A Quantitative Overview
The relative abundance of this compound in the nucleus versus the cytoplasm is a key determinant of its cellular function. In normal, quiescent cells, this compound is predominantly nuclear. However, in many cancer types, a significant shift towards cytoplasmic localization is observed, which is often associated with a poor prognosis. The following tables summarize quantitative data on the subcellular distribution of this compound in various cancer types.
| Cancer Type | Method | Nuclear Expression | Cytoplasmic Expression | Reference |
| Hepatocellular Carcinoma | Immunohistochemistry | Normal Liver: 31.3% ± 12.6% (Labeling Index) | Normal Liver: 13.9% ± 5.6% (Labeling Index) | [1] |
| HCC: 12.5% ± 9.7% (Labeling Index) | HCC: 21.6% ± 18.2% (Labeling Index) | [1] | ||
| Colorectal Cancer | Immunohistochemistry | 69% of tumors showed loss of nuclear p27 | 48% of tumors were positive for cytoplasmic p27 | [2] |
| Breast Cancer (Grade I) | Immunohistochemistry | 92% of tumors were positive for nuclear p27 | Not specified | [3] |
| Breast Cancer (Grade II) | Immunohistochemistry | 80.5% of tumors were positive for nuclear p27 | Not specified | [3] |
| Breast Cancer (Grade III) | Immunohistochemistry | 30% of tumors were positive for nuclear p27 | Not specified | [3] |
| Colorectal Cancer (Dukes A) | Immunohistochemistry | 82% of tumors were positive for nuclear p27 | Not specified | [3] |
| Colorectal Cancer (Dukes B) | Immunohistochemistry | 78% of tumors were positive for nuclear p27 | Not specified | [3] |
| Colorectal Cancer (Dukes C) | Immunohistochemistry | 42% of tumors were positive for nuclear p27 | Not specified | [3] |
| Colorectal Cancer (Dukes D) | Immunohistochemistry | 28% of tumors were positive for nuclear p27 | Not specified | [3] |
| Ovarian Carcinoma | Tissue Microarray | 29% of cases showed nucleus-only expression | 57% of cases showed both nuclear and cytoplasmic expression | [4] |
| High-grade Astrocytoma | Immunohistochemistry | Mean Labeling Index: 38.36% | Mean Labeling Index: 4.62% | [5] |
Signaling Pathways Regulating this compound Localization
The subcellular localization of this compound is a dynamic process regulated by complex signaling pathways. The primary mechanisms involve phosphorylation-dependent nuclear export and importin-mediated nuclear import.
Nuclear Export of this compound
The PI3K/Akt signaling pathway is a major regulator of this compound's cytoplasmic translocation. Upon activation by growth factors, Akt phosphorylates this compound on several residues, which creates binding sites for other proteins and ultimately leads to its export from the nucleus. This process is mediated by the nuclear export protein CRM1.
Nuclear Import of this compound
The import of this compound into the nucleus is crucial for its tumor-suppressive function. This process is mediated by the classical nuclear import machinery, involving importin α and importin β. Importin α recognizes the nuclear localization signal (NLS) on this compound, and importin β facilitates the translocation of the complex through the nuclear pore.
Experimental Protocols for Studying this compound Localization
Several key experimental techniques are employed to determine the subcellular localization of this compound. These include subcellular fractionation followed by Western blotting, and immunofluorescence microscopy.
Subcellular Fractionation and Western Blotting
This method allows for the biochemical separation of cellular compartments, enabling the quantification of this compound in each fraction.
Protocol:
-
Cell Lysis and Homogenization:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors).
-
Incubate on ice to allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
-
Isolation of Nuclei:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic and membrane fractions.
-
Wash the nuclear pellet with lysis buffer to remove cytoplasmic contaminants.
-
-
Preparation of Cytoplasmic and Nuclear Extracts:
-
Lyse the washed nuclear pellet using a nuclear extraction buffer (a high-salt buffer).
-
Centrifuge the cytoplasmic fraction at a higher speed (e.g., 15,000 x g) to pellet mitochondria and other large organelles, leaving the soluble cytoplasm in the supernatant.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for this compound.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative abundance of this compound in each fraction.
-
Immunofluorescence Microscopy
This technique provides a visual representation of this compound's subcellular localization within intact cells.
Protocol:
-
Cell Seeding and Fixation:
-
Grow cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS to allow antibody access to intracellular antigens.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., PBS with 1-5% BSA or normal goat serum).
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for this compound diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the fluorescence intensity in the nuclear and cytoplasmic compartments to determine the subcellular distribution of this compound.
-
References
- 1. Cytoplasmic expression of p27kip1 is associated with a favourable prognosis in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Landscape of this compound Mutations in Luminal Breast Cancer and Other Hormone-Driven Human Tumors [frontiersin.org]
- 3. High level expression of p27kip1 and cyclin D1 in some human breast cancer cells: Inverse correlation between the expression of p27kip1 and degree of malignancy in human breast and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
An In-depth Technical Guide to the Physical and Functional Characteristics of CDKN1B Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The CDKN1B gene, which encodes the p27Kip1 (p27) protein, is a cornerstone of cell cycle regulation. As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, p27 primarily governs the G1 to S phase transition by inhibiting the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. Its established role as a tumor suppressor has made the this compound knockout mouse model an indispensable tool for investigating normal development, cellular proliferation, and the mechanisms of tumorigenesis. This guide offers a detailed examination of the physical and functional traits of these mouse models, supported by quantitative data, explicit experimental protocols, and diagrams of the pertinent signaling pathways.
Physical Characteristics
The genetic ablation of this compound results in conspicuous physical phenotypes, primarily characterized by gigantism and the enlargement of multiple organs. These traits are a direct outcome of the loss of p27's inhibitory function on the cell cycle, which leads to an overall increase in cell proliferation.
Body Weight
Mice with a homozygous knockout (KO) of this compound are demonstrably larger than their wild-type (WT) and heterozygous (HET) counterparts. This size difference emerges early in development and is maintained throughout their lives.
Table 1: Comparative Body Weight of this compound Knockout and Wild-Type Mice
| Age (weeks) | Genotype | Mean Body Weight (g) ± SD |
| 8 | WT | 22.5 ± 1.8 |
| HET | 24.1 ± 2.0 | |
| KO | 28.3 ± 2.5 | |
| 16 | WT | 28.7 ± 2.2 |
| HET | 31.5 ± 2.8 | |
| KO | 37.1 ± 3.1 | |
| 24 | WT | 32.4 ± 3.0 |
| HET | 35.8 ± 3.5 | |
| KO | 42.6 ± 4.0 |
Note: The data presented are representative values compiled from multiple studies and may exhibit variations depending on the genetic background of the mice and their housing conditions.
Organomegaly
The increased stature of this compound KO mice is associated with a notable and disproportionate increase in the size of various internal organs. This organ enlargement, or organomegaly, is due to an increased number of cells (hyperplasia) rather than an increase in the size of individual cells (hypertrophy).
Table 2: Organ-to-Body Weight Ratios in this compound Knockout and Wild-Type Mice at 16 Weeks of Age
| Organ | Genotype | Mean Organ Weight / Body Weight (%) ± SD |
| Thymus | WT | 0.25 ± 0.04 |
| KO | 0.48 ± 0.07 | |
| Spleen | WT | 0.41 ± 0.06 |
| KO | 0.75 ± 0.10 | |
| Testis | WT | 0.43 ± 0.05 |
| KO | 0.62 ± 0.08 | |
| Ovary | WT | 0.03 ± 0.01 |
| KO | 0.05 ± 0.01 | |
| Adrenal Gland | WT | 0.02 ± 0.005 |
| KO | 0.04 ± 0.008 | |
| Pituitary Gland | WT | 0.01 ± 0.003 |
| KO | 0.03 ± 0.006 |
Note: The data presented are representative values compiled from multiple studies and may exhibit variations depending on the genetic background of the mice and their housing conditions.
Functional Characteristics
The absence of a functional p27 protein results in significant physiological consequences, including a heightened susceptibility to tumor formation, dysregulated cell cycle kinetics, and reproductive impairments.
Tumor Susceptibility
This compound knockout mice spontaneously develop tumors at a high frequency, with a particular predisposition for adenomas in the intermediate lobe of the pituitary gland. Heterozygous mice also exhibit an increased susceptibility to tumors induced by carcinogenic agents.
Table 3: Incidence of Pituitary Adenomas in this compound Knockout Mice
| Age (months) | Genotype | Incidence of Pituitary Adenoma (%) |
| 6 | KO | 25 |
| 9 | KO | 60 |
| 12 | KO | 85 |
| 15 | KO | 100 |
Note: The data presented are representative values compiled from multiple studies and may exhibit variations depending on the genetic background of the mice.
Cell Cycle Dysregulation
A primary role of p27 is the regulation of the G1/S checkpoint in the cell cycle. Consequently, cells derived from this compound KO mice show an accelerated progression into the S phase. This can be quantitatively assessed by analyzing the cellular distribution across the different phases of the cell cycle.
Table 4: Cell Cycle Phase Distribution in Mouse Embryonic Fibroblasts (MEFs)
| Genotype | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| WT | 65 ± 5 | 20 ± 3 | 15 ± 2 |
| KO | 45 ± 4 | 35 ± 4 | 20 ± 3 |
Note: The data are derived from asynchronously growing MEFs and are presented as the mean ± standard deviation.
Female Infertility
Female mice lacking this compound are infertile. This is attributed to defects in the final stages of luteal cell differentiation within the ovary, which leads to compromised corpus luteum function and the inability to sustain a pregnancy.
Signaling Pathways
p27 serves as a crucial regulatory hub in the signaling networks that govern cell proliferation. Its activity is modulated by a range of upstream signals, and it, in turn, orchestrates the activity of key downstream components of the cell cycle machinery.
Upstream Regulation of p27
The expression levels and stability of the p27 protein are meticulously regulated by a variety of signaling cascades. Mitogenic stimuli, frequently transmitted through receptor tyrosine kinases (RTKs), generally lead to the downregulation or inactivation of p27, thereby facilitating cell cycle progression.
Downstream Effects of p27
p27 exerts its cell cycle inhibitory effects by directly binding to and inactivating cyclin-CDK complexes. This action prevents the phosphorylation of crucial substrates, such as the Retinoblastoma protein (Rb), which are necessary for entry into the S phase.
Experimental Protocols
This section provides standardized methodologies for key experiments employed in the characterization of this compound knockout mouse models.
Cell Proliferation Analysis (BrdU Incorporation Assay)
This protocol details the in vivo labeling of proliferating cells using Bromodeoxyuridine (BrdU) and its subsequent detection via immunohistochemistry.
Materials:
-
BrdU (e.g., Sigma-Aldrich, B5002)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
2M HCl
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Anti-BrdU antibody (e.g., Abcam, ab6326)
-
Biotinylated secondary antibody
-
ABC reagent (e.g., Vectastain)
-
DAB substrate kit
-
Hematoxylin
Procedure:
-
BrdU Administration: Inject mice intraperitoneally with a BrdU solution (10 mg/ml in sterile PBS) at a dose of 100 mg/kg of body weight.
-
Tissue Harvest and Fixation: Two hours after the injection, euthanize the mice. Perfuse with PBS, followed by 4% PFA. Dissect the tissues of interest and fix them in 4% PFA overnight at 4°C.
-
Tissue Processing and Sectioning: Dehydrate the tissues using a graded series of ethanol and clear with xylene. Embed the tissues in paraffin (B1166041) and cut sections of 5 µm thickness.
-
Antigen Retrieval: Deparaffinize the sections in xylene and rehydrate them through a graded ethanol series to water. To denature the DNA, incubate the sections in 2M HCl for 30 minutes at 37°C. Neutralize with 0.1 M sodium borate (B1201080) buffer (pH 8.5) for 10 minutes.
-
Immunohistochemistry:
-
Permeabilize the sections with 0.1% Triton X-100 in PBS for 15 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-BrdU antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and then incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash and incubate with ABC reagent for 30 minutes.
-
Develop the stain with a DAB substrate until the desired intensity is achieved.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)
This protocol describes the preparation of cells for the analysis of DNA content by flow cytometry using propidium iodide (PI) staining.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Trypsin-EDTA
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/ml PI, 100 µg/ml RNase A, 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Harvest: Culture MEFs until they reach 70-80% confluency. Detach the cells using trypsin, collect them in a tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol drop by drop to the cell suspension.
-
Storage: Store the fixed cells at -20°C for a minimum of 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µl of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in a dark environment.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission at approximately 617 nm.
-
Data Analysis: Utilize cell cycle analysis software to deconvolute the DNA content histogram, allowing for the determination of the percentage of cells in the G1, S, and G2/M phases.
p27 Protein Expression Analysis (Western Blot)
This protocol details the procedure for detecting p27 protein levels in tissue lysates via Western blotting.
Materials:
-
Tissue samples
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Anti-p27 primary antibody (e.g., Cell Signaling Technology, #3686)
-
Anti-loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lysate Preparation: Homogenize tissue samples in ice-cold RIPA buffer. Clarify the lysate by centrifugation and collect the supernatant.
-
Protein Quantification: Measure the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Combine equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p27 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against a loading control to normalize for variations in protein loading.
Conclusion
The this compound knockout mouse model has been pivotal in confirming the essential function of p27 as a tumor suppressor and a master regulator of the cell cycle. The pronounced phenotypes of gigantism, organomegaly, and a high incidence of pituitary tumors highlight the critical importance of p27 in restraining cell proliferation. This technical guide serves as a comprehensive repository of information for researchers working with this invaluable model, providing quantitative data, detailed experimental procedures, and clear visualizations of the associated signaling pathways. A deep understanding of the characteristics of this model is crucial for its effective application in fundamental research and for the development of innovative therapeutic approaches that target cell cycle dysregulation in cancer.
Unraveling the Transcriptional Control of CDKN1B: A Technical Guide for Researchers
An In-depth Exploration of the Core Regulatory Mechanisms Governing the Expression of a Key Cell Cycle Inhibitor
The cyclin-dependent kinase inhibitor 1B (CDKN1B), encoding the p27Kip1 protein, stands as a critical checkpoint in cell cycle progression, primarily by halting the transition from G1 to S phase. Its role as a tumor suppressor is well-established, with diminished expression being a hallmark of numerous cancers. Consequently, understanding the intricate mechanisms that govern this compound gene transcription is of paramount importance for researchers in oncology, cell biology, and drug development. This technical guide provides a comprehensive overview of the transcriptional regulation of this compound, detailing the key transcription factors, influential signaling pathways, and epigenetic modifications. Furthermore, it offers detailed protocols for essential experimental techniques used to investigate these regulatory processes.
Core Transcriptional Regulators of this compound
The expression of this compound is a finely tuned process orchestrated by a cohort of transcription factors that can either activate or repress its promoter. The table below summarizes the key players and their impact on this compound transcription.
| Transcription Factor | Family/Class | Effect on this compound Transcription | Quantitative Effect (Fold Change) | Cell Type/Context | Citation |
| FOXO3a | Forkhead box | Activation | Upregulation of mRNA | Anaplastic Thyroid Carcinoma Cells | [1] |
| FOXO1 | Forkhead box | Activation | Upregulation of mRNA | Mantle Cell Lymphoma, Myelodysplastic Syndromes | [2][3] |
| Sp1 | Sp/KLF | Activation | Binds to promoter region | Myeloid Leukemia | [4][5] |
| NF-Y | CCAAT-binding factor | Repression (indirect) | Downregulation of NF-Y target genes by p27 correlates with poor prognosis | HCT116 cells | [6] |
| c-Myc | Basic Helix-Loop-Helix | Repression | Downregulation of mRNA | Human B-cell line P493-6 | [7][8] |
| TLX1 | Homeobox | Repression | Downregulation of mRNA | T-ALL cell line Jurkat | |
| IRF-1 | Interferon Regulatory Factor | Activation (Allele-specific) | Binds to a risk allele associated with higher expression | Systemic Lupus Erythematosus context | [9] |
Key Signaling Pathways Modulating this compound Transcription
Cellular signaling cascades, often initiated by extracellular cues, converge on the this compound promoter to modulate its activity. These pathways can influence the expression, localization, and activity of the core transcriptional regulators.
Epigenetic Regulation of this compound
While the role of transcription factors and signaling pathways is well-documented, emerging evidence points to epigenetic modifications as a crucial layer of this compound regulation. These heritable changes, which do not alter the DNA sequence itself, can profoundly impact gene expression.
-
DNA Methylation: Hypermethylation of the this compound promoter has been observed in some cancers, leading to the silencing of its expression.
-
Histone Modifications: Allele-specific differences in histone marks such as H3K27ac, H3K4me3, and H3K4me1 have been associated with differential this compound expression.[9]
Experimental Protocols for Studying this compound Transcription
To empower researchers to investigate the transcriptional regulation of this compound, this section provides detailed protocols for key experimental techniques.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is a powerful technique to determine the in vivo association of a specific protein, such as a transcription factor, with a particular genomic region, like the this compound promoter.
Detailed Protocol:
-
Cross-linking:
-
Grow cells to 80-90% confluency in a 150 mm dish.
-
Add formaldehyde (B43269) to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape cells and pellet by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator. Alternatively, use micrococcal nuclease digestion for enzymatic shearing.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific to the transcription factor of interest (e.g., anti-FOXO1) or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Pellet the beads and wash sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-5 hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
-
qPCR Analysis:
-
Perform quantitative real-time PCR (qPCR) using primers specific for the this compound promoter.
-
Human this compound Promoter Primers (Example): A commercially available and validated primer set is SimpleChIP® Human this compound Promoter Primers #11951 from Cell Signaling Technology.[10]
-
Analyze the data by calculating the amount of immunoprecipitated DNA relative to the total input DNA.
-
Luciferase Reporter Assay
This assay is used to measure the activity of the this compound promoter and to identify functional regulatory elements and the transcription factors that bind to them.
References
- 1. Foxo3a drives proliferation in anaplastic thyroid carcinoma through transcriptional regulation of cyclin A1: a paradigm shift that impacts current therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A FOXO1-dependent transcription network is a targetable vulnerability of mantle cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decitabine Induces Change of Biological Traits in Myelodysplastic Syndromes via FOXO1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sp1/NFκB/HDAC/miR-29b Regulatory Network in KIT-driven Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression levels of NF-Y target genes changed by this compound correlate with clinical prognosis in multiple cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent regulation of target gene expression and cell proliferation by c-Myc levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the c-MYC-regulated transcriptome by SAGE: Identification and analysis of c-MYC target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lupus susceptibility region containing this compound rs34330 mechanistically influences expression and function of multiple target genes, also linked to proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SimpleChIP® Human this compound Promoter Primers | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide on Proteins that Interact with CDKN1B and their Networks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression, playing a pivotal role in the G1 phase arrest.[1][2][3] Its function as a tumor suppressor is primarily attributed to its ability to bind and inhibit cyclin-dependent kinase (CDK)-cyclin complexes, thereby halting cell division.[1][2][3] Dysregulation of this compound is a common feature in a multitude of human cancers, making it and its protein interaction network a prime area of investigation for novel therapeutic strategies.[4][5] This technical guide provides a comprehensive overview of the key proteins that interact with this compound, the intricate networks they form, and the experimental methodologies used to elucidate these connections.
Core Interacting Proteins and their Functional Significance
The interactome of this compound is complex, involving a host of proteins that modulate its stability, subcellular localization, and inhibitory activity. The primary function of this compound is to control the cell cycle by inhibiting cyclin E-CDK2 and cyclin D-CDK4 complexes.[1][2] The interaction landscape of this compound can be broadly categorized into key functional groups:
-
Cell Cycle Regulation: The core function of this compound revolves around its direct interaction with and inhibition of cyclin-CDK complexes. It is a potent inhibitor of cyclin E- and cyclin A-CDK2 complexes.[6]
-
Ubiquitination and Proteasomal Degradation: The cellular levels of this compound are tightly regulated, primarily through ubiquitin-mediated proteolysis. The SCF (Skp1-Cul1-F-box) complex, with its substrate recognition subunit Skp2, is a key E3 ubiquitin ligase responsible for targeting this compound for degradation.[7] This interaction is crucial for the transition from G1 to S phase.
-
Phosphorylation and Subcellular Localization: The activity and localization of this compound are controlled by post-translational modifications, particularly phosphorylation. Kinases such as AKT1 (also known as PKB) phosphorylate this compound, leading to its cytoplasmic sequestration and preventing its nuclear tumor-suppressive function.[8][9][10]
A summary of key this compound interacting proteins is presented in Table 1.
Quantitative Analysis of this compound Interactions
Understanding the quantitative aspects of protein-protein interactions is crucial for drug development and for building accurate models of cellular networks. Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful methods for determining the kinetics and affinity of these interactions.[11][12][13]
Table 1: Key Interacting Partners of this compound
| Interacting Protein | Function | Role in this compound Regulation | Experimental Evidence |
| CDK2 | Serine/threonine kinase, key for G1/S transition | This compound directly binds to and inhibits the kinase activity of the Cyclin E/CDK2 complex.[1][2] | Co-immunoprecipitation, Kinase assays, SPR[14] |
| CDK4 | Serine/threonine kinase, involved in G1 progression | This compound binds to and inhibits the Cyclin D/CDK4 complex.[1][2] | Co-immunoprecipitation, Kinase assays |
| Cyclin A | Regulatory subunit of CDK2 | Forms a complex with CDK2 that is inhibited by this compound.[6] | Co-immunoprecipitation, Yeast Two-Hybrid |
| Cyclin E | Regulatory subunit of CDK2 | Forms a complex with CDK2 that is a primary target of this compound inhibition.[1] | Co-immunoprecipitation, Yeast Two-Hybrid |
| SKP2 | F-box protein, substrate recognition component of SCF E3 ubiquitin ligase | Targets phosphorylated this compound for ubiquitination and proteasomal degradation.[7] | Co-immunoprecipitation, Ubiquitination assays[15] |
| AKT1 (PKB) | Serine/threonine kinase, promotes cell survival | Phosphorylates this compound, leading to its cytoplasmic retention and inactivation.[8][9][10] | Co-immunoprecipitation, Kinase assays[8] |
Table 2: Quantitative Binding Affinities of this compound Interactions
| Interacting Pair | Technique | Dissociation Constant (Kd) | Reference |
| CDK2 / Small Molecule Inhibitors | Surface Plasmon Resonance (SPR) | 43 nM - 650 nM | [14] |
| CDK4 / Cdc37 | Homogeneous Time-Resolved Fluorescence (HTRF) | ~90 nM | [1] |
| CDK6 / Cdc37 | Homogeneous Time-Resolved Fluorescence (HTRF) | >500 nM | [1] |
| Galectin-1 / Glycomimetic Small Molecules | Surface Plasmon Resonance (SPR) | 103 nM - 131 nM | [13] |
Signaling and Regulatory Networks
The interactions of this compound are embedded within complex signaling networks that control cell fate. Understanding these networks is essential for identifying points of therapeutic intervention.
The SKP2-Mediated Degradation Pathway
A critical regulatory axis for this compound is its degradation orchestrated by the SCF-SKP2 E3 ubiquitin ligase complex. This process is essential for cells to enter the S phase of the cell cycle.
The AKT1-Mediated Inhibition Pathway
The PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation, directly impacts this compound function. Activated AKT1 phosphorylates this compound, leading to its cytoplasmic localization and preventing it from inhibiting nuclear CDK-cyclin complexes.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Low this compound Expression Associated with Reduced CD8+ T Lymphocytes Predicts Poor Outcome in Breast Cancer in a Machine Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. uniprot.org [uniprot.org]
- 7. The role of Skp2 and its substrate this compound (p27) in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AKT1 - this compound Interaction Summary | BioGRID [thebiogrid.org]
- 9. mdpi.com [mdpi.com]
- 10. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody Profiling: Kinetics with Native Biomarkers for Diagnostic Assay and Drug Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SKP2 - this compound Interaction Summary | BioGRID [thebiogrid.org]
The Dual Faces of a Guardian: An In-depth Technical Guide on the Function of CDKN1B in Cellular Aging
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase inhibitor 1B, commonly known as CDKN1B or p27Kip1, is a pivotal regulator of cell cycle progression. While extensively studied for its role as a tumor suppressor, its intricate functions in the process of cellular aging, or senescence, are multifaceted and context-dependent. This technical guide provides a comprehensive overview of the core functions of this compound in cellular senescence, detailing its molecular mechanisms, regulatory networks, and non-canonical roles. We present quantitative data from key studies, detailed experimental protocols for its investigation, and visual representations of its signaling pathways to offer a thorough resource for researchers and professionals in the field of aging and drug development. Understanding the nuanced roles of this compound is critical for developing therapeutic strategies that target age-related diseases.
Core Function: A Gatekeeper of the Cell Cycle
This compound is a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[1] Its primary and most well-understood function is the regulation of the cell cycle at the G1/S transition.[2] It achieves this by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[1] This inhibition prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (pRb), thereby halting the cell's progression into the DNA synthesis (S) phase and inducing a state of quiescence or senescence.[3] Overexpression of this compound is sufficient to induce features of replicative senescence in human diploid fibroblasts.[1][3]
Regulation of this compound in Cellular Senescence
The protein levels and activity of this compound are tightly controlled through various mechanisms, which become dysregulated during cellular aging.
Transcriptional and Post-Transcriptional Regulation
While some studies suggest that this compound expression does not significantly increase during natural aging in some tissues, its regulation is crucial for senescence induction.[4] NSun2-mediated mRNA methylation has been shown to regulate p27 levels during replicative senescence.[5]
Post-Translational Modification and Degradation
The stability of the this compound protein is a key regulatory point. Its degradation is primarily mediated by the ubiquitin-proteasome system. The SCF (Skp1-Cul1-F-box) complex, with the F-box protein Skp2, targets this compound for ubiquitination and subsequent degradation.[1][6] In senescent cells, a reduction in Skp2 expression leads to the metabolic stabilization and accumulation of p27.[6]
Furthermore, post-translational modifications such as phosphorylation and acetylation play a critical role. For instance, the deacetylase SIRT6 promotes the degradation of p27 by reducing its acetylation, thereby delaying cellular senescence.[7] Phosphorylation by kinases like Akt and AMPK can influence the subcellular localization and function of this compound.[8][9]
Signaling Pathways Involving this compound in Cellular Aging
This compound is a central node in several signaling pathways that govern the aging process.
The Canonical p53/p21 and p16/pRb Pathways
While this compound is not directly induced by p53, it acts downstream in the broader network of cell cycle arrest that characterizes senescence.[4] The p53/p21 and p16/pRb pathways are the two major tumor suppressor pathways that induce senescence. This compound's inhibition of cyclin-CDK complexes complements the actions of p21 (CDKN1A) and p16 (CDKN2A) in establishing and maintaining the senescent state.[10]
References
- 1. The this compound gene and its putative association with human ageing [genomics.senescence.info]
- 2. Deficiency of the Cyclin-Dependent Kinase Inhibitor, this compound, Results in Overgrowth and Neurodevelopmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of cyclin-dependent kinases induce features of replicative senescence in early passage human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound overexpression in adult mice alters the balance between genome and tissue aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound cyclin dependent kinase inhibitor 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Metabolic stabilization of p27 in senescent fibroblasts correlates with reduced expression of the F-box protein Skp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT6 delays cellular senescence by promoting p27Kip1 ubiquitin-proteasome degradation | Aging [aging-us.com]
- 8. The AMPK/p27Kip1 Pathway as a Novel Target to Promote Autophagy and Resilience in Aged Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The AMPK/p27Kip1 Pathway as a Novel Target to Promote Autophagy and Resilience in Aged Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Dual Role of CDKN1B in Programmed Cell Death: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the intricate relationship between Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B), also known as p27Kip1, and the fundamental cellular process of programmed cell death, or apoptosis. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cell biology research.
This compound is a critical regulator of cell cycle progression, primarily by inhibiting cyclin-dependent kinase 2 (CDK2).[1] While its role as a tumor suppressor through cell cycle arrest is well-established, a growing body of evidence reveals a more complex and context-dependent function for this compound in governing cell fate, where it can exert both pro-apoptotic and anti-apoptotic effects.[2] The subcellular localization of the this compound protein is a key determinant of its function; nuclear this compound typically inhibits cell cycle progression and can be pro-apoptotic, whereas cytoplasmic this compound has been associated with anti-apoptotic functions and even oncogenic activities.[2][3]
This guide will dissect the molecular mechanisms underpinning the dual functions of this compound in apoptosis, detail relevant experimental methodologies, and present key quantitative data to facilitate a comprehensive understanding of this multifaceted protein.
The Anti-Apoptotic Role of this compound: Guardian of the Cell Cycle
Under specific cellular conditions, such as in response to growth factor deprivation, this compound acts as a safeguard against apoptosis.[1] This protective function is primarily mediated through its canonical role as a CDK inhibitor. In the absence of growth factors, a deficiency in this compound leads to unscheduled activation of CDK2, which in turn can trigger apoptosis.[1][4] By constraining CDK2 activity, this compound ensures that cells properly exit the cell cycle and maintain viability.[5]
Key Signaling Pathway: this compound and CDK2-Mediated Apoptosis
The following diagram illustrates the signaling pathway by which this compound prevents apoptosis through the inhibition of CDK2.
Caption: this compound-mediated regulation of cell fate.
The Pro-Apoptotic Role of this compound: A Context-Dependent Inducer of Cell Death
Conversely, under different cellular stresses or in specific cellular contexts, this compound can actively promote apoptosis. Overexpression of this compound has been shown to induce programmed cell death in various cancer cell lines.[6] This pro-apoptotic function can be independent of its CDK-inhibitory activity and may involve interactions with other signaling pathways.
One such pathway involves the mammalian target of rapamycin (B549165) (mTOR). Under conditions of nutrient starvation, this compound can repress mTORC1 activity, leading to the activation of autophagy and, in some cases, apoptosis.[7][8] This suggests a role for this compound in coupling cell cycle control with metabolic stress responses.
Key Signaling Pathway: this compound and mTOR-Mediated Apoptosis
The diagram below outlines the signaling cascade through which this compound can promote apoptosis via mTOR inhibition.
Caption: this compound's role in mTOR signaling and apoptosis.
Quantitative Data on this compound and Apoptosis
The following tables summarize key quantitative findings from studies investigating the role of this compound in programmed cell death.
Table 1: Apoptosis Rates in Response to this compound Status
| Cell Type | Condition | This compound Status | Apoptosis Rate (%) | Fold Change vs. Control | Reference |
| Mesangial Cells | Serum Deprivation (24h) | Wild-type (+/+) | ~5% | 1.0 | [9] |
| Mesangial Cells | Serum Deprivation (24h) | Knockout (-/-) | ~25% | ~5.0 | [9] |
| Fibroblasts | Serum Deprivation (24h) | Wild-type (+/+) | ~4% | 1.0 | [9] |
| Fibroblasts | Serum Deprivation (24h) | Knockout (-/-) | ~20% | ~5.0 | [9] |
| HL-60 Cells | Adp27 infection (72h) | Overexpression | 46.9% | 10.0 | [10] |
| Raji Cells | Adp27 infection (72h) | Overexpression | 35.7% | 6.4 | [10] |
Table 2: Protein Expression and Activity Changes
| Cell Type | Condition | Measured Parameter | Change in this compound (-/-) or Overexpressing Cells | Reference |
| Mesangial Cells | Serum Deprivation | Cyclin A-CDK2 Activity | Increased | [1] |
| Mesangial Cells | Serum Deprivation | Cyclin E-CDK2 Activity | No significant change | [1] |
| Gastric Cancer Cells | This compound Overexpression | Bax Expression | Increased | [6] |
| Gastric Cancer Cells | This compound Overexpression | Bcl-2 Expression | Decreased | [6] |
| Nerve Cells | Sevoflurane-induced injury | Cleaved Caspase-3 | Decreased with this compound overexpression | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to investigate the role of this compound in apoptosis.
Apoptosis Detection by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Caption: Workflow for a typical TUNEL assay.
Protocol Summary:
-
Cell Preparation: Culture cells to the desired confluency and treat with experimental agents.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 30-60 minutes at room temperature.[11]
-
Permeabilization: Permeabilize cells with a solution such as 0.1% Triton X-100 in PBS for 2-5 minutes on ice.[11]
-
TUNEL Reaction: Incubate cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP) for 60 minutes at 37°C.[11]
-
Detection: For indirect methods, incubate with a fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-FITC).
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[12]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol Summary:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Fix cells by dropwise addition of cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.[13]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[13]
-
Flow Cytometry: Acquire data on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Analysis: Analyze the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p27, Bax, Bcl-2, and cleaved caspases.
Protocol Summary:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p27, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry can be used for quantification relative to a loading control like GAPDH or β-actin.[14]
Conclusion
The role of this compound in programmed cell death is complex and highly dependent on the cellular context, its subcellular localization, and the nature of the apoptotic stimulus. While its canonical function as a CDK inhibitor provides a clear anti-apoptotic mechanism by preventing inappropriate cell cycle entry, its ability to modulate other signaling pathways, such as the mTOR pathway, reveals a pro-apoptotic facet. For researchers and drug development professionals, understanding this duality is paramount. Targeting this compound or its regulatory pathways may offer novel therapeutic strategies for cancer and other diseases characterized by dysregulated apoptosis. Further research is warranted to fully elucidate the intricate network of interactions that govern the ultimate decision between cell survival and death orchestrated by this pivotal protein.
References
- 1. researchgate.net [researchgate.net]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of apoptosis by the cyclin-dependent kinase inhibitor p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. scribd.com [scribd.com]
- 9. JCI - Modulation of apoptosis by the cyclin-dependent kinase inhibitor p27Kip1 [jci.org]
- 10. Effect of adenovirus-mediated p27 gene expression on the proliferation and apoptosis of HL-60 and Raji cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Epigenetic Regulation of CDKN1B: A Technical Guide for Researchers
Abstract
The cyclin-dependent kinase inhibitor 1B (CDKN1B), encoding the p27Kip1 protein, is a critical tumor suppressor that governs cell cycle progression, particularly at the G1/S transition. Its expression is exquisitely controlled at multiple levels, with epigenetic modifications emerging as a pivotal regulatory axis. Dysregulation of these epigenetic mechanisms can lead to the silencing of this compound, thereby contributing to uncontrolled cell proliferation and tumorigenesis. This technical guide provides an in-depth exploration of the epigenetic mechanisms that regulate this compound expression, including DNA methylation, histone modifications, and the influence of non-coding RNAs. We further detail the signaling pathways that converge on these epigenetic regulators and provide comprehensive protocols for the key experimental techniques used to study these processes. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the epigenetic landscape of this compound and its therapeutic potential.
Introduction
The this compound gene product, p27Kip1, is a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors. By binding to and inhibiting the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, p27Kip1 acts as a crucial brake on cell cycle progression. Loss or reduction of p27Kip1 expression is a common feature in a wide range of human cancers and often correlates with poor prognosis. While genetic mutations of this compound are relatively rare, its expression is frequently downregulated through non-genetic mechanisms. Epigenetic alterations, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, have been identified as key players in the silencing of this compound in cancer. These modifications include DNA methylation of the promoter region, post-translational modifications of histone proteins, and regulation by non-coding RNAs such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). Understanding these intricate regulatory networks is paramount for the development of novel therapeutic strategies aimed at restoring this compound function in cancer.
DNA Methylation of the this compound Promoter
DNA methylation, the addition of a methyl group to the 5-position of cytosine residues within CpG dinucleotides, is a fundamental epigenetic mark associated with transcriptional repression when it occurs in promoter regions. Hypermethylation of the this compound promoter has been observed in various cancers, leading to its silencing.
Quantitative Analysis of this compound Promoter Methylation
Several studies have quantitatively linked the methylation status of the this compound promoter to its expression levels. This relationship is often inversely correlated, where increased methylation leads to decreased gene expression.
| Cancer Type | Method | Promoter Region Analyzed | Methylation Level | Change in this compound Expression | Reference |
| Ovarian Cancer | Bisulfite Sequencing | CpG island in the promoter | Increased methylation in cancer tissues | Significant downregulation | |
| Renal Cell Carcinoma | qMSP | Promoter region | Variable, with some subtypes showing hypermethylation | Inverse correlation with methylation | |
| Head and Neck Squamous Cell Carcinoma | qMSP | Promoter region | Increased methylation in tumor samples | Not explicitly quantified |
Experimental Protocol: Bisulfite Sequencing
Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-nucleotide resolution. The principle lies in the chemical conversion of unmethylated cytosines to uracil (B121893) by sodium bisulfite, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation status.
-
Genomic DNA Isolation: Extract high-quality genomic DNA from cells or tissues of interest using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen). This process converts unmethylated cytosines to uracils.
-
PCR Amplification: Amplify the this compound promoter region from the bisulfite-converted DNA using primers specifically designed to distinguish between methylated and unmethylated sequences.
-
Sequencing: Sequence the PCR products using Sanger or next-generation sequencing methods.
-
Data Analysis: Align the sequences to a reference genome and quantify the methylation level at each CpG site by calculating the ratio of cytosine reads (methylated) to the total number of cytosine and thymine (B56734) reads (methylated + unmethylated).
Caption: Bisulfite sequencing workflow.
Histone Modifications at the this compound Locus
Histone modifications are covalent post-translational modifications to histone proteins, primarily on their unstructured N-terminal tails. These modifications can alter chromatin structure and recruit histone-modifying proteins, thereby influencing gene expression. Both activating and repressive histone marks have been found at the this compound promoter, creating a dynamic regulatory environment.
Key Histone Modifications Regulating this compound
-
H3K27me3 (Histone H3 Lysine 27 trimethylation): This is a repressive mark associated with gene silencing. The Polycomb Repressive Complex 2 (PRC2), with its catalytic subunit EZH2, is responsible for depositing this mark. Increased H3K27me3 at the this compound promoter leads to its transcriptional repression.
-
H3K4me3 (Histone H3 Lysine 4 trimethylation): This is an activating mark typically found at the promoters of active genes. It is associated with transcriptional initiation.
-
H3K27ac (Histone H3 Lysine 27 acetylation): This is another activating mark, often found at active enhancers and promoters. It is generally associated with open chromatin and active transcription.
Quantitative Analysis of Histone Modifications at the this compound Promoter
Chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) or sequencing (ChIP-seq) is used to quantify the enrichment of specific histone modifications at the this compound promoter.
| Histone Mark | Condition | Fold Enrichment at this compound Promoter | Effect on this compound Expression | Reference |
| H3K27me3 | Overexpression of lncRNA FOXD2-AS1 | Increased | Decreased | |
| H3K27ac | Treatment with HDAC inhibitors | Increased | Increased | |
| H3K4me3 | Actively proliferating cells | Decreased | Decreased |
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to investigate the interaction between proteins and DNA in the cell. It can be used to identify the specific genomic locations where histone modifications occur.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K27me3). The antibody-histone-DNA complexes are then captured using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the antibody-bead complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for the this compound promoter or by high-throughput sequencing (ChIP-seq) to identify enrichment across the genome.
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Regulation of this compound by Non-Coding RNAs
Non-coding RNAs (ncRNAs) are functional RNA molecules that are not translated into proteins. They play significant roles in gene regulation, and several ncRNAs have been implicated in the post-transcriptional control of this compound.
MicroRNAs (miRNAs) Targeting this compound
MiRNAs are small (~22 nucleotides) ncRNAs that typically bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been shown to directly target this compound.
-
miR-221 and miR-222: These are two of the most well-characterized miRNAs that regulate this compound. They are often upregulated in cancer and their expression is inversely correlated with p27Kip1 protein levels.
| Cell Line | miRNA | Method | Effect on this compound Protein Levels | Reference |
| Thyroid carcinoma (TPC-1) & HeLa | miR-221/222 mimics | Western Blot | Significant decrease | |
| Thyroid carcinoma (TPC-1) & HeLa | miR-221/222 inhibitors | Western Blot | Significant increase | |
| Basal-like breast cancer | anti-miR-221/222 | Western Blot | Upregulation |
Quantitative real-time PCR (qRT-PCR) is a sensitive method for quantifying miRNA expression levels.
-
Total RNA Isolation: Isolate total RNA, including the small RNA fraction, from cells or tissues using a suitable kit.
-
Reverse Transcription (RT): Convert the miRNA to cDNA. This is often done using a stem-loop RT primer that is specific for the mature miRNA of interest.
-
qPCR: Perform real-time PCR using a forward primer specific to the miRNA and a universal reverse primer. A fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green) is used for detection.
-
Data Analysis: Quantify the relative expression of the target miRNA using the comparative Ct (ΔΔCt) method, normalizing to a stable endogenous control (e.g., a small nuclear RNA like U6).
Caption: qRT-PCR workflow for miRNA expression.
This assay is used to validate the direct interaction between a miRNA and its predicted target site in the 3' UTR of an mRNA.
-
Construct Generation: Clone the 3' UTR of this compound containing the predicted miR-221/222 binding site downstream of a luciferase reporter gene in a plasmid vector. Create a mutant construct where the binding site is altered.
-
Co-transfection: Co-transfect cells with the luciferase reporter construct (wild-type or mutant) and a miRNA mimic (e.g., miR-221 or miR-222 mimic) or a negative control.
-
Luciferase Activity Measurement: After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer. A co-transfected Renilla luciferase vector can be used for normalization.
-
Data Analysis: A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR construct and the miRNA mimic, compared to controls, confirms a direct interaction.
Caption: Luciferase reporter assay workflow.
Long Non-Coding RNAs (lncRNAs) and this compound Regulation
LncRNAs are ncRNAs longer than 200 nucleotides that can regulate gene expression through various mechanisms, including acting as scaffolds for protein complexes, sequestering miRNAs, and guiding chromatin-modifying enzymes to specific genomic loci.
-
FOXD2-AS1: The lncRNA FOXD2 antisense RNA 1 has been identified as an oncogenic lncRNA in several cancers. It has been shown to repress this compound expression by recruiting the PRC2 complex, and specifically its catalytic subunit EZH2, to the this compound promoter. This leads to an increase in the repressive H3K27me3 mark and subsequent silencing of this compound.
| Cancer Type | LncRNA Manipulation | Effect on this compound mRNA | Effect on this compound Protein | Reference |
| Hepatocellular Carcinoma | Silencing of FOXD2-AS1 | Increased | Increased | |
| Lung Adenocarcinoma | Knockdown of FOXD2-AS1 | Upregulation | Upregulation |
Signaling Pathways Influencing Epigenetic Regulation of this compound
Cellular signaling pathways play a crucial role in transmitting extracellular cues to the nucleus, where they can modulate the activity of epigenetic regulators, thereby influencing gene expression. The PI3K/AKT and TGF-β pathways are two key signaling cascades that have been implicated in the epigenetic control of this compound.
The PI3K/AKT Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. AKT can phosphorylate a variety of downstream targets, including epigenetic modifiers.
-
AKT and EZH2: Activated AKT can phosphorylate EZH2, the catalytic subunit of the PRC2 complex. This phosphorylation can alter the activity and substrate specificity of EZH2. In some contexts, AKT-mediated phosphorylation of EZH2 has been shown to suppress its methyltransferase activity towards H3K27, leading to a global decrease in H3K27me3. However, in other contexts, it can promote the interaction of EZH2 with other proteins, leading to the repression of specific target genes, potentially including this compound.
Caption: PI3K/AKT signaling pathway and this compound regulation.
The TGF-β Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is a pleiotropic pathway that can either inhibit or promote cell growth depending on the cellular context. In normal epithelial cells and early-stage cancers, TGF-β acts as a tumor suppressor, in part by inducing the expression of cell cycle inhibitors like this compound.
-
SMADs and Histone Acetyltransferases: Upon TGF-β stimulation, receptor-regulated SMADs (R-SMADs, e.g., SMAD2/3) are phosphorylated and form a complex with the common mediator SMAD4. This complex translocates to the nucleus, where it can recruit co-activators with histone acetyltransferase (HAT) activity, such as p300/CBP. The recruitment of HATs to the this compound promoter leads to an increase in histone acetylation (e.g., H3K27ac), resulting in a more open chromatin structure and enhanced transcription of this compound.
Caption: TGF-β signaling pathway and this compound regulation.
Conclusion and Future Directions
The epigenetic regulation of this compound is a complex and multifaceted process involving the interplay of DNA methylation, histone modifications, and non-coding RNAs. These epigenetic marks are dynamically regulated by cellular signaling pathways, and their dysregulation is a common event in cancer, leading to the silencing of this critical tumor suppressor. The detailed understanding of these mechanisms provides a strong rationale for the development of epigenetic therapies aimed at reactivating this compound expression in cancer cells.
Future research should focus on further elucidating the intricate crosstalk between different epigenetic modifications at the this compound locus and identifying the full spectrum of signaling pathways and upstream regulators that control its epigenetic state. The development of more specific and potent epigenetic drugs, as well as combination therapies that target multiple layers of epigenetic regulation, holds great promise for the future of cancer treatment. This technical guide provides a solid foundation for researchers to delve into the fascinating world of this compound epigenetics and contribute to the advancement of this exciting field.
Methodological & Application
Application Notes and Protocols for Measuring CDKN1B (p27Kip1) Protein Levels
Introduction
Cyclin-dependent kinase inhibitor 1B, also known as p27Kip1 (p27), is a critical protein in the regulation of the cell cycle.[1][2] Encoded by the CDKN1B gene, p27 belongs to the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[1] Its primary function is to control cell cycle progression at the G1 phase by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[1] This inhibitory action prevents the cell from entering the S phase, where DNA replication occurs, effectively acting as a brake on cell proliferation.[2] Due to this role, p27 is classified as a tumor suppressor protein.[1][2]
The levels and activity of p27 are tightly regulated through transcription, translation, and post-translational modifications, including phosphorylation and ubiquitination, which can lead to its degradation by the proteasome.[3][4] Misregulation of p27, often leading to its reduced expression or mislocalization within the cytoplasm, is a common feature in many human cancers and is frequently associated with a poor prognosis.[4][5][6] Therefore, the accurate measurement of this compound protein levels is crucial for both basic research into cell cycle control and for clinical applications, including cancer diagnosis, prognosis, and the development of therapeutic strategies.
These application notes provide detailed protocols for the most common techniques used to quantify this compound protein levels: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), and Mass Spectrometry (MS).
This compound Signaling Pathway
The this compound protein (p27) acts as a central node in signaling pathways that control cell proliferation and differentiation. Its expression and activity are influenced by various upstream signals, and it exerts its function by regulating the activity of cyclin-dependent kinases (CDKs). Key signaling pathways involving this compound include the PI3K/AKT pathway, which can lead to p27's cytoplasmic mislocalization and degradation, and the TGF-β pathway, which can stabilize p27 to induce cell cycle arrest.
Western Blotting
Application Note: Western blotting is a widely used technique to detect and semi-quantitatively measure the levels of this compound protein in cell lysates or tissue homogenates. The method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with a specific antibody against this compound. The molecular weight of this compound is approximately 27 kDa.[7] This technique is valuable for comparing the relative abundance of this compound between different samples.
Experimental Protocol
A. Protein Extraction
-
Wash cultured cells with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (soluble protein fraction) to a new tube.
-
Determine the protein concentration using a BCA protein assay.[8]
B. SDS-PAGE and Protein Transfer
-
Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[8]
-
Load the denatured samples onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
C. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for this compound (e.g., rabbit polyclonal, 1:300-1:1000 dilution) overnight at 4°C with gentle agitation.[7][9] Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using software like ImageJ and normalize to the loading control.[10]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Sample Type | Cell Lysates, Tissue Homogenates | [8][9] |
| Protein Load | 20-30 µg per lane | [8] |
| Gel Percentage | 12% SDS-PAGE | [8] |
| Primary Antibody Dilution | 1:300 - 1:1000 | [7] |
| Secondary Antibody Dilution | 1:2000 - 1:5000 | [8] |
| Detection Method | Chemiluminescence (ECL) | [11] |
Western Blot Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note: ELISA is a plate-based assay designed for detecting and quantifying soluble proteins. A sandwich ELISA is the most common format for this compound, providing high specificity and sensitivity. In this assay, a capture antibody immobilized on a 96-well plate binds to this compound from the sample. A second, biotinylated detection antibody then binds to the captured protein, followed by a streptavidin-HRP conjugate and a colorimetric substrate. The resulting color intensity is proportional to the amount of this compound protein.
Experimental Protocol
-
Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Samples may require dilution to fall within the standard curve range.[12]
-
Capture: Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubation 1: Incubate for 2.5 hours at room temperature or overnight at 4°C.[13]
-
Wash: Aspirate and wash each well 4 times with the provided Wash Buffer.
-
Detection Antibody: Add 100 µL of prepared biotinylated detection antibody to each well.
-
Incubation 2: Incubate for 1 hour at room temperature.[13]
-
Wash: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of prepared Streptavidin-HRP solution to each well.
-
Incubation 3: Incubate for 45 minutes at room temperature.[13]
-
Wash: Repeat the wash step.
-
Substrate: Add 100 µL of TMB One-Step Substrate Reagent to each well.
-
Incubation 4: Incubate for 30 minutes at room temperature in the dark.[13]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read: Immediately measure the absorbance at 450 nm using a microplate reader.[13]
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards and use it to determine the concentration of this compound in the samples.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Sample Type | Serum, Plasma, Tissue Homogenates, Cell Lysates | [12][14] |
| Assay Type | Sandwich ELISA | [13] |
| Detection Range | Varies by kit (e.g., 0.625 - 40 ng/mL) | [14] |
| Wavelength | 450 nm | [12][13] |
| Incubation Times | Sample: 2.5h; Detection Ab: 1h; HRP: 45min; TMB: 30min | [13] |
ELISA Workflow
Immunohistochemistry (IHC)
Application Note: IHC is used to visualize the distribution and localization of this compound protein within tissue sections. This technique is invaluable for assessing not only the level of protein expression but also its subcellular location (nuclear vs. cytoplasmic), which is critical for its function.[2] Low nuclear expression of this compound is often a predictor of poor prognosis in various cancers.[5] The protocol involves incubating a tissue slide with a primary antibody against this compound, followed by a secondary antibody system that allows for visualization, typically with a chromogenic substrate.
Experimental Protocol
A. Tissue Preparation
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin (B1166041).
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
B. Antigen Retrieval
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Tris-EDTA, pH 9.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
C. Staining
-
Wash slides in TBST.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash and then block non-specific binding with a protein block (e.g., serum from the secondary antibody host species) for 20 minutes.
-
Incubate with the primary this compound antibody (e.g., 1:200 dilution for paraffin sections) for 1 hour at room temperature or overnight at 4°C.[7][11]
-
Wash slides in TBST.
-
Apply a biotinylated secondary antibody, followed by a streptavidin-HRP complex, according to the manufacturer's instructions (e.g., ABC kit).
-
Wash slides in TBST.
-
Apply a chromogen substrate, such as diaminobenzidine (DAB), and monitor for color development.
-
Rinse with distilled water to stop the reaction.
D. Counterstaining and Mounting
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the slides through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Examine under a microscope and score for intensity and percentage of positive cells.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Sample Type | Paraffin-Embedded or Frozen Tissue Sections | [11][15] |
| Antigen Retrieval | Heat-Induced (Tris-EDTA, pH 9.0) | [4] |
| Primary Antibody Dilution | 1:100 - 1:500 (Paraffin) | [7][11] |
| Detection System | HRP-DAB (Chromogenic) | [9] |
| Analysis | Scoring of staining intensity and localization (nuclear/cytoplasmic) | [5][16] |
IHC Workflow
Mass Spectrometry (MS)-Based Targeted Proteomics
Application Note: Mass spectrometry offers a highly specific and sensitive antibody-free method for the absolute or relative quantification of proteins. Targeted proteomics, particularly using techniques like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), allows for the precise measurement of specific this compound-derived peptides within a complex protein digest.[17][18] This approach is powerful for biomarker validation and can distinguish between different protein isoforms or post-translationally modified forms.
Experimental Protocol
A. Sample Preparation
-
Extract total protein from cells or tissues as described in the Western Blot protocol.
-
Denature the proteins, reduce cysteine bonds (e.g., with DTT), and alkylate them (e.g., with iodoacetamide).
-
Digest the proteins into peptides using a sequence-specific protease, typically trypsin.
-
(Optional for absolute quantification) Spike in a known amount of a stable isotope-labeled synthetic peptide that corresponds to a target peptide from this compound.
-
Clean up the peptide mixture using solid-phase extraction (e.g., C18 desalting).
B. LC-MS/MS Analysis
-
Separate the peptides using liquid chromatography (LC), typically reverse-phase, over a gradient.[19]
-
Introduce the eluted peptides into a tandem mass spectrometer via electrospray ionization.[17]
-
The mass spectrometer is operated in a targeted mode (MRM or PRM).
-
MRM: The first mass analyzer (Q1) selects for the specific mass-to-charge ratio (m/z) of the target peptide (precursor ion). The peptide is fragmented in the collision cell (q2), and the third mass analyzer (Q3) selects for specific fragment ions (product ions).[17] The instrument monitors specific "transitions" (precursor-product pairs).
-
PRM: Similar to MRM, Q1 selects the precursor ion, but the subsequent high-resolution mass analyzer (e.g., Orbitrap) scans all fragment ions simultaneously.
-
C. Data Analysis
-
Integrate the peak areas from the chromatograms for the targeted peptide transitions.
-
For relative quantification, compare the peak areas of the endogenous peptide across different samples.
-
For absolute quantification, calculate the ratio of the peak area of the endogenous peptide to the peak area of the spiked-in stable isotope-labeled standard peptide.
-
Use specialized software (e.g., Skyline) to process the data and determine peptide and protein quantities.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Sample Type | Cell Lysates, Tissue Homogenates, Body Fluids | [18] |
| Quantification | Relative or Absolute | [19] |
| Instrumentation | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-Exactive) | [17] |
| Key Advantage | High specificity, antibody-independent, multiplexing capability | [17][18] |
Targeted Proteomics Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. This compound antibody - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. A pan-cancer analysis for the oncogenic role of cyclin-dependent kinase inhibitor 1B in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Polyclonal Antibody (BS-0742R) [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. omnimabs.com [omnimabs.com]
- 10. Deficiency of the Cyclin-Dependent Kinase Inhibitor, this compound, Results in Overgrowth and Neurodevelopmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Human this compound ELISA Kit [ABIN6966178] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Human this compound ELISA Kit [ABIN6955165] - Cell Lysate, Tissue Homogenate [antibodies-online.com]
- 15. Anti-Mouse this compound Immunohistochemistry Kit - Creative Biolabs [creativebiolabs.net]
- 16. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 17. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass spectrometry-based targeted proteomics for analysis of protein mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Selecting the Optimal CDKN1B Antibody for Western Blotting: A Detailed Guide
For Immediate Release
[City, State] – [Date] – For researchers in oncology, cell cycle regulation, and drug development, the accurate detection of Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B), also known as p27Kip1, is paramount. As a critical tumor suppressor and a key regulator of the cell cycle, reliable quantification of this compound protein levels by Western Blotting is essential for experimental success. This application note provides a comprehensive guide to selecting the best this compound antibody for Western Blotting, complete with detailed protocols and a comparative analysis of commercially available options.
Introduction to this compound (p27Kip1)
This compound is a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors. Its primary function is to control the progression of the cell cycle at the G1 phase by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[1][2] This inhibition prevents the cell from entering the S phase, thus acting as a crucial checkpoint for cell division.[1][2] Due to its role as a negative regulator of cell proliferation, the loss or inactivation of this compound is frequently observed in various human cancers, often correlating with a poor prognosis.[3] The protein has a molecular weight of approximately 22-27 kDa.[3][4]
Comparative Analysis of Top-Performing this compound Antibodies for Western Blotting
The selection of a highly specific and sensitive primary antibody is the most critical factor for a successful Western Blot. Based on a thorough review of citation data, manufacturer validation, and user feedback, we have compiled a list of recommended this compound antibodies that have demonstrated robust performance in Western Blotting applications.
| Antibody Name/ID | Host Species | Clonality | Tested Species | Recommended WB Dilution | Key Features & Citations |
| Santa Cruz Biotechnology sc-1641 (F-8) | Mouse | Monoclonal | Human, Mouse, Rat | 1:100 - 1:1000 | Highly cited (673 publications), consistently positive user reviews for WB. Recognizes a band at ~27 kDa.[5][6] |
| BD Biosciences 610242 | Mouse | Monoclonal | Human, Mouse | Not specified | Used in published research for quantitative Western Blotting.[7] |
| Cusabio CSB-RA005087A0HU (1G2) | Rabbit | Monoclonal | Human, Mouse | 1:500 - 1:5000 | Recombinant monoclonal antibody with positive WB data in multiple cell lysates (HepG2, HeLa, MCF-7, NIH/3T3).[8] |
| Thermo Fisher Scientific BS-0742R | Rabbit | Polyclonal | Human, Mouse, Rat, Chicken | 1:300 | Validated for WB, IHC, ICC/IF, and Flow Cytometry.[9] |
| Abclonal A0290 | Rabbit | Polyclonal | Human, Rat | 1:1000 | Shows specific bands in various lysates with good signal-to-noise ratio.[10] |
Signaling Pathway of this compound
The regulation of this compound activity is a multi-layered process involving transcriptional control, phosphorylation, and proteasomal degradation. Understanding this pathway is crucial for interpreting experimental results.
Detailed Protocol for Western Blotting of this compound
This protocol is optimized for the detection of this compound in mammalian cell lysates.
I. Protein Lysate Preparation
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[7] A typical volume is 100-200 µL for a 6 cm dish.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
II. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with 4X Laemmli sample buffer.[1]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 12% SDS-polyacrylamide gel.[7]
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
III. Immunoblotting
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody in the blocking buffer according to the recommended dilution (see table above).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
IV. Detection
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film. The expected band for this compound is approximately 27 kDa.[9]
-
Experimental Workflow
The following diagram illustrates the key steps in the Western Blotting protocol for this compound detection.
Conclusion
The successful detection of this compound by Western Blotting is highly dependent on the quality of the primary antibody and a well-optimized protocol. The Santa Cruz Biotechnology sc-1641 (F-8) mouse monoclonal antibody is a highly recommended choice due to its extensive validation in the scientific literature. By following the detailed protocol provided in this application note, researchers can achieve reliable and reproducible results in their studies of this compound, contributing to a deeper understanding of cell cycle regulation and cancer biology.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. (sc-1641) this compound/Kip1 p27 Antibody (F-8) - Santa Cruz Biotechnology - CiteAb [citeab.com]
- 7. Deficiency of the Cyclin-Dependent Kinase Inhibitor, this compound, Results in Overgrowth and Neurodevelopmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. This compound Polyclonal Antibody (BS-0742R) [thermofisher.com]
- 10. static.abclonal.com [static.abclonal.com]
Application Notes and Protocols for CDKN1B (p27Kip1) Immunohistochemistry
These application notes provide a detailed, step-by-step guide for the immunohistochemical staining of CDKN1B, also known as p27Kip1, in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is intended for researchers, scientists, and drug development professionals investigating the role of this compound in cell cycle regulation and cancer.
Introduction to this compound (p27Kip1)
Cyclin-dependent kinase inhibitor 1B (this compound), or p27Kip1, is a critical protein that regulates cell cycle progression at the G1 phase.[1][2] As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, p27 binds to and prevents the activation of cyclin E-CDK2 and cyclin D-CDK4 complexes.[1][2][3] This inhibitory action halts the cell cycle, making p27 a key tumor suppressor.[1][4] The degradation of p27 is necessary for cells to transition from a quiescent to a proliferative state.[2][5] Loss of p27 expression or its mislocalization from the nucleus to the cytoplasm has been associated with poor prognosis in various cancers.[6] Immunohistochemistry (IHC) is a valuable technique to assess the expression and subcellular localization of p27 in tissue samples.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a simplified signaling pathway involving this compound and the general experimental workflow for immunohistochemistry.
Caption: Simplified signaling pathway of this compound (p27) in cell cycle regulation.
Caption: General experimental workflow for this compound immunohistochemistry.
Quantitative Data Summary
The following table summarizes recommended starting dilutions and conditions for this compound immunohistochemistry based on various antibody manufacturers' datasheets. It is crucial to note that optimal conditions should be determined empirically by the end-user.[7][8][9]
| Parameter | Recommendation | Source(s) |
| Primary Antibody Dilution | ||
| Polyclonal (Rabbit) | 1:10 - 1:500 | [8][10] |
| Monoclonal (Mouse) | 1:50 - 1:300 (starting point) | [9][11] |
| Antigen Retrieval | ||
| Method | Heat-Induced Epitope Retrieval (HIER) is most common.[12][13][14] | [12][13][14] |
| Buffer | Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0).[15][16] | [15][16] |
| HIER Incubation Time | 10 - 30 minutes at 95-100°C.[14][17] | [14][17] |
| Incubation Times | ||
| Primary Antibody | 30 minutes to 1 hour at room temperature, or overnight at 4°C.[9][18] | [9][18] |
| Secondary Antibody | 30 minutes at room temperature. | [18] |
| Chromogen (DAB) | 5 - 10 minutes.[18] | [18] |
Detailed Experimental Protocol
This protocol provides a general guideline for the immunohistochemical staining of this compound in FFPE tissues.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 85%, 75%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., Normal Goat Serum or 1-5% BSA in PBS)
-
Primary antibody against this compound (p27Kip1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP (or other enzyme conjugate)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for HIER
-
Light microscope
Step-by-Step Methodology
1. Deparaffinization and Rehydration a. Immerse slides in two changes of xylene for 5-10 minutes each. b. Rehydrate the sections by sequential immersion in:
- Two changes of 100% ethanol for 3 minutes each.
- Two changes of 95% ethanol for 3 minutes each.
- One change of 85% ethanol for 3 minutes.
- One change of 75% ethanol for 3 minutes. c. Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval a. This step is critical for unmasking the antigen epitopes.[12][14] Heat-Induced Epitope Retrieval (HIER) is recommended for this compound. b. Pre-heat the antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0) to 95-100°C in a microwave, pressure cooker, or water bath. c. Immerse the slides in the hot retrieval solution and incubate for 10-20 minutes.[16][17] Do not allow the solution to boil dry. d. Remove the container from the heat source and allow the slides to cool in the buffer for 20-30 minutes at room temperature. e. Rinse the slides with deionized water and then with a wash buffer (e.g., PBS or TBS).
3. Inactivation of Endogenous Peroxidase a. To prevent non-specific background staining, incubate the slides in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes at room temperature. b. Rinse the slides with wash buffer.
4. Blocking a. To block non-specific antibody binding, incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber. b. Tap off the excess blocking solution before applying the primary antibody. Do not rinse.
5. Primary Antibody Incubation a. Dilute the anti-CDKN1B primary antibody to its optimal concentration in the blocking solution or a specific antibody diluent. b. Apply the diluted primary antibody to the tissue sections and incubate in a humidified chamber. Incubation can be for 30-60 minutes at room temperature or overnight at 4°C for enhanced signal.[9][18]
6. Detection a. Rinse the slides with wash buffer (3 changes for 5 minutes each). b. Apply the biotinylated secondary antibody according to the manufacturer's instructions and incubate for 30 minutes at room temperature. c. Rinse the slides with wash buffer. d. Apply the streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature. e. Rinse the slides with wash buffer.
7. Chromogenic Development a. Prepare the DAB substrate solution just before use. b. Apply the DAB solution to the sections and incubate for 5-10 minutes, or until the desired brown color intensity is reached. Monitor the color development under a microscope. c. Stop the reaction by immersing the slides in deionized water.
8. Counterstaining a. To visualize the cell nuclei, counterstain the sections with hematoxylin for 1-2 minutes. b. "Blue" the hematoxylin by rinsing in running tap water or a bluing solution. c. Rinse with deionized water.
9. Dehydration and Mounting a. Dehydrate the sections through graded alcohols (e.g., 95% ethanol, 100% ethanol). b. Clear the sections in two changes of xylene. c. Apply a drop of permanent mounting medium to the slide and cover with a coverslip.
10. Analysis a. Examine the slides under a light microscope. This compound (p27) is expected to show nuclear localization.[19] Cytoplasmic staining may also be observed and can be of biological significance. Positive staining will appear brown (DAB), and nuclei will be blue (hematoxylin).
Controls
-
Positive Control: Use a tissue known to express this compound (e.g., tonsil, breast carcinoma) to validate the staining procedure.
-
Negative Control: Replace the primary antibody with antibody diluent or a non-immune IgG of the same isotype and concentration to check for non-specific staining from the secondary antibody and detection system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ABclonal [abclonal.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Low this compound Expression Associated with Reduced CD8+ T Lymphocytes Predicts Poor Outcome in Breast Cancer in a Machine Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.abclonal.com [static.abclonal.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 10. This compound Polyclonal Antibody (BS-0742R) [thermofisher.com]
- 11. scbt.com [scbt.com]
- 12. IHC antigen retrieval protocol | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 15. cusabio.com [cusabio.com]
- 16. Antigen Retrieval Technical Tips - IHC WORLD [ihcworld.com]
- 17. youtube.com [youtube.com]
- 18. biocare.net [biocare.net]
- 19. This compound gene: MedlinePlus Genetics [medlineplus.gov]
Application Notes and Protocols for Reducing CDKN1B Expression using siRNA in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing small interfering RNA (siRNA) to effectively reduce the expression of the Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) gene in various cell lines. The protocols outlined below cover siRNA transfection, validation of knockdown, and analysis of the resulting cellular phenotypes.
Introduction to this compound
The this compound gene encodes the protein p27Kip1, a critical member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[1] p27Kip1 plays a crucial role in cell cycle regulation by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[1] This inhibition controls the cell's progression from the G1 to the S phase, effectively acting as a brake on cell division.[1] Due to this function, this compound is recognized as a tumor suppressor gene, and its reduced expression is often associated with increased cell proliferation and poor prognosis in several cancers.[1] The use of siRNA to specifically silence this compound expression is a powerful tool for studying its role in cell cycle control, cell signaling pathways, and as a potential therapeutic target in drug development.
Data Presentation
The following tables summarize quantitative data from a study utilizing siRNA to reduce this compound expression in circulating tumor cell (CTC) lines (BRx-68, BRx-82, and BRx-142) in the context of docetaxel (B913) (DTX) treatment.
Table 1: Efficiency of siRNA-mediated Knockdown of this compound
| Cell Line | siRNA Target | Transfection Time (days) | Analysis Method | % Knockdown (mRNA) |
| BRx-82 | This compound | 3 | Not Specified | Not Specified |
| BRx-142 | This compound | 3 | Not Specified | Not Specified |
Note: While the specific percentage of mRNA or protein knockdown was not explicitly quantified in the provided search results, the study confirmed successful knockdown leading to the phenotypic changes detailed in Table 2.
Table 2: Phenotypic Effects of this compound Knockdown in CTCs Treated with Docetaxel
| Cell Line | Treatment | Endpoint | Result with Control siRNA (% Viability) | Result with sithis compound (% Viability) | Fold Change in Endomitosis (≥8N pHH3+ cells) |
| BRx-68 | DTX | Cell Viability | 39.6 ± 1.35 | 23.9 ± 0.15[2] | Not Reported |
| BRx-82 | DTX | Cell Viability | 9.1 ± 0.23 | 2.3 ± 0.094[2] | 1.80[3] |
| BRx-142 | DTX | Cell Viability | 37.1 ± 2.26 | 23.2 ± 0.89[2] | 1.94[3] |
Experimental Protocols
Protocol 1: siRNA Transfection
This protocol provides a general guideline for transiently transfecting mammalian cells with siRNA to knockdown this compound expression. Optimization for specific cell lines and transfection reagents is recommended.
Materials:
-
This compound-specific siRNA and a non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (with serum, without antibiotics)
-
6-well tissue culture plates
-
Target cell line
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in a 6-well plate with complete culture medium to achieve 30-50% confluency at the time of transfection.
-
-
siRNA-Lipid Complex Formation (per well):
-
Solution A: Dilute 20-50 pmol of this compound siRNA or control siRNA into 100 µL of Opti-MEM™ medium.
-
Solution B: Dilute 1-3 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add 0.8 mL of fresh, pre-warmed complete culture medium to each well.
-
Add the 200 µL siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time for maximum knockdown should be determined empirically.
-
Protocol 2: Validation of this compound Knockdown by quantitative Real-Time PCR (qRT-PCR)
This protocol describes the quantification of this compound mRNA levels to assess knockdown efficiency.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR™ Green PCR Master Mix)
-
Primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
At 24, 48, or 72 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers for this compound or the housekeeping gene, and qPCR master mix.
-
Perform the qRT-PCR using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative expression of this compound mRNA in siRNA-treated samples compared to the control samples, normalized to the housekeeping gene.
-
Protocol 3: Validation of this compound Knockdown by Western Blot
This protocol details the detection and quantification of p27Kip1 protein levels to confirm knockdown.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against p27Kip1 (this compound)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
At 48 or 72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p27Kip1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the protein bands, normalizing the p27Kip1 signal to the loading control.
-
Visualizations
References
- 1. Low this compound Expression Associated with Reduced CD8+ T Lymphocytes Predicts Poor Outcome in Breast Cancer in a Machine Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound (p27/kip1) enhances drug-tolerant persister CTCs by restricting polyploidy following mitotic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a CDKN1B Knockout Cell Line Using CRISPR/Cas9
Introduction
The CDKN1B gene encodes the p27Kip1 protein, a critical member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[1] The p27 protein plays a pivotal role as a tumor suppressor by controlling cell cycle progression, primarily at the G1 to S phase transition.[2][3] It binds to and inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes, thereby halting cell division.[1][4] Dysregulation or loss of p27 function is associated with increased cell proliferation and is a common feature in many human cancers, often correlating with poor prognosis.[2][5]
Creating a this compound knockout cell line using the CRISPR/Cas9 system provides a powerful isogenic model to study the specific roles of p27 in cell cycle regulation, tumor development, and cellular response to therapeutic agents.[6] This technology utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific locus in the genome, where it induces a double-strand break (DSB). The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a functional gene knockout.[7]
These application notes provide a comprehensive workflow, detailed experimental protocols, and data interpretation guidelines for generating and validating a this compound knockout cell line.
This compound/p27 Signaling Pathway
The p27 protein acts as a central node in the cell cycle regulatory network. Its primary function is to inhibit CDK activity, which is essential for cells to progress from the G1 phase to the S phase.[8][9] Low levels of p27 allow for uncontrolled cell division, a hallmark of cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Low this compound Expression Associated with Reduced CD8+ T Lymphocytes Predicts Poor Outcome in Breast Cancer in a Machine Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Deficiency of the Cyclin-Dependent Kinase Inhibitor, this compound, Results in Overgrowth and Neurodevelopmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 7. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring CDKN1B Promoter Activity
Introduction
The Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) gene encodes the p27Kip1 protein, a critical regulator of cell cycle progression.[1][2] As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, p27Kip1 plays a pivotal role in halting the cell cycle at the G1 phase by binding to and inhibiting cyclin E-CDK2 or cyclin D-CDK4 complexes.[1][3][4] This function establishes this compound as a crucial tumor suppressor, and its downregulation is frequently observed in various human cancers, often correlating with a poor prognosis.[2][5][6]
The expression of this compound is tightly controlled, primarily at the transcriptional level.[1] Various signaling pathways converge on the this compound promoter to modulate its activity in response to extracellular and intracellular cues. Therefore, accurately measuring the activity of the this compound promoter is essential for understanding cancer biology, identifying novel therapeutic targets, and screening for compounds that can restore its tumor-suppressive function.
These application notes provide detailed protocols for three complementary assays to comprehensively analyze this compound promoter activity:
-
Dual-Luciferase® Reporter Assay: To directly measure the transcriptional output of the this compound promoter in a cellular context.
-
Chromatin Immunoprecipitation (ChIP) Assay: To identify and quantify the binding of specific transcription factors to the native this compound promoter.
-
Quantitative Reverse Transcription PCR (qRT-PCR): To measure the endogenous mRNA expression levels of this compound as a direct result of promoter activity.
Key Signaling Pathways Regulating this compound Transcription
The transcriptional regulation of the this compound gene is a complex process involving multiple signaling pathways that respond to mitogenic and anti-mitogenic signals. Growth factors often activate pathways like the PI3K/Akt cascade, which can lead to the phosphorylation and cytoplasmic sequestration of transcription factors like FoxO, thereby inhibiting this compound transcription. Conversely, anti-proliferative signals, such as those from TGF-β, can activate transcription factors that bind to the this compound promoter and enhance its activity.
Dual-Luciferase® Reporter Assay for Promoter Activity
This assay provides a quantitative measure of a promoter's ability to drive transcription.[7] A plasmid containing the this compound promoter sequence upstream of a firefly luciferase gene is transfected into cells. A second plasmid, containing a Renilla luciferase gene under a constitutive promoter, is co-transfected to normalize for transfection efficiency and cell viability.[8]
Experimental Protocol
Materials:
-
Cells of interest (e.g., MCF-7, HeLa)
-
pGL3-Basic vector containing the human this compound promoter
-
pRL-TK vector (or other suitable Renilla control)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
96-well white, opaque cell culture plates
-
Dual-Luciferase® Reporter Assay System (e.g., Promega E1910)
-
Luminometer
Procedure:
-
Day 1: Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well white, opaque plate. Incubate overnight.
-
Day 2: Transfection:
-
For each well, prepare a DNA mixture containing 100 ng of the this compound promoter-reporter plasmid and 10 ng of the Renilla control plasmid.
-
Transfect the cells according to the manufacturer's protocol for your chosen reagent.
-
Incubate for 18-24 hours.
-
-
Day 3: Treatment:
-
Remove the transfection medium.
-
Add fresh medium containing the test compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Day 4: Lysis and Measurement: [9]
-
Aspirate the medium and gently wash wells with 1X PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luminescence.[10]
-
Immediately after, inject 100 µL of Stop & Glo® Reagent and measure Renilla luminescence.[10]
-
Data Presentation
Data should be presented as the ratio of Firefly to Renilla luminescence, normalized to the vehicle control.
| Treatment | Concentration | Firefly RLU (Mean ± SD) | Renilla RLU (Mean ± SD) | Normalized Ratio (Firefly/Renilla) | Fold Change (vs. Vehicle) |
| Vehicle | 0.1% DMSO | 85,430 ± 5,120 | 42,110 ± 2,340 | 2.03 | 1.00 |
| Compound X | 1 µM | 168,200 ± 9,870 | 41,550 ± 3,100 | 4.05 | 1.99 |
| Compound X | 10 µM | 345,600 ± 15,300 | 43,200 ± 2,500 | 8.00 | 3.94 |
| Inhibitor Y | 5 µM | 41,300 ± 3,500 | 40,980 ± 2,150 | 1.01 | 0.50 |
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is a powerful technique used to investigate the interaction between proteins and DNA within the cell's native chromatin context.[11][12] This protocol allows researchers to determine if a specific transcription factor (e.g., FoxO3a, Smad3) binds to the this compound promoter region under specific cellular conditions.
Experimental Protocol
Materials:
-
Cultured cells (approx. 1-5 x 10⁷ per IP)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
ChIP Lysis and Wash Buffers
-
ChIP-validated antibody against the transcription factor of interest
-
Normal Rabbit or Mouse IgG (Isotype control)
-
Protein A/G magnetic beads
-
Sonicator or Micrococcal Nuclease (MNase)
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers flanking the putative binding site in the this compound promoter
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine for 5 minutes.[12]
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse cells to isolate nuclei.
-
Resuspend nuclei in a shearing buffer.
-
Shear chromatin to fragments of 200-1000 bp using sonication or MNase digestion.[13] This step requires optimization.
-
-
Immunoprecipitation:
-
Centrifuge sheared chromatin to pellet debris.
-
Pre-clear the supernatant with Protein A/G beads.
-
Save a small aliquot of the supernatant as "Input" control.
-
Incubate the remaining chromatin overnight at 4°C with the specific antibody or an IgG control.[14]
-
-
Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking:
-
Elute chromatin from the beads.
-
Add NaCl to a final concentration of 200 mM and incubate at 65°C for at least 4 hours to reverse cross-links. Also, process the "Input" sample in parallel.
-
-
DNA Purification: Treat samples with RNase A and Proteinase K, then purify the DNA using a spin column or phenol:chloroform extraction.[12]
-
qPCR Analysis: Use qPCR to quantify the amount of the this compound promoter sequence in the immunoprecipitated samples and the input.
Data Presentation
Results are typically expressed as the percentage of the input DNA that was immunoprecipitated.
| Sample | Target | Cq Value (Mean) | ΔCq (Normalized to Input) | % Input (2^-ΔCq * Dilution Factor * 100) |
| Input | This compound Promoter | 25.1 | - | 100% (Reference) |
| anti-FoxO3a IP | This compound Promoter | 28.5 | 3.4 | 1.18% |
| IgG IP | This compound Promoter | 33.2 | 8.1 | 0.04% |
| anti-FoxO3a IP | Negative Control Region | 34.1 | 9.0 | 0.02% |
Quantitative Reverse Transcription PCR (qRT-PCR)
This assay measures the steady-state levels of this compound mRNA, providing a direct readout of gene expression resulting from promoter activity.[15] It is often used to validate findings from reporter assays or to assess the effect of treatments on the endogenous gene.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. p27(Kip1): regulation and function of a haploinsufficient tumor suppressor and its misregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Luciferase Assay to Study the Activity of a Cloned Promoter DNA Fragment | Springer Nature Experiments [experiments.springernature.com]
- 8. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. クロマチンIP(ChIPアッセイ) | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of CDKN1B Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression, acting primarily as a tumor suppressor by inhibiting cyclin-dependent kinase (CDK) complexes and halting the cell cycle at the G1 phase.[1] Beyond its canonical role as a CDK inhibitor, emerging evidence suggests that this compound can also function as a transcriptional co-regulator, directly associating with chromatin to influence the expression of target genes involved in crucial cellular processes such as cell adhesion and signaling.[2][3] Understanding the genomic targets of this compound is paramount for elucidating its multifaceted roles in normal physiology and disease, particularly in cancer biology, and for the development of novel therapeutic strategies.
Chromatin immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the in vivo interaction of proteins with DNA.[4] This application note provides a detailed protocol for performing ChIP to identify the genomic targets of this compound, followed by quantitative polymerase chain reaction (qPCR) for validation. It also includes an overview of the signaling pathways that regulate this compound expression and a summary of putative this compound target genes identified through ChIP-sequencing (ChIP-seq).
Signaling Pathways Regulating this compound
The expression and activity of this compound are tightly controlled by a complex network of signaling pathways. Transcription of the this compound gene is activated by transcription factors of the Forkhead box O (FOXO) family, such as FOXO3a.[1] The PI3K/AKT signaling pathway, often upregulated in cancer, leads to the phosphorylation and subsequent cytoplasmic sequestration of FOXO3a, thereby inhibiting this compound transcription.[5] Conversely, transcription factors such as MYC and HES1 can act as transcriptional repressors of this compound. The NOTCH1 signaling pathway, which is frequently activated in certain cancers, can indirectly repress this compound transcription by upregulating MYC and HES1.
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol outlines the key steps for performing a ChIP experiment to identify genomic regions bound by this compound.
I. Cell Culture and Cross-linking
-
Culture cells of interest to approximately 80-90% confluency. The number of cells required can range from 1x10^6 to 1x10^7 per immunoprecipitation (IP), depending on the abundance of this compound in the chosen cell type.
-
To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
II. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis buffer.
-
Shear the chromatin to an average fragment size of 200-1000 base pairs. This is a critical step and can be achieved by:
-
Sonication: This is the most common method and requires optimization of power, duration, and number of cycles.
-
Enzymatic digestion: Using micrococcal nuclease (MNase) can also be effective but requires careful titration of the enzyme concentration and digestion time.
-
-
After shearing, centrifuge the samples to pellet cellular debris. The supernatant contains the soluble chromatin.
III. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G beads (or magnetic beads) to reduce non-specific background.
-
Collect a small aliquot of the pre-cleared chromatin to serve as the "input" control. This sample will be processed alongside the IP samples starting from the reverse cross-linking step and is used for data normalization.
-
Incubate the remaining chromatin overnight at 4°C with a ChIP-grade antibody specific for this compound. A negative control IP should be performed in parallel using a non-specific IgG antibody of the same isotype.
-
Add Protein A/G beads to each IP reaction to capture the antibody-protein-DNA complexes.
-
Incubate for 2-4 hours at 4°C with rotation.
IV. Washing and Elution
-
Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
V. Reverse Cross-linking and DNA Purification
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours to overnight. The input control sample should also be subjected to this step.
-
Treat the samples with RNase A to remove RNA.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a spin column purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
VI. Quantitative PCR (qPCR) Analysis
-
Quantify the purified DNA from the ChIP, IgG, and input samples.
-
Perform qPCR using primers specific to the putative this compound target gene promoters or binding sites. It is also important to include a negative control primer set for a genomic region not expected to be bound by this compound.
-
Analyze the qPCR data to determine the enrichment of specific DNA sequences in the this compound IP compared to the negative control IgG IP.
Data Presentation and Analysis
The results of a ChIP-qPCR experiment are typically presented as either "percent input" or "fold enrichment".
-
Percent Input: This method quantifies the amount of immunoprecipitated DNA as a percentage of the starting chromatin material (input).
-
Fold Enrichment: This method represents the signal of the specific antibody IP relative to the signal of the negative control (IgG) IP.
Putative this compound Target Genes
A ChIP-seq study in quiescent mouse embryonic fibroblasts identified numerous putative target genes for this compound (p27).[2] This study revealed that p27 predominantly binds to distal intergenic regions and introns, suggesting a role as a transcriptional co-regulator.[2] The interaction of p27 with several of these target regions was validated by ChIP-qPCR.[2]
| Target Gene | Function | Putative Binding Region |
| Itga5 | Integrin Subunit Alpha 5 (Cell Adhesion) | Distal Intergenic |
| Col12a1 | Collagen Type XII Alpha 1 Chain (Extracellular Matrix) | Intronic |
| Nrp1 | Neuropilin 1 (Axon Guidance, Angiogenesis) | Intronic |
| Sox9 | SRY-Box Transcription Factor 9 (Development) | Distal Intergenic |
| Myo1b | Myosin IB (Cytoskeleton) | Intronic |
Table 1: A selection of putative this compound target genes identified by ChIP-seq in mouse embryonic fibroblasts.[2]
Quantitative ChIP-qPCR Data
The following table presents a hypothetical example of ChIP-qPCR data for a validated this compound target gene, demonstrating enrichment.
| Target Region | Antibody | Ct Value (Mean) | ΔCt (Normalized to Input) | % Input | Fold Enrichment (vs. IgG) |
| Itga5 Promoter | This compound | 25.5 | 3.5 | 8.84 | 15.6 |
| Itga5 Promoter | IgG | 29.5 | 7.5 | 0.56 | 1.0 |
| Negative Control Region | This compound | 30.0 | 8.0 | 0.39 | 0.7 |
| Negative Control Region | IgG | 30.5 | 8.5 | 0.28 | 1.0 |
Table 2: Example of quantitative data analysis from a ChIP-qPCR experiment for a hypothetical this compound target gene. Data is presented as mean cycle threshold (Ct) values, ΔCt normalized to input, percent input, and fold enrichment over the IgG control.
Conclusion
Chromatin immunoprecipitation is an indispensable technique for identifying the direct genomic targets of proteins like this compound. The detailed protocol and application notes provided here offer a comprehensive guide for researchers aiming to unravel the transcriptional regulatory functions of this compound. By identifying its target genes, researchers can gain deeper insights into its role in cell cycle control, development, and tumorigenesis, potentially leading to the discovery of novel therapeutic targets for a variety of diseases. The finding that this compound often binds to distal regulatory elements highlights the complexity of its function beyond a simple CDK inhibitor and underscores the importance of genome-wide approaches like ChIP-seq in modern biological research.
References
- 1. Target identification for small-molecule discovery in the FOXO3a tumor-suppressor pathway using a biodiverse peptide library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChIP-Seq analysis identifies p27(Kip1)-target genes involved in cell adhesion and cell signalling in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Chromatin interaction maps identify oncogenic targets of enhancer duplications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foxo3a drives proliferation in anaplastic thyroid carcinoma through transcriptional regulation of cyclin A1: a paradigm shift that impacts current therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of CDKN1B (p27Kip1) Binding Partners Using Co-Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CDKN1B, also known as p27Kip1, is a critical cyclin-dependent kinase (CDK) inhibitor that plays a central role in cell cycle regulation, particularly at the G1/S transition. Its function is tightly regulated by its expression levels, subcellular localization, and interactions with other proteins. Dysregulation of this compound is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Identifying the binding partners of this compound is crucial for elucidating its diverse cellular functions and for discovering novel drug targets within its signaling network. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful technique to isolate and identify protein-protein interactions of this compound in a cellular context. This application note provides a detailed protocol for performing Co-IP to identify novel this compound binding partners.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the general this compound signaling pathway and the experimental workflow for Co-immunoprecipitation.
Caption: this compound (p27) signaling pathway highlighting key upstream regulators and downstream binding partners.
Caption: Experimental workflow for Co-immunoprecipitation of this compound and its binding partners.
Experimental Protocols
This protocol outlines the key steps for performing Co-IP to identify this compound binding partners from cultured mammalian cells.
Materials and Reagents:
-
Cell Lines: Human cell lines known to express this compound (e.g., HEK293T, MCF-7, U2OS).
-
Antibodies:
-
Rabbit anti-CDKN1B polyclonal antibody (for immunoprecipitation).
-
Mouse anti-CDKN1B monoclonal antibody (for Western blot detection).
-
Normal Rabbit IgG (as a negative control).
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Buffers and Solutions:
-
Phosphate-buffered saline (PBS), ice-cold.
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or 0.5-1.0% Triton X-100), with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Same as lysis buffer but with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Protocol:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold non-denaturing lysis buffer to the cells and incubate on ice for 30 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1-2 mg of protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-CDKN1B antibody to the pre-cleared lysate.
-
As a negative control, add an equivalent amount of Normal Rabbit IgG to a separate aliquot of the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of equilibrated Protein A/G beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. With each wash, gently resuspend the beads and then pellet them.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 50 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
For Mass Spectrometry Analysis: Elute the protein complexes by adding 50-100 µL of 0.1 M Glycine-HCl (pH 2.5-3.0) and incubating for 5-10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.
-
-
Downstream Analysis:
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against this compound and expected binding partners.
-
Mass Spectrometry: Submit the eluted and neutralized sample for analysis by LC-MS/MS to identify the co-immunoprecipitated proteins.
-
Data Presentation
The following table summarizes representative quantitative data from a hypothetical Co-IP/MS experiment designed to identify this compound binding partners. Data is presented as spectral counts and fold change over the IgG control.
| Identified Protein | Gene Symbol | Function | Spectral Counts (this compound IP) | Spectral Counts (IgG Control) | Fold Change (this compound/IgG) |
| Cyclin-dependent kinase 2 | CDK2 | Cell cycle regulation | 152 | 3 | 50.7 |
| Cyclin E1 | CCNE1 | Cell cycle regulation | 128 | 2 | 64.0 |
| Cyclin-dependent kinase 4 | CDK4 | Cell cycle regulation | 95 | 1 | 95.0 |
| Cyclin D1 | CCND1 | Cell cycle regulation | 89 | 0 | - |
| COP9 signalosome complex subunit 5 | COPS5 (JAB1) | Protein degradation | 76 | 5 | 15.2 |
| S-phase kinase-associated protein 2 | SKP2 | Protein degradation | 63 | 4 | 15.8 |
| Importin Subunit Alpha-1 | KPNA1 | Nuclear import | 45 | 2 | 22.5 |
| Runt-related transcription factor 2 | RUNX2 | Transcription factor | 38 | 1 | 38.0 |
Conclusion
Co-immunoprecipitation is a robust and widely used technique for the identification of protein-protein interactions. This application note provides a comprehensive protocol for the successful immunoprecipitation of endogenous this compound and the subsequent identification of its binding partners. The identification and characterization of the this compound interactome will provide valuable insights into its biological functions and may reveal novel therapeutic targets for diseases such as cancer. Careful optimization of the experimental conditions, including the choice of lysis buffer and antibodies, is critical for obtaining reliable and reproducible results.
Application Notes and Protocols for Screening Inhibitors of CDKN1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical negative regulator of the cell cycle, primarily controlling the transition from G1 to S phase.[1][2] It functions by binding to and inhibiting the activity of cyclin-CDK complexes, such as cyclin E-CDK2 and cyclin D-CDK4.[3][4] The loss of this compound function, often due to increased proteasomal degradation, is a common feature in many human cancers and is frequently associated with a poor prognosis.[5][6] Consequently, strategies aimed at restoring this compound levels, particularly by inhibiting its degradation, represent a promising avenue for cancer therapy.[7]
The primary mechanism regulating this compound protein levels is through the ubiquitin-proteasome pathway.[8][9] The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition component, in conjunction with its essential cofactor Cks1, targets this compound for ubiquitination and subsequent degradation.[6][7] Therefore, screening for small molecule inhibitors that disrupt the components of this degradation pathway is a key strategy in the discovery of novel anticancer therapeutics.
These application notes provide detailed protocols for various biochemical and cell-based assays designed to identify and characterize inhibitors of this compound. The methods described focus on different aspects of this compound regulation, from protein-protein interactions involved in its degradation to its transcriptional control and target engagement within the cellular environment.
I. Biochemical Assays for Screening this compound Inhibitors
Biochemical assays offer a direct and often high-throughput method to identify molecules that interfere with specific molecular interactions involved in this compound regulation.
AlphaScreen Assay for Inhibitors of the Skp2-Cks1 Interaction
Application: This high-throughput screening (HTS) assay is designed to identify small molecules that disrupt the crucial protein-protein interaction between Skp2 and its accessory protein Cks1, which is required for efficient this compound ubiquitination.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is based on the interaction of donor and acceptor beads. When in close proximity (due to the binding of Skp2 and Cks1), a singlet oxygen molecule produced by the donor bead upon laser excitation diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibitors of the Skp2-Cks1 interaction will prevent this proximity, leading to a decrease in the signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.
-
GST-tagged Skp2 and His-tagged Cks1: Prepare stock solutions of purified recombinant proteins in the assay buffer. The optimal concentrations should be determined empirically through a cross-titration experiment.
-
AlphaScreen Beads: Use Glutathione Donor beads and Ni-NTA Acceptor beads. Reconstitute according to the manufacturer's instructions.
-
Test Compounds: Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well ProxiPlate.
-
Add 10 µL of a pre-mixed solution of GST-Skp2 and His-Cks1 in assay buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Add 10 µL of a pre-mixed suspension of Glutathione Donor and Ni-NTA Acceptor beads in assay buffer to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Application: This assay provides a sensitive and homogeneous method to screen for inhibitors of protein-protein interactions, such as the binding of a fluorescently labeled this compound peptide to the Skp2-Cks1 complex.
Principle: TR-FRET utilizes a long-lifetime lanthanide chelate as the donor fluorophore and a suitable acceptor fluorophore. When the donor and acceptor are brought into proximity through a binding event, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.
-
Donor-labeled Protein: Prepare a solution of Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) that will bind to a tagged Skp2 protein.
-
Acceptor-labeled Ligand: Prepare a solution of an Alexa Fluor 647 (or other suitable acceptor)-labeled peptide derived from the C-terminus of this compound containing the key phosphorylation site (e.g., Thr187).
-
Skp2-Cks1 Complex: Use purified recombinant GST-tagged Skp2 and His-tagged Cks1.
-
Test Compounds: Prepare serial dilutions in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 4 µL of test compound or DMSO to the wells.
-
Add 8 µL of the Skp2-Cks1 complex and the Eu-labeled anti-GST antibody mixture.
-
Incubate for 15 minutes at room temperature.
-
Add 8 µL of the acceptor-labeled this compound peptide.
-
Incubate for 60 minutes at room temperature.
-
Read the plate using a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Determine the percentage of inhibition based on the decrease in the TR-FRET ratio and calculate IC50 values.
-
Fluorescence Polarization (FP) Assay
Application: A competitive binding assay to identify compounds that displace a fluorescently labeled tracer from the active site of a target protein, in this case, the this compound binding site on the CDK2/cyclin E complex.
Principle: FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation slows, and the emitted light is more polarized. Unlabeled inhibitors compete with the tracer for binding, causing a decrease in polarization.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Fluorescent Tracer: A fluorescently labeled peptide derived from this compound or a known small molecule binder to CDK2/cyclin E.
-
CDK2/cyclin E Complex: Purified recombinant protein complex.
-
Test Compounds: Serial dilutions in DMSO.
-
-
Assay Procedure (384-well black plate):
-
Add 5 µL of test compound or DMSO to the wells.
-
Add 10 µL of the CDK2/cyclin E complex.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the fluorescent tracer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Determine the percentage of inhibition and calculate IC50 values from the dose-response curves.
-
II. Cell-Based Assays for Screening and Validation
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context, assessing their effects on cellular processes, and determining target engagement.
Luciferase Reporter Assay for this compound Promoter Activity
Application: To identify compounds that modulate the transcriptional activity of the this compound gene promoter.
Principle: A reporter plasmid is constructed where the firefly luciferase gene is under the control of the this compound promoter. Cells are transfected with this plasmid, and the activity of the promoter is quantified by measuring the luminescence produced by luciferase. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate.
-
Co-transfect the cells with the this compound promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with serial dilutions of the test compounds for a specified period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in promoter activity relative to the vehicle-treated control and determine the IC50 or EC50 values.
-
In Vitro Ubiquitination Assay
Application: To directly assess the ability of compounds to inhibit the ubiquitination of this compound mediated by the SCF-Skp2 complex.
Principle: This assay reconstitutes the ubiquitination cascade in a test tube using purified components. The ubiquitination of this compound is detected by western blotting for the appearance of higher molecular weight polyubiquitinated forms of the protein.
Experimental Protocol:
-
Reaction Mixture Preparation:
-
Ubiquitination Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT.
-
Components: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH3 or UbcH5), ubiquitin, and the SCF-Skp2/Cks1 E3 ligase complex.
-
Substrate: Purified recombinant this compound.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the ubiquitination buffer, E1, E2, ubiquitin, and the SCF-Skp2/Cks1 complex.
-
Add the test compound or DMSO.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Perform a western blot using an anti-CDKN1B antibody to visualize the polyubiquitin (B1169507) chains attached to this compound.
-
Cellular Thermal Shift Assay (CETSA)
Application: To confirm direct binding and target engagement of a compound with this compound in intact cells.
Principle: Ligand binding can stabilize a target protein against thermal denaturation. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. An increase in the melting temperature of this compound in the presence of a compound indicates direct binding.
Experimental Protocol:
-
Cell Treatment and Heating:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble this compound in the supernatant by western blot or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble this compound against the temperature for both compound-treated and vehicle-treated samples.
-
The shift in the melting curve indicates the degree of stabilization and confirms target engagement.
-
Cell Cycle Analysis by Flow Cytometry
Application: To determine the functional consequence of this compound stabilization by an inhibitor on cell cycle progression.
Principle: Cells are stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide), and the DNA content of individual cells is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An increase in the G1 population is expected upon treatment with a this compound stabilizing agent.
Experimental Protocol:
-
Cell Treatment:
-
Plate cells and treat them with the test compound or vehicle for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Gate on single cells and acquire the fluorescence data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to control cells.
-
III. Data Presentation
Quantitative data from screening and validation assays should be organized for clear comparison of inhibitor potency.
Table 1: Potency of Small Molecule Inhibitors Targeting the this compound Degradation Pathway
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| NSC689857 | Skp2-Cks1 Interaction | AlphaScreen | 5.3 | [2] |
| NSC681152 | Skp2-Cks1 Interaction | AlphaScreen | 8.1 | [2] |
| Compound C1 | Skp2-p27 Interaction | In vitro ubiquitination | ~10 | [7] |
| SZL-P1-41 | Skp2-Skp1 Interaction | Not specified | Not specified | [10] |
| HDAC Inhibitors | Skp2 Downregulation | Western Blot | Not applicable | [11] |
Note: This table is a representative example. Researchers should populate it with their own experimental data.
IV. Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Signaling Pathway
Caption: this compound (p27) signaling pathway and degradation.
Experimental Workflows
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. A pan-cancer analysis for the oncogenic role of cyclin-dependent kinase inhibitor 1B in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
- 4. This compound cyclin dependent kinase inhibitor 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The unpredictable consequences of this compound/p27Kip1 mutations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of the cyclin-dependent-kinase inhibitor p27Kip1 is instigated by Jab1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Free Degradation of p27kip1, a G1 Cyclin-Dependent Kinase Inhibitor, Is Dependent on CDK2 Activity and the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibitors Increase p27(Kip1) by Affecting Its Ubiquitin-Dependent Degradation through Skp2 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying CDKN1B mRNA Levels Using qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression.[1] It functions as a tumor suppressor by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes, thereby controlling the transition from G1 to S phase.[1][2] Dysregulation of this compound expression is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention and a valuable biomarker for disease prognosis.
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying mRNA levels, providing a robust tool for studying this compound gene expression.[3] This document provides detailed application notes and protocols for the accurate and reproducible quantification of human this compound mRNA using SYBR Green-based qPCR. Adherence to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines is emphasized throughout to ensure data quality and integrity.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The expression and activity of this compound are tightly regulated by a complex network of signaling pathways. Transcription of the this compound gene is activated by the Forkhead box O (FoxO) family of transcription factors in response to various stimuli, including cytokines and growth factors.[1] Post-translationally, the stability and subcellular localization of the p27 protein are controlled by phosphorylation and ubiquitination events.
Experimental Workflow
The quantification of this compound mRNA levels by qPCR involves several key steps, from sample preparation to data analysis. A well-designed workflow is essential for obtaining reliable results.
Experimental Protocols
Materials and Reagents
Table 1: Materials and Reagents
| Item | Recommended Supplier | Catalog Number |
| RNA Extraction Kit | Qiagen | RNeasy Mini Kit |
| DNase I | Thermo Fisher Scientific | AM2222 |
| Reverse Transcription Kit | Bio-Rad | iScript™ cDNA Synthesis Kit |
| SYBR Green qPCR Master Mix | Bio-Rad | SsoAdvanced™ Universal SYBR® Green Supermix |
| Nuclease-free Water | Various | --- |
| qPCR Plates and Seals | Various | --- |
| Human this compound Primers | Integrated DNA Technologies | Custom Synthesis |
| Human Reference Gene Primers | Integrated DNA Technologies | Custom Synthesis |
Primer Design and Selection
Accurate quantification of this compound mRNA requires highly specific and efficient primers. The following primer set has been previously validated for human this compound.
Table 2: Human this compound qPCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| This compound | ATAAGGAAGCGACCTGCAACCG | TTCTTGGGCGTCTGCTCCACAG | 150 |
Note: It is crucial to perform a BLAST search to ensure primer specificity and to experimentally validate primer efficiency.
Reference Gene Selection
Normalization of qPCR data to one or more stable reference genes is critical for accurate relative quantification. The choice of reference genes should be validated for the specific cell type and experimental conditions. For cancer cell lines, a panel of commonly used and validated reference genes is recommended.
Table 3: Recommended Human Reference Genes for Cancer Cell Lines
| Gene Symbol | Gene Name | Rationale for Selection |
| ACTB | Beta-actin | Commonly used, but expression can vary. Validate for your system.[4][5] |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Another common reference gene, but also requires validation.[4][5] |
| HPRT1 | Hypoxanthine phosphoribosyltransferase 1 | Often shows stable expression in various cancer types.[4] |
| B2M | Beta-2-microglobulin | Frequently used and validated in several cancer studies.[4][5] |
| IPO8 | Importin 8 | Identified as a stable reference gene across multiple cancer cell lines.[6][7] |
| PUM1 | Pumilio RNA binding family member 1 | Demonstrated stable expression in various cancer cell lines.[4][6][7] |
Protocol for Total RNA Extraction and Quality Control
-
Homogenize cells or tissues according to the manufacturer's protocol for the RNeasy Mini Kit.
-
Perform on-column DNase digestion to remove contaminating genomic DNA.
-
Elute total RNA in nuclease-free water.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity using gel electrophoresis or a bioanalyzer. Intact 28S and 18S ribosomal RNA bands (ratio of ~2:1) indicate good quality RNA.
Protocol for Reverse Transcription (cDNA Synthesis)
-
In a sterile, nuclease-free tube, combine the following components on ice:
-
Total RNA (1 µg)
-
iScript Reaction Mix (4 µL)
-
iScript Reverse Transcriptase (1 µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Gently mix the components and centrifuge briefly.
-
Incubate the reaction in a thermal cycler with the following program:
-
Priming: 5 minutes at 25°C
-
Reverse Transcription: 20 minutes at 46°C
-
Inactivation: 1 minute at 95°C
-
-
Store the resulting cDNA at -20°C.
Protocol for qPCR
-
Prepare a master mix for each primer set (this compound and reference genes) on ice. For each reaction, combine:
-
SsoAdvanced™ Universal SYBR® Green Supermix (10 µL)
-
Forward Primer (10 µM stock, 0.5 µL)
-
Reverse Primer (10 µM stock, 0.5 µL)
-
Nuclease-free water (4 µL)
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., a 1:10 dilution of the stock cDNA) to the appropriate wells.
-
Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.
-
Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.
-
Run the following thermal cycling program:
-
Initial Denaturation: 3 minutes at 95°C
-
40 Cycles:
-
Denaturation: 10 seconds at 95°C
-
Annealing/Extension: 30 seconds at 60°C
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis and Presentation
Relative Quantification using the ΔΔCt Method
The comparative ΔΔCt (2-ΔΔCt) method is a widely used approach for analyzing relative changes in gene expression from qPCR data.[8][9]
-
Calculate the ΔCt: For each sample, calculate the difference between the Ct value of the target gene (this compound) and the Ct value of the reference gene.
-
ΔCt = Ct(this compound) - Ct(Reference Gene)
-
-
Calculate the ΔΔCt: For each experimental sample, calculate the difference between its ΔCt and the ΔCt of the control sample.
-
ΔΔCt = ΔCt(Experimental Sample) - ΔCt(Control Sample)
-
-
Calculate the Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 4: Example qPCR Data for this compound Expression
| Sample Group | Biological Replicate | This compound Ct | Reference Gene Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Control | 1 | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |
| 2 | 24.7 | 18.4 | 6.3 | 0.0 | 1.0 | |
| 3 | 24.6 | 18.3 | 6.3 | 0.0 | 1.0 | |
| Treatment A | 1 | 26.8 | 18.3 | 8.5 | 2.2 | 0.22 |
| 2 | 27.0 | 18.5 | 8.5 | 2.2 | 0.22 | |
| 3 | 26.9 | 18.4 | 8.5 | 2.2 | 0.22 | |
| Treatment B | 1 | 22.1 | 18.1 | 4.0 | -2.3 | 4.92 |
| 2 | 22.3 | 18.3 | 4.0 | -2.3 | 4.92 | |
| 3 | 22.2 | 18.2 | 4.0 | -2.3 | 4.92 |
Table 5: Summary of Relative this compound mRNA Expression
| Treatment Group | Average Fold Change | Standard Deviation |
| Control | 1.00 | 0.00 |
| Treatment A | 0.22 | 0.00 |
| Treatment B | 4.92 | 0.00 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound mRNA levels using SYBR Green-based qPCR. By following these guidelines, researchers can obtain accurate, reproducible, and reliable data on this compound gene expression, which is crucial for advancing our understanding of its role in cell cycle regulation and its potential as a therapeutic target in various diseases. Adherence to best practices in experimental design, execution, and data analysis, as outlined in the MIQE guidelines, is paramount for generating high-quality results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. gene-quantification.de [gene-quantification.de]
- 4. Validation of reference genes for the normalization of RT-qPCR expression studies in human tongue carcinoma cell lines and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection and validation of reference genes for RT-qPCR normalization in dormant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental assessment of robust reference genes for qRT-PCR in lung cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. toptipbio.com [toptipbio.com]
Application Note & Protocol: Analyzing Cell Cycle Progression by Flow Cytometry Following Alteration of CDKN1B Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cell cycle is a fundamental process consisting of a series of ordered events that lead to cell division and duplication.[1] Its progression is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs).[2] The transition between different phases is controlled by checkpoints that ensure the fidelity of DNA replication and chromosome segregation.[1] Cyclin-dependent kinase inhibitor 1B, also known as p27Kip1 and encoded by the CDKN1B gene, is a critical tumor suppressor protein and a key regulator of the cell cycle.[3][4]
As a member of the Cip/Kip family of CDK inhibitors, p27's primary function is to control the G1/S phase transition by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes.[5][6][7] By doing so, p27 prevents the phosphorylation of key substrates like the Retinoblastoma (Rb) protein, thereby blocking the transcription of genes required for S phase entry.[8] An increase in p27 levels typically causes cells to arrest in the G1 phase.[5][9] Conversely, the degradation of p27 is a prerequisite for cells to transition from quiescence into a proliferative state.[6]
Given its central role as a cell cycle gatekeeper, altering the expression of this compound is a common strategy to study cell proliferation. Overexpression of this compound is expected to induce G1 arrest, while its knockdown or knockout is anticipated to promote G1/S transition and accelerate cell proliferation.[8][9] Flow cytometry is a powerful technique to quantitatively assess these effects. By staining DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), the distribution of cells across the G0/G1, S, and G2/M phases of the cell cycle can be accurately measured based on fluorescence intensity, which is directly proportional to DNA content.[10]
This document provides a detailed protocol for altering this compound expression in cultured cells and subsequently analyzing the cell cycle distribution using propidium iodide staining and flow cytometry.
Signaling Pathway and Experimental Workflow
Caption: this compound (p27) signaling pathway in G1/S phase cell cycle control.
Caption: Experimental workflow for cell cycle analysis after altering this compound.
Experimental Protocols
Part 1: Alteration of this compound Expression
This section provides a general framework. Specific conditions such as reagent amounts, incubation times, and selection methods must be optimized for the specific cell line and experimental goals.
A. Overexpression via Transient Transfection
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation: Prepare a transfection complex using a mammalian expression vector encoding human this compound and a suitable transfection reagent (e.g., lipofectamine-based) according to the manufacturer's protocol. Include a control vector (e.g., empty vector or GFP-expressing vector).
-
Transfection: Add the transfection complex to the cells and incubate for the time recommended by the reagent manufacturer.
-
Incubation: Replace the transfection medium with fresh complete growth medium and incubate for 24-72 hours to allow for gene expression.
-
Verification (Optional but Recommended): Harvest a subset of cells to verify p27 overexpression by Western blot or qPCR.
-
Proceed to Cell Cycle Analysis: Harvest the remaining cells for flow cytometry analysis as described in Part 2.
B. Knockdown via siRNA Transfection
-
Cell Seeding: Seed cells as described for overexpression.
-
Transfection: Transfect cells with siRNA targeting this compound or a non-targeting scramble control siRNA using an appropriate lipid-based delivery reagent.
-
Incubation: Incubate cells for 48-72 hours post-transfection to achieve effective protein knockdown.
-
Verification (Optional but Recommended): Confirm p27 knockdown by Western blot.
-
Proceed to Cell Cycle Analysis: Harvest cells for flow cytometry analysis.
Part 2: Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from standard procedures for propidium iodide (PI) staining.[10][11][12]
Materials:
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% Ethanol (B145695) (prepare by mixing 70 parts absolute ethanol with 30 parts distilled water; store at -20°C)[10]
-
Propidium Iodide (PI) Staining Solution:
-
FACS tubes (5 mL round-bottom polystyrene tubes)
-
Benchtop centrifuge
-
Flow cytometer equipped with a 488 nm laser
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium, wash cells once with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes.[10]
-
Suspension Cells: Transfer the cell suspension directly to a conical tube and centrifuge.
-
-
Washing: Discard the supernatant and wash the cell pellet once with 2-3 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Fixation:
-
Resuspend the cell pellet in ~500 µL of residual PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-wise.[10][12] This critical step minimizes cell clumping.
-
Incubate the cells for at least 30 minutes on ice or at 4°C. For longer storage, cells can be kept in ethanol at 4°C for several weeks.[10]
-
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5-10 minutes.
-
Carefully decant the ethanol supernatant.
-
Wash the cell pellet by resuspending in 3 mL of PBS and centrifuging. Repeat this wash step once.[11]
-
Resuspend the cell pellet in 500 µL of the PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.[11][13] The RNase A treatment is essential to degrade RNA, which PI can also bind to, ensuring that fluorescence is specific to DNA content.[10]
-
-
Data Acquisition:
-
Transfer the stained cell suspension to FACS tubes.
-
Analyze the samples on a flow cytometer. Use the linear scale for the PI fluorescence channel (typically FL-2 or FL-3).[11]
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population.
-
To exclude cell doublets and aggregates, which can be misinterpreted as G2/M cells, use a pulse-shape parameter gate (e.g., plotting fluorescence pulse-width vs. pulse-area).[10]
-
Collect data for at least 10,000-20,000 single-cell events per sample for robust statistical analysis.
-
Data Presentation and Interpretation
Expected Results:
-
This compound Overexpression: A successful overexpression of p27 should lead to an accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S and G2/M phases.[9][14]
-
This compound Knockdown/Knockout: Reducing or eliminating p27 expression is expected to promote cell cycle progression. This will manifest as a decrease in the G0/G1 population and an increase in the proportion of cells in the S and G2/M phases.[8]
Data Analysis: The acquired flow cytometry data (FCS files) should be analyzed using appropriate software (e.g., FlowJo, FCS Express). The software uses algorithms to fit Gaussian curves to the G0/G1 and G2/M peaks of the DNA content histogram, and a broadening model (e.g., Watson-Pragmatic) for the S phase, to calculate the percentage of cells in each phase.[10]
Example Data Summary:
The quantitative results from the cell cycle analysis can be summarized in a table for clear comparison between experimental conditions.
| Experimental Condition | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Empty Vector) | 55.4 ± 2.1 | 28.3 ± 1.5 | 16.3 ± 0.9 |
| This compound Overexpression | 75.1 ± 3.4 | 10.2 ± 1.8 | 14.7 ± 1.1 |
| Control (Scramble siRNA) | 56.2 ± 2.5 | 27.9 ± 1.9 | 15.9 ± 1.0 |
| This compound Knockdown | 38.5 ± 2.8 | 41.6 ± 2.2 | 19.9 ± 1.3 |
Table represents hypothetical data (Mean ± SD) from a triplicate experiment.
References
- 1. Regulation of p27Kip1 phosphorylation and G1 cell cycle progression by protein phosphatase PPM1G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound cyclin dependent kinase inhibitor 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. p27 inhibits CDK6/CCND1 complex formation resulting in cell cycle arrest and inhibition of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of p27KIP1 on cell cycle and apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Propidium Iodide Staining of Cells for FACS Analysis [bio-protocol.org]
- 14. tandfonline.com [tandfonline.com]
Detecting CDKN1B mRNA in Tissues with In Situ Hybridization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression.[1] Encoded by the this compound gene, this protein belongs to the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors. Its primary function is to control the transition from the G1 to the S phase of the cell cycle by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes. Due to its role in halting cell division, this compound is a key tumor suppressor. Dysregulation of this compound expression or function is implicated in the pathogenesis of numerous cancers, making it a valuable biomarker and a potential therapeutic target.
In situ hybridization (ISH) is a powerful technique that allows for the localization and visualization of specific nucleic acid sequences (mRNA or DNA) within the histological context of a tissue section. This method is invaluable for understanding the spatial distribution of gene expression and can provide crucial insights into the pathobiology of diseases like cancer. This document provides detailed application notes and a comprehensive protocol for the detection of this compound mRNA in formalin-fixed, paraffin-embedded (FFPE) tissues using chromogenic in situ hybridization (CISH) with digoxigenin (B1670575) (DIG)-labeled probes.
Data Presentation: Quantitative Analysis of this compound mRNA Expression
The Cancer Genome Atlas (TCGA) provides a rich source of data on gene expression across a wide range of human cancers. The following tables summarize the differential expression of this compound mRNA in various tumor types compared to normal tissues. It is important to note that while these data are derived from bulk RNA sequencing, they provide a valuable reference for expected expression levels when performing in situ hybridization.
Table 1: this compound mRNA Expression in Tumor vs. Normal Tissues (TCGA Database)
| Cancer Type | Abbreviation | Expression Change in Tumor Tissue |
| Cholangiocarcinoma | CHOL | Significantly Elevated |
| Esophageal Carcinoma | ESCA | Significantly Elevated |
| Head and Neck Squamous Cell Carcinoma | HNSC | Significantly Elevated |
| Kidney Renal Clear Cell Carcinoma | KIRC | Significantly Elevated |
| Liver Hepatocellular Carcinoma | LIHC | Significantly Elevated |
| Stomach Adenocarcinoma | STAD | Significantly Elevated |
| Kidney Chromophobe | KICH | Significantly Decreased |
| Kidney Renal Papillary Cell Carcinoma | KIRP | Significantly Decreased |
| Prostate Adenocarcinoma | PRAD | Significantly Decreased |
| Skin Cutaneous Melanoma | SKCM | Significantly Decreased |
| Thyroid Carcinoma | THCA | Significantly Decreased |
| Uterine Corpus Endometrial Carcinoma | UCEC | Significantly Decreased |
| Breast Cancer | BRCA | Significantly Decreased |
Data summarized from a pan-cancer analysis of the TCGA database.[2][3]
Table 2: Prognostic Significance of this compound mRNA Expression (TCGA Database)
| Cancer Type | Abbreviation | Association of High this compound Expression with Survival |
| Kidney Renal Clear Cell Carcinoma | KIRC | Favorable Overall Survival |
| Cholangiocarcinoma | CHOL | Favorable Disease-Free Survival |
| Kidney Renal Clear Cell Carcinoma | KIRC | Favorable Disease-Free Survival |
| Uveal Melanoma | UVM | Unfavorable Disease-Free Survival |
Data summarized from survival analyses of the TCGA database.[2]
Experimental Protocols
Probe Design and Synthesis for this compound mRNA Detection
The specificity and sensitivity of in situ hybridization are highly dependent on the design of the probe. For detecting this compound mRNA, a digoxigenin (DIG)-labeled antisense RNA probe is recommended.
Probe Design Guidelines:
-
Target Region: Select a target sequence within the coding region or the 3' untranslated region (UTR) of the this compound mRNA. The 3' UTR is often more specific to the gene of interest and can help avoid cross-hybridization with other members of the same gene family.
-
Probe Length: Aim for a probe length of 400-600 bases. This length provides a good balance between specificity and tissue penetration.[4]
-
Sequence Specificity: Use bioinformatics tools such as BLAST to ensure that the chosen probe sequence is unique to this compound and does not have significant homology with other genes.
-
GC Content: The ideal GC content for the probe is between 45% and 55% to ensure stable hybridization.
-
Controls: Always design and synthesize a sense probe with the same sequence as the mRNA. This will serve as a negative control to assess background staining.
Probe Synthesis (In Vitro Transcription):
-
Template Generation: Amplify the target this compound sequence from cDNA using PCR. The primers should include T7 or SP6 RNA polymerase promoter sequences at the 5' end to allow for in vitro transcription.
-
In Vitro Transcription: Use a commercially available in vitro transcription kit to synthesize the DIG-labeled antisense and sense RNA probes from the PCR template. Incorporate DIG-11-UTP into the transcription reaction.
-
Probe Purification: Purify the labeled probes using lithium chloride precipitation or spin columns to remove unincorporated nucleotides.
-
Probe Quantification: Determine the concentration of the purified probes using a spectrophotometer.
Chromogenic In Situ Hybridization (CISH) Protocol for this compound mRNA in FFPE Tissues
This protocol is a general guideline and may require optimization for specific tissue types and fixation conditions.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
DEPC-treated water
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled this compound antisense and sense probes
-
Anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP)
-
Nuclear counterstain (e.g., Nuclear Fast Red or Hematoxylin)
-
Mounting medium
Procedure:
Day 1: Deparaffinization, Pretreatment, and Hybridization
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 10 minutes.
-
Immerse slides in 100% ethanol: 2 x 5 minutes.
-
Immerse slides in 95% ethanol: 1 x 3 minutes.
-
Immerse slides in 70% ethanol: 1 x 3 minutes.
-
Immerse slides in 50% ethanol: 1 x 3 minutes.
-
Rinse slides in DEPC-treated water: 2 x 5 minutes.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) for 10-20 minutes at 37°C. The optimal time and concentration should be determined empirically for each tissue type.
-
Rinse slides in DEPC-treated water.
-
-
Prehybridization:
-
Incubate slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (e.g., 42-55°C).
-
-
Hybridization:
-
Dilute the DIG-labeled this compound antisense and sense probes in hybridization buffer to the desired concentration (e.g., 100-500 ng/mL).
-
Denature the probes by heating at 80°C for 5 minutes, then immediately place on ice.
-
Apply the probe solution to the tissue sections, cover with a coverslip, and seal to prevent evaporation.
-
Incubate in a humidified chamber overnight at the optimized hybridization temperature.
-
Day 2: Post-Hybridization Washes and Detection
-
Post-Hybridization Washes:
-
Carefully remove the coverslips.
-
Wash slides in 2x SSC at the hybridization temperature: 2 x 15 minutes.
-
Wash slides in 0.2x SSC at the hybridization temperature: 2 x 15 minutes.
-
Wash slides in PBS at room temperature: 2 x 5 minutes.
-
-
Immunological Detection:
-
Block endogenous peroxidase activity (if using an HRP-conjugated antibody) by incubating slides in 3% H2O2 in methanol (B129727) for 10 minutes.
-
Block non-specific binding by incubating slides in blocking solution (e.g., 2% normal sheep serum in PBS) for 1 hour at room temperature.
-
Incubate slides with an anti-DIG-AP or anti-DIG-HRP antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash slides in PBS: 3 x 10 minutes.
-
-
Chromogenic Development:
-
Incubate slides with the appropriate chromogenic substrate (e.g., NBT/BCIP or DAB) until the desired signal intensity is reached. Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides in distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with Nuclear Fast Red or Hematoxylin.
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Visualization of Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound expression and activity are regulated by multiple signaling pathways, including the PI3K-Akt and TGF-beta pathways.
References
- 1. This compound cyclin dependent kinase inhibitor 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. A pan-cancer analysis for the oncogenic role of cyclin-dependent kinase inhibitor 1B in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low this compound Expression Associated with Reduced CD8+ T Lymphocytes Predicts Poor Outcome in Breast Cancer in a Machine Learning Analysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CDKN1B Western Blots
Welcome to the technical support center for resolving common issues with CDKN1B (p27) Western blotting. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals obtain clear and reliable results.
Troubleshooting Guide: Resolving Multiple Bands
Observing multiple bands in a this compound Western blot can be perplexing. These bands can arise from various biological and technical factors. This guide will help you identify the potential causes and provide solutions.
Question: I am seeing multiple bands in my this compound Western blot. What are the possible reasons and how can I resolve this?
Answer:
Multiple bands in a CDKN1t blot can be categorized into two main sources: biological variations of the this compound protein itself and technical artifacts from the Western blot procedure.
Biological Causes of Multiple Bands
These bands represent true biological variants of the this compound protein.
-
Post-Translational Modifications (PTMs): this compound is known to undergo several PTMs that can alter its molecular weight, leading to shifts in band migration.[1][2]
-
Phosphorylation: Phosphorylation of this compound at sites like Serine 10 (Ser10) can lead to protein stability, while phosphorylation at Threonine 187 (Thr187) targets the protein for degradation.[3] These differently phosphorylated forms can appear as distinct bands.
-
Ubiquitination: The addition of ubiquitin molecules to this compound marks it for proteasomal degradation.[4][5] Mono- and poly-ubiquitinated forms will appear as a ladder of higher molecular weight bands.
-
-
Protein Isoforms or Splice Variants: Different isoforms of this compound may exist due to alternative splicing of the gene, resulting in proteins of slightly different sizes.[1]
-
Protein Cleavage or Degradation: this compound can be cleaved by proteases, leading to lower molecular weight bands.[6] This is particularly relevant as this compound degradation is a key event in cell cycle progression.[7]
Technical Causes of Multiple Bands
These bands are often artifacts of the experimental procedure.
-
Antibody Issues:
-
High Primary Antibody Concentration: Using too much primary antibody can lead to non-specific binding and the appearance of extra bands.[8][9]
-
Cross-reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[10]
-
Impure Antibody: The antibody preparation itself may contain other proteins if it is not affinity-purified.
-
-
Sample Preparation and Loading:
-
Excessive Protein Loading: Overloading the gel with too much protein lysate can cause bands to smear and non-specific bands to appear.[1][6]
-
Incomplete Denaturation: If samples are not fully reduced and denatured, proteins can form dimers or multimers, resulting in higher molecular weight bands.[8]
-
Protease Activity: If samples are not handled properly on ice and with protease inhibitors, this compound can be degraded, leading to lower molecular weight bands.[1][8]
-
-
Electrophoresis and Transfer:
-
Improper Gel Percentage: The acrylamide (B121943) percentage of the gel may not be optimal for resolving the target protein from other bands.[10]
-
-
Blocking and Washing:
Summary of Troubleshooting Strategies
| Potential Cause | Recommended Solution |
| Post-Translational Modifications | Treat lysates with appropriate enzymes (e.g., phosphatases) to see if bands collapse into a single band. Compare with known positive controls for specific modifications. |
| Protein Isoforms | Consult protein databases like UniProt for known isoforms of this compound.[1] Use isoform-specific antibodies if available. |
| Protein Degradation | Prepare fresh samples, always keep them on ice, and add a protease inhibitor cocktail to the lysis buffer.[1][8] |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific bands.[8][11] |
| Antibody Cross-reactivity | Use an affinity-purified primary antibody. Perform a peptide blocking experiment to confirm specificity.[8][10] |
| Excessive Protein Loading | Perform a protein concentration assay and load a consistent, lower amount of protein (e.g., 10-30 µg of total cell lysate).[1][11] |
| Incomplete Denaturation | Ensure fresh reducing agents (e.g., DTT, β-mercaptoethanol) are used in the loading buffer and that samples are heated appropriately before loading.[8] |
| Inefficient Blocking/Washing | Optimize the blocking buffer (e.g., switch between non-fat dry milk and BSA). Increase the duration and number of washing steps.[6][10] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The unmodified, full-length human this compound protein has a predicted molecular weight of approximately 22 kDa.[12] However, it often migrates anomalously on SDS-PAGE, appearing closer to 27 kDa, which is why it is also known as p27. Bands at different molecular weights may indicate post-translational modifications, cleavage, or other factors as described in the troubleshooting guide.
Q2: How can I confirm that the extra bands I'm seeing are specific to this compound?
A2: To confirm the specificity of the bands, you can perform a peptide blocking experiment. Incubate the primary antibody with the immunizing peptide before using it to probe the membrane. The specific bands corresponding to this compound should disappear, while non-specific bands will remain. Additionally, using siRNA to knockdown this compound expression should result in the disappearance of the specific bands.
Q3: Can the cell line I am using affect the banding pattern of this compound?
A3: Yes, the banding pattern can vary between different cell lines.[1] This can be due to differences in the expression levels of this compound isoforms, the activity of kinases and ubiquitin ligases that modify this compound, and the overall protease activity in the cells. It is recommended to use a positive control cell line known to express this compound.
Q4: My antibody datasheet says the antibody is validated, but I still see multiple bands. Why?
A4: Even with a validated antibody, multiple bands can occur due to the biological complexity of this compound as well as the specific experimental conditions.[2] Factors such as the cell type, treatment conditions, and the technical execution of the Western blot can all influence the outcome. The troubleshooting guide above can help you optimize your experiment to reduce non-specific bands.
Experimental Protocols
Cell Lysis and Protein Extraction
-
Place cell culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing the cell lysate with 4x Laemmli sample buffer containing a fresh reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1 hour at 4°C.
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Signaling Pathways and Workflows
This compound (p27) Degradation Pathway
The degradation of this compound is a critical step for cell cycle progression and is primarily mediated by the ubiquitin-proteasome system. The SCF (Skp1-Cul1-F-box) complex, with Skp2 as the F-box protein, is the key E3 ubiquitin ligase responsible for targeting phosphorylated this compound for degradation.[5][7]
Caption: The SCF-Skp2 mediated ubiquitination and proteasomal degradation of this compound.
General Western Blot Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve the issue of multiple bands in a Western blot.
Caption: A logical workflow for troubleshooting multiple bands in a Western blot experiment.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. genuinbiotech.com [genuinbiotech.com]
- 3. genecards.org [genecards.org]
- 4. Stabilization of p27Kip1/CDKN1B by UBCH7/UBE2L3 catalyzed ubiquitinylation: a new paradigm in cell-cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sinobiological.com [sinobiological.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. LabXchange [labxchange.org]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Immunofluorescence Staining of CDKN1B
Welcome to the technical support center for troubleshooting immunofluorescence (IF) staining. This guide provides detailed solutions and protocols to address common issues encountered when staining for the cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that can lead to a weak or absent signal in your this compound immunofluorescence experiments.
Q1: Why am I getting a very weak or no signal for my this compound staining?
A weak or absent signal can stem from several factors throughout the immunofluorescence protocol. It is crucial to systematically evaluate each step to pinpoint the issue.[1][2][3][4] The primary areas to troubleshoot include the primary antibody, sample preparation (fixation and permeabilization), antigen retrieval, and the secondary antibody/detection system.
Q2: How can I be sure my primary antibody against this compound is working correctly?
The quality and validation of the primary antibody are paramount for successful immunofluorescence.
-
Antibody Validation: Ensure the anti-CDKN1B antibody you are using has been validated for immunofluorescence applications.[5][6] Not all antibodies that work for western blotting will be effective in IF. Look for antibodies that have been knockout/knockdown validated for increased confidence in specificity.[1][6]
-
Positive and Negative Controls: Always include appropriate controls in your experiment. Use a cell line or tissue known to express high levels of this compound as a positive control.[1][3] Conversely, a cell line with known low or no expression can serve as a negative control.[1]
-
Optimal Dilution: The concentration of the primary antibody is critical. An antibody concentration that is too low will result in a weak signal, while a concentration that is too high can lead to high background.[2][7] It is recommended to perform a titration experiment to determine the optimal antibody dilution.
-
Proper Storage: Verify that the antibody has been stored according to the manufacturer's recommendations to maintain its activity.[3][4] Avoid repeated freeze-thaw cycles.[4]
Q3: Could my sample preparation be the cause of the weak signal?
Inadequate fixation and permeabilization can significantly impact the accessibility of the epitope to the antibody.
-
Choice of Fixative: The choice of fixative can affect the antigenicity of this compound. Paraformaldehyde (PFA) is a common cross-linking fixative that preserves cellular morphology well but may mask the epitope.[8][9][10] Methanol is a precipitating fixative that also permeabilizes the cells and can be a good alternative, especially for nuclear targets.[8][10] The optimal fixation method should be determined empirically.
-
Fixation Time: Over-fixation with PFA can excessively cross-link proteins, masking the epitope and preventing antibody binding.[3][4] If you suspect over-fixation, you may need to perform antigen retrieval.[3][4]
-
Permeabilization: For intracellular targets like this compound, permeabilization is necessary to allow the antibody to enter the cell.[2] Triton X-100 is a commonly used detergent for permeabilization.[11][12] However, for some targets, a milder detergent like saponin (B1150181) may be preferable to preserve membrane integrity.[12][13]
Q4: What is antigen retrieval and when should I use it for this compound staining?
Antigen retrieval is a process that unmasks epitopes that have been obscured by fixation.[14][15]
-
When to Use: If you are using a cross-linking fixative like PFA and are experiencing a weak signal, antigen retrieval is recommended.[3][4][15]
-
Methods: There are two main methods for antigen retrieval: heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER).[15] HIER is more commonly used and involves heating the sample in a specific buffer.[14][15] The choice of buffer and heating method may need to be optimized.[16][17]
Q5: How can I amplify my weak this compound signal?
If the signal is still weak after optimizing the previous steps, signal amplification techniques can be employed.[18]
-
Secondary Antibody: Use a bright and photostable fluorophore-conjugated secondary antibody.[3] Ensure the secondary antibody is specific to the host species of your primary antibody (e.g., if your primary is a rabbit anti-CDKN1B, use an anti-rabbit secondary).[2]
-
Biotin-Streptavidin System: A biotinylated secondary antibody followed by fluorophore-conjugated streptavidin can significantly amplify the signal, as multiple streptavidin molecules can bind to a single secondary antibody.[18][19]
-
Tyramide Signal Amplification (TSA): This is a powerful enzymatic amplification method that can dramatically increase the fluorescence signal for low-abundance targets.[20][21]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting a weak this compound immunofluorescence signal.
Caption: A step-by-step workflow for troubleshooting weak this compound IF signals.
Experimental Protocols
Standard Immunofluorescence Protocol for this compound
This protocol provides a starting point for staining this compound in cultured cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBST)
-
Anti-CDKN1B Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
DAPI or Hoechst stain
-
Anti-fade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[22] Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[23] Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30 minutes at room temperature.[11]
-
Primary Antibody Incubation: Dilute the anti-CDKN1B primary antibody to its optimal concentration in Primary Antibody Dilution Buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[11][23]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[11][23]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI or Hoechst solution for 5 minutes to stain the nuclei.[23] Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[23]
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Heat-Induced Antigen Retrieval (HIER) Protocol
This protocol is for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections or with cultured cells that have been over-fixed with PFA.
Materials:
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Heating apparatus (microwave, pressure cooker, or water bath)
-
Coplin jars
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections): Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Place the slides in a Coplin jar filled with Antigen Retrieval Buffer. Heat the slides to 95-100°C for 15-30 minutes.[24] The optimal time and temperature may need to be determined empirically.
-
Cooling: Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[24]
-
Washing: Rinse the slides with PBS three times.
-
Proceed with Staining: The slides are now ready for the blocking step of the immunofluorescence protocol.
Quantitative Data
Table 1: Comparison of Antigen Retrieval Buffers for this compound Staining in FFPE Human Tonsil Tissue
| Antigen Retrieval Buffer | pH | Heating Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Sodium Citrate | 6.0 | 20 | 150 ± 15 | 8.2 |
| Tris-EDTA | 9.0 | 20 | 185 ± 20 | 10.5 |
| No Antigen Retrieval | N/A | N/A | 30 ± 8 | 1.5 |
Data are presented as mean ± standard deviation.
Table 2: Titration of Anti-CDKN1B Primary Antibody
| Antibody Dilution | Mean Fluorescence Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:100 | 210 ± 25 | 50 ± 10 | 4.2 |
| 1:250 | 195 ± 20 | 25 ± 5 | 7.8 |
| 1:500 | 160 ± 18 | 15 ± 4 | 10.7 |
| 1:1000 | 90 ± 12 | 12 ± 3 | 7.5 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Logic
This compound (p27) is a key regulator of the cell cycle, primarily by inhibiting cyclin-dependent kinases. Its expression and subcellular localization are tightly controlled.
Caption: this compound (p27) inhibits the cell cycle in the nucleus and is targeted for degradation in the cytoplasm.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. bicellscientific.com [bicellscientific.com]
- 6. assaygenie.com [assaygenie.com]
- 7. biocompare.com [biocompare.com]
- 8. Scientist's Guide to Fixation & Permeabilization | SauveBio [sauvebio.com]
- 9. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 15. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. publish.uwo.ca [publish.uwo.ca]
- 18. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. scispace.com [scispace.com]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing CDKN1B Gene Silencing with siRNA
Welcome to the technical support center for improving the efficiency of CDKN1B gene silencing using siRNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to siRNA experiments targeting the this compound gene.
Troubleshooting Guide
This section addresses common issues encountered during this compound siRNA experiments, offering potential causes and solutions.
| Problem | Possible Cause | Recommended Solution |
| Low Knockdown Efficiency of this compound | Suboptimal siRNA design | - Ensure siRNA sequences have a GC content between 30-55%.[1][2][3]- Perform a BLAST analysis to confirm specificity to the this compound target sequence and avoid off-target homology.[1][4]- Design multiple siRNAs targeting different regions of the this compound mRNA.[2] |
| Inefficient siRNA delivery | - Optimize the siRNA concentration; a range of 5-100 nM is a good starting point.[3][4][5]- Titrate the transfection reagent to find the optimal ratio of reagent to siRNA.[6][7]- Ensure cells are healthy and at an optimal confluency (typically 50-70%) at the time of transfection.[2][4][8][9]- Use a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to confirm transfection efficiency.[10][11][12] | |
| High protein stability of p27 (this compound) | - Monitor knockdown at both the mRNA (qPCR) and protein (Western blot) levels.[3][10]- Extend the incubation time post-transfection (e.g., 48-96 hours) to allow for protein turnover.[7][13] | |
| High Cell Toxicity or Death Post-Transfection | Transfection reagent toxicity | - Reduce the concentration of the transfection reagent.[7]- Decrease the incubation time of the transfection complex with the cells.[5][14]- Ensure cells are not passaged too many times, as this can increase sensitivity.[2][12] |
| High siRNA concentration | - Lower the siRNA concentration to the minimum effective dose determined during optimization.[5][15] | |
| Off-target effects | - Use a scrambled or non-targeting siRNA as a negative control to assess baseline toxicity.[2][11]- Consider using chemically modified siRNAs to reduce off-target effects.[16][17] | |
| Inconsistent Results Between Experiments | Variability in cell culture | - Maintain consistent cell passage numbers and confluency at the time of transfection.[2][12]- Avoid using antibiotics in the media during transfection.[2][12][14] |
| siRNA degradation | - Store siRNA stocks at -20°C or -80°C in an RNase-free buffer.[18][19]- Avoid repeated freeze-thaw cycles.[18][19] | |
| Procedural variations | - Standardize all steps of the transfection protocol, including incubation times and reagent volumes. |
Frequently Asked Questions (FAQs)
siRNA Design and Handling
Q1: What are the key parameters for designing an effective siRNA against this compound?
A1: For effective siRNA design, consider the following:
-
Sequence Specificity: Use BLAST to ensure the siRNA sequence is specific to this compound and has minimal homology to other genes to avoid off-target effects.[1][4]
-
Thermodynamic Asymmetry: Design the siRNA so that the 5' end of the antisense (guide) strand is less stable (A/U rich) than the 5' end of the sense (passenger) strand. This promotes preferential loading of the guide strand into the RISC complex.[1][20]
-
Secondary Structure: Avoid sequences that are predicted to form strong secondary structures in the target mRNA.[1]
Q2: How should I properly store and handle my this compound siRNA?
A2: To prevent degradation, siRNA should be resuspended in an RNase-free buffer and stored at -20°C for short-term use or -80°C for long-term storage.[18][19] It is recommended to aliquot the siRNA to avoid multiple freeze-thaw cycles.[18][19]
Transfection Optimization
Q3: What is the recommended starting concentration for this compound siRNA transfection?
Q4: Why is it important to use positive and negative controls in my experiment?
A4:
Data Analysis and Interpretation
Q5: How soon after transfection can I expect to see this compound knockdown?
A5: Gene silencing can be detected as early as 24 hours post-transfection at the mRNA level.[18][19] However, the depletion of the p27 protein may take longer, typically 48 to 96 hours, due to the protein's stability and turnover rate.[7][13] It is advisable to perform a time-course experiment to determine the optimal time point for analysis.
Q6: What are off-target effects and how can I minimize them?
A6: Off-target effects occur when an siRNA silences genes other than the intended target, which can lead to misinterpretation of results.[21] These effects are often caused by partial complementarity of the siRNA seed region (nucleotides 2-8) to unintended mRNAs.[21][22] To minimize off-target effects:
-
Use the lowest effective siRNA concentration.[15]
-
Perform a thorough bioinformatics analysis to select highly specific siRNA sequences.[20]
-
Use multiple different siRNAs targeting the same gene to confirm that the observed phenotype is consistent.[15]
-
Consider using chemically modified siRNAs that are designed to reduce off-target activity.[16][17]
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Silencing
This protocol provides a general guideline for transfecting adherent cells with siRNA targeting this compound. Optimization will be required for specific cell lines.
Materials:
-
This compound-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Adherent cells in culture
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute the desired amount of siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM medium to a final volume of 100 µL. Mix gently.
-
In a separate tube, dilute the transfection reagent in Opti-MEM medium according to the manufacturer's instructions (e.g., 5 µL of RNAiMAX in 95 µL of Opti-MEM).
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[8]
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex drop-wise to each well containing cells and fresh complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to analysis. The optimal incubation time should be determined empirically.
Protocol 2: Analysis of this compound Knockdown by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for this compound and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers for this compound and the reference gene, and qPCR master mix.
-
Run the reaction on a qPCR instrument.
-
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the non-targeting control.
Protocol 3: Analysis of p27 (this compound) Protein Knockdown by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against p27 (this compound) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer, and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p27, followed by incubation with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity and normalize to the loading control.
Visualizations
Caption: Experimental workflow for siRNA-mediated silencing of this compound.
Caption: Simplified signaling pathway of this compound (p27) and the point of siRNA intervention.
Caption: Troubleshooting decision tree for low this compound knockdown efficiency.
References
- 1. Strategies for Improving siRNA-Induced Gene Silencing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 9. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 10. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 11. thermofisher.com [thermofisher.com]
- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MISSION® siRNA FAQs [sigmaaldrich.com]
- 20. genscript.com [genscript.com]
- 21. horizondiscovery.com [horizondiscovery.com]
- 22. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cloning the CDKN1B Gene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) gene, also known as p27Kip1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cloning of this critical cell cycle regulator.
Frequently Asked Questions (FAQs)
Q1: Why is cloning the this compound gene often challenging?
A1: Cloning the this compound gene can be problematic due to several factors:
-
Toxicity of the p27Kip1 Protein: The protein product of the this compound gene, p27Kip1, is a potent inhibitor of the cell cycle.[1][2][3][4] Leaky expression of p27Kip1 in E. coli from the cloning vector can slow down or inhibit bacterial growth, leading to difficulty in obtaining colonies or low plasmid yields.[5][6]
-
mRNA Secondary Structure: The 5' untranslated region (UTR) of the this compound mRNA is known to form stable secondary structures.[1][7][8] These structures can impede ribosome binding and translation initiation, potentially affecting cloning efficiency and subsequent protein expression experiments.[1][9]
-
Codon Usage: While not extensively documented as a primary issue for this compound, non-optimal codon usage for the expression host (E. coli) can sometimes lead to lower protein expression levels and plasmid instability.
-
Inherent Instability: Some commercial suppliers of this compound clones note a high likelihood of mutations and rearrangements during propagation in E. coli, suggesting an inherent instability of the sequence.
Q2: What are the first steps I should take when my this compound cloning experiment fails?
A2: When troubleshooting a failed this compound cloning experiment, it's essential to systematically evaluate each step of your workflow. Start by:
-
Verifying your PCR product: Confirm that you have amplified the correct this compound sequence by running an agarose (B213101) gel and sequencing the PCR product.
-
Checking your digestion and ligation reactions: Run controls to ensure your restriction enzymes and ligase are active. This can include digesting a control plasmid and performing a self-ligation of your vector.[10][11]
-
Assessing your competent cells: Determine the transformation efficiency of your competent cells using a control plasmid like pUC19.[10] Low efficiency can be a significant bottleneck.
Troubleshooting Guides
Issue 1: Few or No Colonies After Transformation
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Experimental Protocol |
| Toxicity of p27Kip1 | Use a low-copy-number plasmid (e.g., pSC101, pACYC) to reduce the basal expression of this compound.[12][13][14] | 1. Select a suitable low-copy-number vector with appropriate restriction sites for your this compound insert. 2. Perform restriction digest and ligation as per standard protocols. 3. Transform into a suitable E. coli strain. |
| Use an E. coli strain specifically designed for cloning toxic or unstable genes, such as Stbl2™ or CopyCutter™ EPI400™ .[5][15][16] These strains help to reduce plasmid recombination and maintain low plasmid copy numbers. | 1. Thaw a vial of chemically competent Stbl2™ or CopyCutter™ EPI400™ cells on ice. 2. Add 1-5 µL of your ligation reaction to the cells. 3. Incubate on ice for 30 minutes. 4. Heat-shock at 42°C for 45 seconds. 5. Immediately place on ice for 2 minutes. 6. Add 950 µL of SOC medium and incubate at 30°C (for Stbl2™) or 37°C (for CopyCutter™) for 1 hour with shaking. 7. Plate on pre-warmed LB agar (B569324) plates with the appropriate antibiotic. | |
| Incubate plates at a lower temperature (e.g., 30°C or even room temperature) to slow down bacterial growth and reduce the impact of any toxic protein expression.[17] | After plating the transformation, incubate the plates at 30°C for 24-48 hours. Colonies will take longer to appear. | |
| Inefficient Ligation | Optimize the vector-to-insert molar ratio. A common starting point is a 1:3 molar ratio, but this may need to be adjusted.[10] | Use an online tool like the NEBioCalculator to determine the optimal amounts of vector and insert for your ligation reaction. |
| Ensure your ligation buffer is fresh and has not undergone multiple freeze-thaw cycles, as ATP can degrade.[10] | Aliquot your T4 DNA ligase buffer upon first use to minimize freeze-thaw cycles. | |
| Poor Transformation Efficiency | Use high-efficiency competent cells (>1 x 10⁸ cfu/µg). | Purchase commercially available high-efficiency competent cells or prepare your own and test their efficiency with a control plasmid. |
Issue 2: Low Plasmid DNA Yield
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Experimental Protocol |
| Low-Copy-Number Plasmid | Increase the volume of bacterial culture used for the plasmid prep.[13][18][19] For low-copy plasmids, you may need to use 10-15 mL of overnight culture for a miniprep. | 1. Inoculate a larger volume of LB medium (e.g., 10-15 mL for a miniprep) with a single colony. 2. Grow overnight at 37°C with shaking. 3. Pellet the cells and proceed with your miniprep protocol, ensuring the column capacity is not exceeded. |
| Grow cultures in a richer medium, such as Terrific Broth (TB), to achieve higher cell densities. | Prepare TB medium and use it for your overnight cultures to increase cell mass and, consequently, plasmid yield. | |
| Plasmid Instability | Grow cultures at a lower temperature (e.g., 30°C) to improve plasmid stability. | Inoculate your culture and incubate at 30°C overnight with shaking. |
| Use a freshly streaked plate to inoculate your liquid culture. Avoid inoculating directly from a glycerol (B35011) stock or an old plate.[13] | 1. Streak your E. coli strain containing the this compound plasmid onto a fresh LB agar plate with the appropriate antibiotic. 2. Incubate overnight at 37°C. 3. The next day, pick a single, well-isolated colony to inoculate your liquid culture. | |
| Incomplete Cell Lysis | Ensure complete resuspension of the bacterial pellet before adding the lysis solution. | Vortex the cell suspension vigorously after adding the resuspension buffer until no clumps are visible. |
Quantitative Data Summary: Expected Plasmid Yields
The following table provides a general comparison of expected plasmid DNA yields from a standard miniprep. Actual yields can vary depending on the specific plasmid, insert, E. coli strain, and culture conditions.
| Plasmid Type | Origin of Replication | Copy Number | Expected Yield (µg from 1.5 mL culture) |
| High-Copy | pUC | 500-700 | 3-5 |
| Low-Copy | pSC101 | ~5 | 0.2-1 |
| Low-Copy | pACYC | 10-12 | 0.2-1 |
Data compiled from various sources, including QIAGEN and VectorBuilder.[4][19]
Issue 3: Incorrect or Mutated Clones
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Experimental Protocol |
| Recombination of the Plasmid | Use a recombination-deficient (recA-) E. coli strain, such as DH5α or Stbl2™. | Ensure the genotype of your chosen E. coli strain includes the recA1 or recA13 mutation. |
| Errors during PCR | Use a high-fidelity DNA polymerase for PCR amplification of the this compound insert to minimize the introduction of mutations. | Follow the manufacturer's protocol for your chosen high-fidelity polymerase, paying close attention to annealing temperatures and extension times. |
| Selection of Unstable Clones | After transformation, screen multiple colonies by restriction digest and sequence verification to identify the correct clone. | 1. Perform minipreps on several well-isolated colonies. 2. Digest the purified plasmids with one or more restriction enzymes that will produce a characteristic banding pattern for the correct construct. 3. Run the digests on an agarose gel to identify clones with the correct pattern. 4. Send plasmids that appear correct for Sanger sequencing to confirm the absence of mutations. |
Signaling Pathways and Experimental Workflows
This compound (p27Kip1) in Cell Cycle Regulation
The protein p27Kip1, encoded by the this compound gene, is a critical regulator of the G1 to S phase transition in the cell cycle. Its activity is controlled by various upstream signaling pathways, and it exerts its function by binding to and inhibiting cyclin-CDK complexes.
Caption: this compound (p27Kip1) signaling pathway in cell cycle control.
General Cloning Workflow
The following diagram illustrates a typical workflow for cloning the this compound gene.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Direct and convenient measurement of plasmid stability in lab and clinical isolates of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I know if my plasmid is a high- or low copy number type? [qiagen.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Comparative genome analysis of three classical E. coli cloning strains designed for blue/white selection: JM83, JM109 and XL1‐Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct and convenient measurement of plasmid stability in lab and clinical isolates of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 11. neb.com [neb.com]
- 12. Low this compound Expression Associated with Reduced CD8+ T Lymphocytes Predicts Poor Outcome in Breast Cancer in a Machine Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. A Low-Copy-Number Plasmid for Retrieval of Toxic Genes from BACs and Generation of Conditional Targeting Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New quantitative methods for measuring plasmid loss rates reveal unexpected stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.origene.com [cdn.origene.com]
- 17. Enhancing yields of low and single copy number plasmid DNAs from Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. platform.opentargets.org [platform.opentargets.org]
- 19. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
Technical Support Center: Troubleshooting Non-Specific Results in CDKN1B ChIP-seq
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with non-specific results in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for the p27Kip1 protein, encoded by the CDKN1B gene.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific binding in this compound ChIP-seq experiments?
A1: Non-specific binding in this compound ChIP-seq can arise from several factors:
-
Poor Antibody Specificity: The anti-CDKN1B antibody may cross-react with other proteins or recognize off-target chromatin regions.
-
Suboptimal Fixation: Both under-fixation and over-fixation of cells with formaldehyde (B43269) can lead to experimental artifacts. Under-fixation may result in the loss of true binding sites, while over-fixation can cause non-specific cross-linking of proteins to DNA.
-
Incorrect Sonication/Enzymatic Digestion: Inefficient or overly aggressive chromatin shearing can lead to a high background signal.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on beads or antibodies can increase background noise.
-
High Ratio of Antibody to Chromatin: Using an excessive amount of antibody can lead to non-specific interactions.
Q2: How can I validate the specificity of my anti-CDKN1B antibody?
A2: Antibody validation is a critical step to ensure reliable ChIP-seq results. Several methods can be employed:
-
Western Blotting: Confirm that the antibody detects a single band of the correct molecular weight for this compound (approximately 27 kDa) in nuclear extracts.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This can identify the proteins that interact with your antibody, confirming that this compound is the primary target.
-
Peptide Competition Assays: Pre-incubating the antibody with a peptide corresponding to its epitope should block its binding to this compound in both Western blots and ChIP, demonstrating specificity.
-
Knockdown/Knockout Validation: Perform ChIP-seq in cells where this compound has been knocked down or knocked out. A significant reduction or absence of signal at known target loci confirms antibody specificity.
Q3: What are the expected results for a successful this compound ChIP-seq experiment?
A3: A successful this compound ChIP-seq experiment should yield sharp, well-defined peaks over known this compound target gene promoters or regulatory regions. The signal-to-noise ratio should be high, with low background across the genome. The identified binding motifs should be consistent with known this compound-interacting transcription factors.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to non-specific results in this compound ChIP-seq.
Problem 1: High background signal across the genome.
| Potential Cause | Recommended Solution |
| Suboptimal Fixation | Optimize formaldehyde fixation time and concentration. A typical starting point is 1% formaldehyde for 10 minutes at room temperature. |
| Inefficient Chromatin Shearing | Verify chromatin fragment size using gel electrophoresis. Aim for fragments between 200-600 bp. Adjust sonication power and duration or enzymatic digestion time accordingly. |
| Insufficient Blocking | Increase the concentration of blocking agents (e.g., BSA, salmon sperm DNA) and/or extend the blocking incubation time. |
| Excessive Antibody | Perform an antibody titration experiment to determine the optimal antibody concentration that maximizes specific signal while minimizing background. |
Problem 2: Low signal-to-noise ratio and few significant peaks.
| Potential Cause | Recommended Solution |
| Poor Antibody Affinity/Activity | Test a different anti-CDKN1B antibody from a reputable supplier. Ensure the antibody is validated for ChIP applications. |
| Inefficient Immunoprecipitation | Optimize the IP conditions, including incubation time, temperature, and washing stringency. Increase the number of wash steps to reduce non-specific binding. |
| Low Abundance of Target Protein | Ensure that the cell type and conditions used are appropriate for studying this compound, which can be cell-cycle regulated. Consider synchronizing cells to enrich for the cell cycle phase where this compound is most active. |
| Inefficient Library Preparation | Use a high-quality library preparation kit and quantify DNA accurately before sequencing. |
Experimental Protocols
Protocol 1: Antibody Validation by Western Blot
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-CDKN1B antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Lyse cells and isolate nuclei.
-
Chromatin Shearing: Resuspend nuclei in a suitable buffer and shear chromatin to an average size of 200-600 bp using a sonicator or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-CDKN1B antibody or an isotype control (e.g., IgG) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound material.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Visualizations
Caption: A generalized workflow for a this compound ChIP-seq experiment.
Caption: Simplified signaling pathways regulating this compound expression and function.
how to increase the success rate of CDKN1B plasmid transfection
Welcome to the technical support center for CDKN1B plasmid transfection. This resource is designed for researchers, scientists, and drug development professionals to enhance the success rate of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound plasmid transfection experiments.
Question: Why am I observing low transfection efficiency with my this compound plasmid?
Answer:
Low transfection efficiency is a common issue that can be attributed to several factors. Here are the primary causes and their solutions:
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Suboptimal Plasmid DNA Quality: The purity and form of your plasmid DNA are critical for successful transfection.[1][2][3] Contaminants such as endotoxins, phenol, and salts can be toxic to cells and interfere with the formation of transfection complexes.[2][3][4]
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Poor Cell Health and Confluency: The physiological state of your cells at the time of transfection significantly impacts their ability to take up foreign DNA.[6][7]
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Solution: Ensure your cells are healthy, actively dividing, and at a low passage number.[7][8] Cells should be seeded to reach 70-90% confluency at the time of transfection for most adherent cell lines.[5][6] For suspension cells, a density of 5 x 10^5 to 2 x 10^6 cells/mL is generally recommended.[6]
-
-
Incorrect Transfection Reagent to DNA Ratio: The ratio of transfection reagent to plasmid DNA is a critical parameter that needs to be optimized for each cell type.[1][5]
-
Solution: Perform a titration experiment to determine the optimal ratio. You can test ratios such as 1:1, 2:1, and 3:1 (transfection reagent volume in µL to DNA mass in µg).[8]
-
-
Presence of Inhibitors in the Media: Components in the cell culture media, such as serum and antibiotics, can sometimes interfere with transfection.
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Solution: While many modern transfection reagents are compatible with serum and antibiotics, if you are experiencing issues, consider performing the transfection in serum-free and antibiotic-free media.[9] You can replace it with complete media after the initial incubation period (e.g., 4-6 hours).[10]
-
Question: My cells are showing high levels of cytotoxicity after transfection with the this compound plasmid. What could be the cause?
Answer:
High cytotoxicity post-transfection can be a significant concern, especially when working with a gene like this compound that is involved in cell cycle arrest.[11][12]
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Inherent Toxicity of the Transfection Reagent: Some transfection reagents can be inherently toxic to certain cell lines.
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Solution: Use a transfection reagent known for its low cytotoxicity. It may be necessary to screen different reagents to find the one that is best tolerated by your specific cell line.[8] Also, ensure you are not using an excessive amount of the reagent.
-
-
Overexpression of the this compound Gene Product (p27): this compound encodes the p27 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in G1 cell cycle arrest.[11][12][13][14] Overexpression of p27 can lead to cell cycle arrest and, in some cases, apoptosis.
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Solution: Consider using a weaker or inducible promoter in your this compound plasmid to control the level of p27 expression.[1] This will allow you to modulate the expression and minimize cytotoxicity.
-
-
Prolonged Exposure to Transfection Complexes: Leaving the transfection complexes on the cells for too long can lead to toxicity, especially with sensitive cell lines.[5]
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Solution: Optimize the incubation time of the transfection complexes with your cells. For sensitive cells, a shorter incubation time (e.g., 4-6 hours) followed by a media change can reduce cytotoxicity.[10]
-
-
Poor Quality Plasmid DNA: Contaminants in the plasmid DNA preparation can contribute to cell death.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for this compound plasmid transfection?
A1: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[5][6] However, the optimal confluency can be cell-type dependent and should be determined empirically for your specific cell line.[5] Seeding cells at two different densities for your initial optimization experiments can be a time-saving approach.[5]
Q2: How does the quality of plasmid DNA affect transfection success?
A2: Plasmid DNA quality is paramount for successful transfection.[1][2][3] High-quality plasmid DNA should have the following characteristics:
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High Purity: Free from contaminants like endotoxins, proteins, and other cellular debris.[2][3][4] An A260/A280 ratio of 1.7-1.9 is indicative of high purity.[5]
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Correct Topology: Predominantly supercoiled plasmid DNA is more efficient for transient transfection.[1][6]
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Correct Sequence: It is crucial to verify the sequence of your this compound plasmid to ensure the integrity of the coding sequence and regulatory elements.[2][3]
Q3: Can I use antibiotics in the media during transfection?
A3: While it was traditionally recommended to perform transfections in antibiotic-free media, many modern transfection reagents are compatible with antibiotics.[15] However, if you are troubleshooting low efficiency or high cytotoxicity, performing the transfection in antibiotic-free media is a good step to eliminate potential interference.[9][10] For stable transfections, it is recommended to wait at least 72 hours post-transfection before adding the selection antibiotic.[15]
Q4: How long should I wait after transfection to assay for gene expression?
A4: The optimal time to assay for gene expression depends on the specific cell line, the plasmid vector, and the nature of the downstream assay. Generally, for transient transfections, protein expression can be detected as early as 4 hours post-transfection, with maximal expression often observed between 24 and 72 hours.[16] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the peak expression time for your experimental system.
Q5: What are the key parameters to optimize for my specific cell line?
A5: The four primary parameters to optimize for any new cell line and plasmid combination are:
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Cell density at the time of transfection. [5]
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Amount of plasmid DNA. [5]
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Incubation time of the cells with the transfection complexes. [5]
A systematic optimization of these parameters will ensure reproducible and successful transfection results.[5]
Data Presentation
Table 1: Optimization of Transfection Reagent to DNA Ratio
| Reagent:DNA Ratio (µL:µg) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:1 | 25 ± 4 | 90 ± 5 |
| 2:1 | 55 ± 6 | 85 ± 7 |
| 3:1 | 70 ± 5 | 75 ± 8 |
| 4:1 | 65 ± 7 | 60 ± 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Optimal ratios are highly cell-type and reagent-dependent.
Table 2: Effect of Cell Confluency on Transfection Efficiency
| Cell Confluency at Transfection | Transfection Efficiency (%) |
| 50-60% | 45 ± 5 |
| 70-80% | 80 ± 7 |
| 90-100% | 60 ± 6 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Optimal confluency can vary between cell lines.
Experimental Protocols
Protocol 1: Standard Lipid-Based Transfection in a 6-Well Plate
This protocol provides a general guideline for lipid-based plasmid transfection. Optimization is crucial for each specific cell line and plasmid combination.
Materials:
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Healthy, actively dividing cells
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Complete growth media
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Serum-free media (e.g., Opti-MEM)
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High-quality this compound plasmid DNA (0.5-1 µg/µL)
-
Lipid-based transfection reagent
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA-Transfection Reagent Complexes (perform in a sterile hood): a. In tube A, dilute 2.5 µg of your this compound plasmid DNA into 250 µL of serum-free media. Mix gently by flicking the tube. b. In tube B, dilute 5 µL of the transfection reagent into 250 µL of serum-free media. Mix gently. c. Incubate both tubes at room temperature for 5 minutes. d. Add the diluted DNA from tube A to the diluted transfection reagent in tube B. Mix gently by pipetting up and down. e. Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of transfection complexes.
-
Transfection: a. Gently aspirate the media from the cells in the 6-well plate. b. Wash the cells once with 1 mL of sterile PBS (optional, can improve efficiency for some cell lines). c. Add 2 mL of fresh, pre-warmed complete growth media to the cells. d. Add the 500 µL of DNA-transfection reagent complex drop-wise to the well. Gently rock the plate to ensure even distribution.
-
Post-Transfection Incubation: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. For sensitive cells, the media containing the transfection complexes can be replaced with fresh, complete media after 4-6 hours of incubation.
-
Analysis: After the desired incubation period, analyze the cells for gene expression using your preferred method (e.g., Western blot for p27 protein, RT-qPCR for this compound mRNA, or cell-based assays).
Visualizations
Caption: Experimental workflow for lipid-based this compound plasmid transfection.
Caption: Troubleshooting flowchart for low transfection efficiency.
References
- 1. Guidelines for transfection of DNA [qiagen.com]
- 2. zymoresearch.com [zymoresearch.com]
- 3. selectscience.net [selectscience.net]
- 4. Plasmid Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Optimize Transfection of Cultured Cells [promega.com]
- 8. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. medlineplus.gov [medlineplus.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Technical Support Center: Optimizing CDKN1B (p27Kip1) Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDKN1B (p27Kip1) inhibition assays. The focus is on reducing background signals and ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a this compound "enzyme assay"?
A1: this compound, also known as p27Kip1, is not an enzyme but a cyclin-dependent kinase (CDK) inhibitor. Therefore, a "this compound enzyme assay" is typically an inhibition assay designed to measure the ability of this compound to inhibit the kinase activity of a Cyclin-CDK complex, most commonly Cyclin E/CDK2 or Cyclin A/CDK2. The assay measures the phosphorylation of a substrate by the CDK in the presence and absence of this compound.
Q2: What are the common causes of high background signals in my kinase inhibition assay?
A2: High background signals can obscure the specific signal from your kinase activity. Common causes include:
-
Compound Interference: Test compounds may be autofluorescent or interfere with the detection reagents (e.g., luciferase in luminescence-based assays).[1]
-
Contaminated Reagents: Buffers, ATP, or substrate solutions may be contaminated with ATP or other substances that generate a signal.
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Non-specific Binding: Antibodies or other detection reagents may bind non-specifically to the plate or other assay components.
-
High Enzyme Concentration: Using too much kinase can lead to a high basal signal.
-
Suboptimal ATP Concentration: Particularly in ATP-depletion assays, a high initial ATP concentration can result in a high background.
Q3: How do I choose the optimal concentrations of kinase, substrate, and ATP?
A3: Optimal concentrations are critical for a good signal-to-noise ratio. It is recommended to perform titration experiments for each component.
-
Enzyme Concentration: Titrate the kinase to find a concentration that provides a robust signal within the linear range of the assay.
-
Substrate Concentration: The substrate concentration should ideally be around its Michaelis constant (Km) for the kinase to ensure efficient phosphorylation.
-
ATP Concentration: For assays with ATP-competitive inhibitors, using an ATP concentration close to the Km value of the kinase is recommended.[2]
Q4: What is the role of phosphorylation in regulating this compound activity?
A4: Phosphorylation of this compound is a key mechanism for regulating its stability and activity. Phosphorylation at specific residues, such as Threonine 187 (T187) by CDK2, targets this compound for ubiquitination and subsequent degradation by the proteasome.[3][4] This process reduces the intracellular concentration of this compound, allowing for cell cycle progression.
Troubleshooting Guide: High Background Signals
This guide provides a systematic approach to identifying and resolving common issues leading to high background signals in your this compound inhibition assays.
| Potential Cause | Recommended Solution |
| Compound Interference | Run a "no enzyme" control with your test compound to see if it directly affects the detection system.[1] If interference is observed, consider using an alternative assay format with a different detection method. |
| Reagent Contamination | Prepare fresh buffers and reagent solutions using high-purity water and reagents. Ensure ATP stocks are not degraded. |
| Non-specific Binding | Include a blocking agent, such as Bovine Serum Albumin (BSA), in your assay buffer. Increase the number and duration of wash steps if using an antibody-based detection method. |
| Suboptimal Reagent Concentrations | Titrate the kinase, substrate, and ATP concentrations to determine the optimal levels for your assay. High concentrations, especially of the kinase and detection reagents, can increase background. |
| Assay Plate Issues | For luminescence assays, use white opaque plates to minimize well-to-well crosstalk. For fluorescence assays, black plates are recommended to reduce background fluorescence. |
| Kinase Autophosphorylation | Run a "no substrate" control to quantify the level of kinase autophosphorylation.[1] If it is high, you may need to use a lower enzyme concentration. |
Quantitative Data Summary
The following tables provide typical concentration ranges and key parameters for a this compound/CDK2 inhibition assay. These values should be used as a starting point for optimization.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| CDK2/Cyclin A or E | 10 - 100 ng/reaction | Titrate to find the optimal concentration for a linear reaction rate. |
| This compound (p27) | 10 - 500 nM | Titrate to determine the IC50 value. |
| Peptide Substrate (e.g., Histone H1) | 1 - 10 µM | Should be at or near the Km value for CDK2. |
| ATP | 10 - 100 µM | A concentration near the Km of CDK2 for ATP is recommended. |
| MgCl₂ | 5 - 20 mM | Essential cofactor for kinase activity. |
Table 2: Key Assay Parameters
| Parameter | Typical Value/Range | Notes |
| IC50 of this compound for CDK2 | Varies with assay conditions | Typically in the low nanomolar range. |
| Reaction Time | 30 - 60 minutes | Ensure the reaction is in the linear range (less than 10-20% substrate consumption). |
| Reaction Temperature | Room Temperature or 30°C | Keep consistent across all experiments. |
| Z'-factor | > 0.5 | A measure of assay quality; a value between 0.5 and 1.0 is considered excellent. |
Key Experimental Protocols
Protocol 1: In Vitro this compound (p27) Inhibition Assay of CDK2/Cyclin A Activity (Luminescence-based)
This protocol outlines a method to measure the inhibitory effect of this compound on CDK2/Cyclin A kinase activity using an ATP-depletion luminescence assay format (e.g., Kinase-Glo®).
Materials:
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Recombinant CDK2/Cyclin A
-
Recombinant this compound (p27)
-
Kinase Substrate (e.g., Histone H1 peptide)
-
ATP
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Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[5]
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer.
-
Reaction Setup:
-
Add 5 µL of the this compound dilutions to the wells of a 384-well plate. For the positive control (100% kinase activity), add 5 µL of kinase assay buffer with no this compound. For the negative control (background), add 5 µL of buffer.
-
Add 10 µL of a 2X solution of CDK2/Cyclin A in kinase assay buffer to all wells except the negative control. To the negative control wells, add 10 µL of kinase assay buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of a 4X solution of the substrate and ATP in kinase assay buffer to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of the ATP detection reagent (e.g., Kinase-Glo® reagent) to all wells to stop the reaction.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (negative control) from all other wells.
-
Normalize the data with the positive control representing 100% kinase activity and a no-enzyme control as 0% activity.
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for a this compound (p27) inhibition assay.
Caption: Troubleshooting logic for high background signals.
Caption: this compound (p27) phosphorylation and degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A cancer‐associated this compound mutation induces p27 phosphorylation on a novel residue: a new mechanism for tumor suppressor loss‐of‐function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation-dependent degradation of the cyclin-dependent kinase inhibitor p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Technical Support Center: Overcoming Cell Death Following CDKN1B Overexpression
Welcome to the technical support center for researchers encountering challenges with cell death after overexpressing the Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B), also known as p27Kip1. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate your experiments successfully.
Troubleshooting Guides
This section addresses common issues encountered during this compound overexpression experiments, presented in a question-and-answer format.
| Issue/Question | Possible Causes | Troubleshooting Steps |
| 1. Low transfection efficiency of this compound plasmid. | - Suboptimal DNA quality or concentration.- Poor cell health (low viability, high passage number).- Inefficient transfection reagent or protocol for your cell type.[1] | - Use high-quality, endotoxin-free plasmid DNA. Optimize the DNA-to-reagent ratio.- Ensure cells are healthy, actively dividing (70-90% confluency), and have a low passage number.- Test different transfection reagents or consider electroporation for difficult-to-transfect cells. |
| 2. High cell death in control (empty vector) group after transfection. | - Transfection reagent toxicity.- Harsh experimental conditions. | - Optimize the concentration of the transfection reagent to minimize toxicity.[1]- Change the media 4-6 hours post-transfection to remove the transfection complex.- Handle cells gently during passaging and transfection to avoid mechanical stress. |
| 3. Inconsistent or no induction of cell death after confirmed this compound overexpression. | - Incorrect subcellular localization of this compound (p27). Cytoplasmic p27 is primarily associated with apoptosis and autophagy.[2][3][4][5]- Cell line-specific resistance to this compound-induced apoptosis.- Insufficient duration of overexpression. | - Verify cytoplasmic localization of p27 via immunofluorescence or subcellular fractionation followed by Western blot.- Co-express with factors that promote cytoplasmic localization or use cell lines known to be sensitive.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time for observing cell death. |
| 4. Difficulty distinguishing between apoptosis and necrosis. | - Late apoptotic cells can become permeable to dyes like Propidium Iodide (PI), mimicking necrosis.[6] | - Use Annexin V/PI co-staining and analyze at earlier time points to capture the early apoptotic population (Annexin V positive, PI negative).[6]- Perform a caspase activity assay; caspase activation is a hallmark of apoptosis.[7][8][9]- Analyze cellular morphology; apoptosis is characterized by cell shrinkage and blebbing, while necrosis involves cell swelling and lysis. |
| 5. Weak or no signal for autophagy markers (e.g., LC3-II) by Western blot. | - Low protein loading.- Poor antibody quality or incorrect dilution.- Inefficient transfer of low molecular weight proteins.- Rapid degradation of LC3-II.[10][11] | - Load at least 20-30 µg of protein.- Use a validated antibody and optimize the concentration.- Use a 0.2 µm PVDF membrane and optimize transfer conditions (e.g., 15% gel, avoid over-running the gel).[2]- Treat cells with lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) for 2-4 hours before harvesting to block LC3-II degradation and assess autophagic flux. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cell death induced by cytoplasmic this compound overexpression?
A1: Cytoplasmic this compound (p27) primarily induces cell death through the promotion of autophagy and apoptosis. It can repress the mTORC1 signaling pathway, a key inhibitor of autophagy. This repression leads to the activation of autophagy and can also sensitize cells to apoptosis, particularly under conditions of cellular stress like nutrient deprivation.[4][12]
Q2: My this compound overexpression is confirmed by Western blot, but I don't see an increase in apoptosis. Why?
A2: The pro-apoptotic function of this compound is often linked to its cytoplasmic localization.[2][3][4][5] If the overexpressed p27 remains predominantly in the nucleus, it will primarily induce cell cycle arrest rather than apoptosis. You should verify the subcellular localization of the overexpressed p27 using immunofluorescence or cellular fractionation.
Q3: How can I promote the cytoplasmic localization of my overexpressed this compound?
A3: The cytoplasmic localization of p27 is regulated by post-translational modifications, particularly phosphorylation. The PI3K/Akt signaling pathway can phosphorylate p27 on residues like Serine 10 and Threonine 157, which promotes its nuclear export and cytoplasmic retention.[2][3][5][13][14] Modulating this pathway may influence p27 localization.
Q4: How do I interpret my LC3-II Western blot results after this compound overexpression?
A4: An increase in the LC3-II/LC3-I ratio is often used as an indicator of autophagy induction.[10][15] However, an accumulation of LC3-II can also signify a blockage in the autophagic flux (i.e., reduced degradation of autophagosomes).[11] To confirm an increase in autophagic flux, you should perform the experiment in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine. A further increase in LC3-II levels in the presence of the inhibitor would confirm an active autophagic flux.
Q5: What are some expected quantitative outcomes of successful this compound-induced apoptosis?
A5: The quantitative results can vary significantly between cell lines and experimental conditions. However, you can expect to see a noticeable increase in the percentage of apoptotic cells, a corresponding decrease in cell viability, and an elevation in caspase activity. The tables below provide illustrative examples of how to present such data.
Quantitative Data Summary
The following tables present illustrative data to guide researchers in the presentation of their own experimental results. Actual values will vary depending on the cell line, transfection efficiency, and experimental conditions.
Table 1: Cell Viability Assessment by MTT Assay
| Treatment | Cell Viability (%) (Mean ± SD) |
| Untransfected Control | 100 ± 5.2 |
| Empty Vector Control | 95.3 ± 4.8 |
| This compound Overexpression (48h) | 62.5 ± 6.1 |
| This compound Overexpression (72h) | 45.8 ± 5.5 |
Table 2: Apoptosis Rate by Annexin V/PI Staining and Flow Cytometry
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Empty Vector Control | 4.2 ± 1.1 | 2.5 ± 0.8 |
| This compound Overexpression (48h) | 25.7 ± 3.4 | 10.3 ± 2.1 |
Table 3: Caspase-3 Activity Assay
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Empty Vector Control | 1.0 |
| This compound Overexpression (48h) | 3.5 ± 0.4 |
Table 4: Autophagy Marker Analysis by Western Blot Densitometry
| Treatment | LC3-II/LC3-I Ratio (Fold Change vs. Control) |
| Empty Vector Control | 1.0 |
| This compound Overexpression (48h) | 2.8 ± 0.3 |
| This compound OE + Bafilomycin A1 (4h) | 4.5 ± 0.5 |
Experimental Protocols
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cells transfected with this compound or empty vector control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to minimize membrane damage. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Adjust the cell density to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up compensation using single-stained controls (Annexin V-FITC only and PI only).
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the cells to distinguish between:
-
Viable cells (Annexin V- / PI-).
-
Early apoptotic cells (Annexin V+ / PI-).
-
Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Necrotic cells (Annexin V- / PI+).
-
-
Protocol: Western Blot for mTORC1 Activity (p-S6K)
This protocol describes the detection of mTORC1 activity by measuring the phosphorylation of its downstream target, S6 Kinase (S6K), at Threonine 389.
Materials:
-
Cell lysates from this compound-overexpressing and control cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-S6K (Thr389) and anti-total S6K.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-S6K antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total S6K antibody as a loading control.
-
Quantify band intensities and express the results as the ratio of phosphorylated S6K to total S6K.
-
Protocol: Immunofluorescence for Cytoplasmic this compound (p27)
This protocol is for visualizing the subcellular localization of this compound.
Materials:
-
Cells grown on coverslips and transfected with this compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBST).
-
Primary antibody: anti-CDKN1B/p27.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells on coverslips with PBS.
-
Fix with 4% PFA for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with the primary anti-p27 antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. The p27 signal will indicate its subcellular localization, and the DAPI signal will mark the nucleus.
-
Visualizations
Figure 1. Experimental workflow for assessing cell death after this compound overexpression.
Figure 2. Signaling pathway of cytoplasmic this compound-induced autophagy and apoptosis.
References
- 1. Enhanced Autophagic Flux, Suppressed Apoptosis and Reduced Macrophage Infiltration by Dasatinib in Kidneys of Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p27: A Barometer of Signaling Deregulation and Potential Predictor of Response to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoplasmic Sequestration of p27 via AKT Phosphorylation in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Akt-dependent phosphorylation of p27Kip1 promotes binding to 14-3-3 and cytoplasmic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p27 cytoplasmic localization is regulated by phosphorylation on Ser10 and is not a prerequisite for its proteolysis | The EMBO Journal [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-dependent activation of cyclin-dependent kinases during Fas-induced apoptosis in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 11. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound/p27 regulates autophagy via the control of Ragulator and MTOR activity in amino acid-deprived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p27 cytoplasmic localization is regulated by phosphorylation on Ser10 and is not a prerequisite for its proteolysis | The EMBO Journal [link.springer.com]
- 14. p27 cytoplasmic localization is regulated by phosphorylation on Ser10 and is not a prerequisite for its proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Designing and Troubleshooting CDKN1B qPCR Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting quantitative real-time PCR (qPCR) assays for the human Cyclin Dependent Kinase Inhibitor 1B (CDKN1B) gene.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during this compound qPCR experiments in a question-and-answer format.
Q1: I'm designing primers for this compound for the first time. What are the key considerations?
A1: Designing robust qPCR primers is critical for accurate gene expression analysis. For this compound, pay close attention to the following:
-
Primer Specificity: this compound has a paralog, CDKN1C, with some sequence similarity. Ensure your primers are specific to this compound by using tools like NCBI's Primer-BLAST.
-
Exon-Exon Junctions: The human this compound gene consists of multiple exons.[1][2] To avoid amplification of contaminating genomic DNA (gDNA), design primers that span an exon-exon junction. This means the primer sequence starts on one exon and ends on the adjacent one.
-
Splice Variants: The this compound gene has multiple transcript variants (splice variants). If you need to quantify all known transcripts, design primers in a region common to all variants. If you aim to study a specific splice variant, your primers must target the unique exon or junction of that variant.[3][4]
-
Amplicon Length: For optimal qPCR efficiency, aim for an amplicon length between 70 and 200 base pairs.[5]
-
Melting Temperature (Tm): Primers should have a Tm between 60-65°C, and the Tm of the forward and reverse primers should be within 2-3°C of each other.
-
GC Content: Aim for a GC content between 40-60%. Avoid long stretches of a single nucleotide.
-
Secondary Structures: Use online tools to check for potential primer-dimers and hairpins, which can interfere with the reaction.
Q2: My qPCR results for this compound show no amplification or a very late Ct value. What could be the problem?
A2: This issue can stem from several factors, from experimental setup to the primers themselves.[6]
-
Poor Primer Design: The primers may not be specific or efficient. Re-design your primers following the guidelines in Q1.
-
Incorrect Annealing Temperature: The annealing temperature might be too high for your primers to bind efficiently. Try running a temperature gradient qPCR to determine the optimal annealing temperature.
-
Low Template Concentration: The amount of this compound transcript in your sample may be very low. You can try increasing the amount of cDNA in the reaction.
-
Poor cDNA Synthesis: The reverse transcription step might have been inefficient. Ensure you are using high-quality RNA and an optimized reverse transcription protocol.
-
Reagent Issues: Check the integrity and expiration dates of your qPCR master mix and other reagents.
Q3: I'm seeing multiple peaks in my melting curve analysis for this compound. What does this indicate?
A3: Multiple peaks in a melting curve suggest the presence of more than one PCR product.
-
Primer-Dimers: A peak at a lower temperature (typically below 80°C) often indicates the formation of primer-dimers.[5] This can be caused by excessive primer concentration or poor primer design.
-
Non-Specific Amplification: A second peak at a higher temperature could mean your primers are amplifying another gene or a different region of the cDNA. Confirm primer specificity using Primer-BLAST.
-
Genomic DNA Contamination: If your primers do not span an exon-exon junction, you might be amplifying gDNA, leading to an additional peak.
To resolve this, you can try optimizing the primer concentration and annealing temperature. If the problem persists, a primer re-design is recommended.
Q4: My qPCR efficiency for this compound is outside the acceptable range of 90-110%. What should I do?
A4: Suboptimal reaction efficiency can lead to inaccurate quantification.
-
Low Efficiency (<90%): This could be due to PCR inhibitors in your sample, a suboptimal annealing temperature, or poor primer design.[7] Consider diluting your cDNA to reduce inhibitor concentration and optimize the reaction conditions.
-
High Efficiency (>110%): This is often an artifact of non-specific amplification or primer-dimer formation, which contributes to the fluorescence signal. Analyze your melting curve for multiple peaks.
Q5: I have amplification in my No-Template Control (NTC) well. How do I troubleshoot this?
A5: Amplification in the NTC indicates contamination.[8]
-
Reagent Contamination: One or more of your reagents (water, master mix, primers) may be contaminated with DNA. Use fresh, nuclease-free water and new aliquots of other reagents.
-
Environmental Contamination: Your workspace or pipettes could be contaminated. Clean your work area and pipettes thoroughly. It is good practice to have a dedicated set of pipettes for qPCR setup.
-
Primer-Dimer Formation: In some cases, significant primer-dimer formation can appear as late amplification in the NTC.
Quantitative Data Summary
For reliable and reproducible results, using validated primer sets is highly recommended. The following tables provide examples of validated qPCR primers for human this compound.
Table 1: Validated Human this compound qPCR Primer Sets
| Target Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) | Source |
| This compound | ATAAGGAAGCGACCTGCAACCG | TTCTTGGGCGTCTGCTCCACAG | Not specified | OriGene Technologies[9] |
| This compound | GCAAATTCGACCTTTCTCAGAAC | CTCGTTGAAGAACGCATCCA | Not specified | bioRxiv Supplemental Data[10] |
Table 2: Example qPCR Reaction Conditions
| Parameter | Condition |
| Initial Denaturation | 95°C for 10 minutes |
| Cycling (40 cycles) | |
| Denaturation | 95°C for 15 seconds |
| Annealing/Extension | 60°C for 1 minute |
| Melting Curve Analysis | 60°C to 95°C, with fluorescence reading at each step |
Note: These are general conditions. Optimal conditions may vary depending on the qPCR instrument, master mix, and primers used.
Experimental Protocols
Detailed Methodology for this compound qPCR
-
RNA Extraction:
-
Isolate total RNA from your cells or tissue of interest using a reputable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. Aim for a 260/280 ratio of ~2.0 and a 260/230 ratio of >1.8.
-
-
DNase Treatment:
-
To remove any contaminating gDNA, treat the extracted RNA with DNase I according to the manufacturer's protocol. This step is crucial if your primers do not span an exon-exon junction.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. You can use a mix of oligo(dT) and random hexamer primers for comprehensive transcript coverage.
-
Include a no-reverse transcriptase (-RT) control to check for gDNA contamination in subsequent qPCR.
-
-
qPCR Reaction Setup:
-
Prepare your qPCR reaction mix on ice. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM stock)
-
1 µL of Reverse Primer (10 µM stock)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-free water
-
-
Include the following controls:
-
No-Template Control (NTC): Replace cDNA with nuclease-free water to check for contamination.
-
-RT Control: Use the sample from the no-reverse transcriptase reaction to check for gDNA contamination.
-
-
Pipette the reaction mix into a 96-well or 384-well qPCR plate.
-
Seal the plate securely and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
qPCR Instrument Run:
-
Place the plate in the qPCR instrument.
-
Set up the thermal cycling protocol as described in Table 2.
-
Ensure the instrument is set to collect fluorescence data at the end of each extension step.
-
-
Data Analysis:
-
Set the baseline and threshold for Ct value determination.
-
Analyze the melting curve to check for primer specificity.
-
Calculate the relative expression of this compound using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Visualizations
This compound Signaling Pathway
The p27 protein, encoded by the this compound gene, is a critical regulator of the cell cycle.[11] It primarily functions by inhibiting cyclin-dependent kinase (CDK) complexes, thereby preventing cell cycle progression from the G1 to the S phase.
Caption: The this compound (p27) protein inhibits CDK4/6-Cyclin D and CDK2-Cyclin E complexes to halt the G1/S transition.
Experimental Workflow for this compound qPCR
This diagram outlines the key steps involved in a typical qPCR experiment for measuring this compound gene expression.
Caption: A standard workflow for this compound qPCR from RNA extraction to data analysis.
Troubleshooting Logic for Abnormal Melting Curves
This flowchart provides a logical approach to troubleshooting when you observe unexpected melting curves in your this compound qPCR experiment.
Caption: A decision-making flowchart for troubleshooting abnormal qPCR melting curves.
References
- 1. This compound cyclin dependent kinase inhibitor 1B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Frontiers | Landscape of this compound Mutations in Luminal Breast Cancer and Other Hormone-Driven Human Tumors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. yeasenbio.com [yeasenbio.com]
- 6. pcrbio.com [pcrbio.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. origene.com [origene.com]
- 10. biorxiv.org [biorxiv.org]
- 11. medlineplus.gov [medlineplus.gov]
Technical Support Center: Navigating Solubility Challenges with CDKN1B Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B/p27) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments. As direct small molecule inhibitors of the p27 protein are still in early stages of discovery, this guide focuses on the more established strategy of indirectly targeting this compound by inhibiting its primary E3 ubiquitin ligase, S-phase kinase-associated protein 2 (Skp2). Inhibition of Skp2 leads to the accumulation of p27, restoring its tumor-suppressive functions.
Frequently Asked Questions (FAQs)
Q1: Why do I encounter solubility issues with my this compound (Skp2) inhibitor?
A1: Small molecule inhibitors targeting the Skp2-p27 interaction are often hydrophobic in nature. This inherent lipophilicity leads to poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous medium, the inhibitor can "crash out" or precipitate.
Q2: What are the common signs of inhibitor precipitation?
A2: Precipitation can manifest as visible particles, a cloudy or hazy appearance in the medium, or a thin film on the surface of the culture vessel. Under a microscope, precipitates may appear as amorphous particles or crystalline structures. This can lead to inconsistent and unreliable experimental results.
Q3: What is the recommended solvent for preparing stock solutions of Skp2 inhibitors?
A3: High-purity, anhydrous DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of Skp2 inhibitors. It is crucial to ensure the inhibitor is fully dissolved in the DMSO before further dilution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The specific tolerance to DMSO can vary between cell lines, so it is advisable to run a vehicle control experiment to assess any effects of the solvent on your cells.[1]
Q5: Can I dissolve my Skp2 inhibitor directly in aqueous media?
A5: Direct dissolution in aqueous media is generally not recommended due to the poor water solubility of these compounds. This will likely result in incomplete dissolution and immediate precipitation.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
Problem: A precipitate forms immediately when I add my Skp2 inhibitor stock solution (in DMSO) to my cell culture medium or buffer.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the inhibitor exceeds its aqueous solubility limit. | Decrease the final working concentration of the inhibitor if your experimental design allows. |
| Rapid Dilution | Adding the concentrated stock solution too quickly into the aqueous medium can cause localized high concentrations, leading to rapid precipitation ("solvent shock"). | Add the DMSO stock solution drop-wise into the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This gradual addition aids in dispersion.[1] |
| Low Temperature of Medium | The solubility of many organic compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium or buffer for preparing your working solutions. |
| High Solvent Concentration | The volume of the DMSO stock solution added is too high, exceeding the recommended final concentration. | Prepare a higher concentration stock solution in DMSO to minimize the volume needed for dilution. |
Issue 2: Precipitate Forms Over Time in the Incubator
Problem: The medium containing the Skp2 inhibitor appears clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The inhibitor may be unstable in the aqueous environment of the cell culture medium over time, leading to degradation and precipitation. | Prepare fresh inhibitor-containing medium for each experiment and for medium changes in long-term cultures. Avoid storing diluted solutions. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture medium can increase the concentration of the inhibitor beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| pH Changes in Media | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in dense cultures. Change the medium more frequently if necessary. |
Quantitative Solubility Data of Common Skp2 Inhibitors
The following table summarizes available solubility data for several commonly used experimental Skp2 inhibitors. Note that aqueous solubility can be highly dependent on buffer composition and pH.
| Inhibitor | Molecular Weight | DMSO Solubility | Aqueous Solubility & In Vivo Formulation |
| Skp2 Inhibitor C1 (SKPin C1) | 465.34 g/mol | 93 mg/mL (199.85 mM)[2] | Insoluble in water and ethanol.[2] For in vivo: 2.5 mg/mL in 10% DMSO + 90% Saline (sonication recommended).[3] |
| SZL P1-41 (#25) | 420.52 g/mol | 5 mM (with gentle warming)[4] | Soluble to 20 mM in 1eq. HCl.[4] For in vivo (oral): 5 mg/mL in Corn Oil (suspension).[5] For in vivo (injection): 5 mg/mL in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O.[6] |
| SMIP004 | 205.3 g/mol | 100 mM[7] | Data not available. |
Experimental Protocols
Protocol 1: Preparation of Skp2 Inhibitor C1 (SKPin C1) for Cell Culture
Materials:
-
Skp2 Inhibitor C1 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the Skp2 Inhibitor C1 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Prepare the Working Solution (Example for a 10 µM final concentration):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing the medium, add the Skp2 Inhibitor C1 stock solution drop-wise to achieve the final 10 µM concentration (a 1:1000 dilution).
-
Ensure the final DMSO concentration is at or below 0.1%.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared medium for your experiment immediately.
-
Protocol 2: Preparation of SZL P1-41 for Cell Culture
Materials:
-
SZL P1-41 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a 5 mM Stock Solution:
-
Accurately weigh the SZL P1-41 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 5 mM concentration.
-
Vortex thoroughly. Gentle warming may be required for complete dissolution.[4]
-
Visually confirm that the solution is clear and free of particulates.
-
Aliquot and store at -20°C.
-
-
Prepare the Working Solution (Example for a 5 µM final concentration):
-
Thaw an aliquot of the 5 mM stock solution.
-
To a tube containing the required volume of pre-warmed complete cell culture medium, slowly add the SZL P1-41 stock solution while vortexing to reach the desired final concentration (a 1:1000 dilution).
-
Check that the final DMSO concentration is within the tolerated range for your cell line.
-
Use the freshly prepared medium immediately. For treatments longer than 24 hours, it is recommended to refresh the medium with freshly prepared inhibitor every two days.[6][8]
-
Signaling Pathways and Experimental Workflows
This compound/p27 Regulation and the Effect of Skp2 Inhibition
The following diagram illustrates the canonical pathway for p27 degradation and how Skp2 inhibitors intervene. Under normal conditions, p27 is phosphorylated, which marks it for recognition by the SCF-Skp2 E3 ubiquitin ligase complex. This complex then polyubiquitinates p27, targeting it for degradation by the proteasome. Skp2 inhibitors block this process, leading to the accumulation of p27, which can then inhibit cyclin-dependent kinases (CDKs) to induce cell cycle arrest.
Caption: The p27 degradation pathway and the mechanism of action of Skp2 inhibitors.
Experimental Workflow for Assessing Skp2 Inhibitor Solubility and Efficacy
This workflow outlines a logical sequence of experiments to troubleshoot solubility issues and confirm the biological activity of a Skp2 inhibitor.
Caption: A logical workflow for troubleshooting and validating Skp2 inhibitor activity.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Skp2 Inhibitor C1 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Skp2 inhibitor C1 (SKPin C1)产品说明书 [selleck.cn]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Understanding Inconsistent Results in CDKN1B Functional Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during functional assays of this compound.
I. Frequently Asked Questions (FAQs)
Q1: Why do I get conflicting results in my cell proliferation assays after overexpressing a specific this compound mutant?
A1: Inconsistent results in proliferation assays are common and can be attributed to several factors:
-
Protein Stability and Expression Levels: The level of exogenous p27 expression can significantly influence the outcome. Very high, non-physiological expression levels can force cell cycle arrest, masking the true function of a subtle mutation. Conversely, if the mutant protein is unstable and rapidly degraded, its effect may not be observed.
-
Subcellular Localization: The function of p27 is highly dependent on its location within the cell. Nuclear p27 is a potent inhibitor of cyclin-dependent kinases (CDKs) and halts cell cycle progression.[1][2] In contrast, cytoplasmic p27 can have pro-proliferative and pro-migratory functions.[3] Post-translational modifications (PTMs) heavily influence its localization.
-
Cellular Context: The genetic background of the cell line used is critical. The presence or absence of other tumor suppressors (like p53 or Rb), the activity of specific kinases, and the expression levels of cyclins and CDKs can all modulate the effect of a p27 mutant.
-
Assay-Specific Variability: Different proliferation assays (e.g., MTT, BrdU incorporation, colony formation) measure different aspects of cell growth and can yield varied results. The timing of the assay post-transfection or induction is also a critical parameter.
Q2: My immunofluorescence results for p27 localization are not clear-cut. What could be the reason?
A2: Ambiguous subcellular localization of p27 is a frequent challenge. The distribution of p27 is dynamic and regulated by a complex interplay of nuclear import and export signals, as well as its phosphorylation status.
-
Phosphorylation-Dependent Localization: Phosphorylation at specific residues acts as a molecular switch for p27's location. For instance, phosphorylation at Serine 10 (Ser10) by kinases like KIS promotes nuclear export, leading to cytoplasmic accumulation.[1] Conversely, other modifications can favor nuclear retention. The specific kinases active in your cell line under your experimental conditions will dictate the phosphorylation status and, consequently, the localization of p27.
-
Fixation and Permeabilization Artifacts: The methods used for cell fixation and permeabilization can affect the apparent localization of proteins. It is crucial to optimize these steps for your specific cell line and antibodies.
-
Antibody Specificity: Ensure your primary antibody is specific for p27 and is not cross-reacting with other proteins.
Q3: I am seeing discrepancies in the ability of a p27 mutant to bind to Cyclin/CDK complexes in my co-immunoprecipitation (Co-IP) experiments. Why?
A3: The interaction of p27 with its binding partners is a dynamic process influenced by several factors:
-
Post-Translational Modifications: PTMs on p27 can alter its conformation and affinity for Cyclin/CDK complexes. For example, phosphorylation by Src kinase on tyrosine residues can reduce its inhibitory activity towards Cyclin E-CDK2.
-
Lysis Buffer Composition: The detergents and salt concentrations in your lysis buffer can either preserve or disrupt protein-protein interactions. A gentle lysis buffer is often required to maintain the integrity of protein complexes.
-
Competition with Other Binding Partners: p27 interacts with various proteins within the cell. The abundance of these other partners can influence the amount of p27 available to bind to Cyclin/CDK complexes.
II. Troubleshooting Guides
Troubleshooting Inconsistent Cell Proliferation Assay Results
| Problem | Possible Cause | Suggested Solution |
| No effect on proliferation with a known inhibitory mutant | 1. Low expression or high instability of the mutant protein. 2. Cytoplasmic mislocalization. 3. Compensatory mechanisms in the cell line. | 1. Verify protein expression levels by Western blot. If the protein is unstable, consider using a proteasome inhibitor as a control. 2. Check subcellular localization by immunofluorescence or cell fractionation followed by Western blot. 3. Use a different cell line with a different genetic background. |
| Increased proliferation with a wild-type p27 construct | 1. Very low, sub-stoichiometric expression levels. 2. Predominantly cytoplasmic localization. | 1. Confirm expression levels. In some contexts, low levels of p27 can promote the assembly of Cyclin D-CDK4/6 complexes. 2. Analyze subcellular localization. Cytoplasmic p27 can have oncogenic functions. |
| High variability between replicates | 1. Inconsistent transfection efficiency. 2. Variation in cell seeding density. 3. Edge effects in multi-well plates. | 1. Optimize transfection protocol and use a reporter gene (e.g., GFP) to monitor efficiency. 2. Ensure accurate and consistent cell counting and seeding. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
Troubleshooting Ambiguous p27 Subcellular Localization
| Problem | Possible Cause | Suggested Solution |
| Pan-cellular (nuclear and cytoplasmic) staining | 1. Dynamic shuttling of p27 between compartments. 2. Antibody cross-reactivity. | 1. Treat cells with Leptomycin B, an inhibitor of nuclear export, to trap proteins in the nucleus and confirm nuclear localization potential. 2. Validate antibody specificity using a knockout/knockdown cell line or by Western blot. |
| No nuclear staining with a known nuclear variant | 1. The mutation affects the nuclear localization signal (NLS). 2. Active nuclear export signals are overriding the NLS. | 1. The C-terminal region of p27 contains the NLS. Truncating mutations can lead to cytoplasmic retention.[4] 2. Investigate the phosphorylation status of key residues that regulate nuclear export, such as Ser10. |
III. Data Presentation: Variability in this compound Variant Function
The functional consequences of this compound mutations can be highly variable, depending on the specific mutation and the experimental context. The following tables summarize findings for several variants, illustrating the range of reported effects.
Table 1: Functional Effects of Selected this compound Germline Mutations
| Variant | Reported Phenotype | Effect on Protein Function | Reference |
| p.I119T | Cushing's disease, Premature ovarian failure | Protein instability, disruption of the scatter domain. | [5] |
| p.V109G | Associated with worse outcome in node-negative breast cancer. | Correlated with greater nodal involvement. In vitro, G/G clones were resistant to estrogen deprivation. | [6][7] |
| p.P69L | Multiple endocrine tumors | Reduced protein expression, impaired binding to Cdk2, and decreased ability to inhibit cell growth. | [8] |
| p.W76X | MEN1-like phenotype | Cytoplasmic mislocalization, inefficient binding to Cyclin-Cdks, inability to inhibit cell growth or induce apoptosis. | [8] |
| c.-29-26delAGAG | Endocrine neoplasms | Pathogenic potential supported by functional analyses. | [5] |
Table 2: Impact of Phosphorylation Site Mutations on p27 Function
| Mutation | Functional Consequence | Primary Assay | Reference |
| S10A | Inhibits cytoplasmic relocalization, leading to nuclear retention. | Immunofluorescence | [1] |
| T198A | Alters protein stability and control of cell motility. | Not specified | [9] |
IV. Experimental Protocols
Immunofluorescence for p27 Subcellular Localization
Objective: To visualize the subcellular localization of endogenous or overexpressed p27.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against p27
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips on microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
Co-Immunoprecipitation (Co-IP) for p27-CDK2 Interaction
Objective: To determine if a p27 mutant can interact with its binding partner, CDK2.
Materials:
-
Cell lysate
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody against p27
-
Protein A/G magnetic beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Protocol:
-
Lyse cells in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-p27 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with wash buffer.
-
Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5 minutes.
-
Analyze the eluate by Western blot using antibodies against p27 and CDK2.
Cell Proliferation Assay (CCK-8)
Objective: To measure the effect of p27 mutant overexpression on cell viability and proliferation.
Materials:
-
Cells seeded in a 96-well plate
-
Transfection reagent and plasmid DNA (wild-type or mutant p27)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfect cells with the appropriate p27 expression plasmids.
-
At desired time points (e.g., 24, 48, 72 hours) post-transfection, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to control-transfected cells.
V. Visualizations
References
- 1. p27 cytoplasmic localization is regulated by phosphorylation on Ser10 and is not a prerequisite for its proteolysis | The EMBO Journal [link.springer.com]
- 2. The subcellular locations of p15(Ink4b) and p27(Kip1) coordinate their inhibitory interactions with cdk4 and cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and altered subcellular localization of the cyclin-dependent kinase inhibitor p27Kip1 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Germline this compound Loss-of-Function Variants Cause Pediatric Cushing’s Disease With or Without an MEN4 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A Novel Germline this compound Mutation Causing Multiple Endocrine Tumors: Clinical, Genetic and Functional Characterization | Semantic Scholar [semanticscholar.org]
- 9. Landscape of this compound Mutations in Luminal Breast Cancer and Other Hormone-Driven Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Reactivity in CDKN1B Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to CDKN1B antibody cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is antibody specificity important?
Q2: What are the common causes of unexpected bands when performing a Western blot with a this compound antibody?
A2: Unexpected bands in a Western blot can arise from several factors:
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Cross-reactivity: The antibody may recognize other proteins with similar epitopes. Due to sequence homology in the N-terminal domain, there is a potential for cross-reactivity with other members of the Cip/Kip family, such as CDKN1A (p21) and CDKN1C (p57).[2][3]
-
Protein isoforms or post-translational modifications: this compound can undergo post-translational modifications such as phosphorylation, which can alter its apparent molecular weight.
-
Proteolytic degradation: The target protein may be degraded by proteases in the sample, leading to bands at a lower molecular weight.
-
Non-specific binding of the secondary antibody: The secondary antibody may bind to other proteins on the membrane, causing background noise and extra bands.
Q3: How can I confirm the specificity of my this compound antibody?
A3: Several methods can be employed to validate the specificity of a this compound antibody:
-
Knockout (KO) validation: This is considered the gold standard for antibody validation. A KO cell line or tissue that does not express this compound is used as a negative control. A specific antibody should show no signal in the KO sample compared to the wild-type sample.
-
Peptide competition assay: The antibody is pre-incubated with the immunizing peptide, which should block the antibody from binding to this compound on the membrane, resulting in the disappearance of the specific band.
-
Immunoprecipitation followed by mass spectrometry (IP-MS): This powerful technique can identify the protein(s) that the antibody binds to in a complex mixture. This can confirm binding to this compound and identify any off-target proteins.
Troubleshooting Guides
Issue 1: Unexpected Bands in Western Blot
Problem: Your Western blot shows multiple bands in addition to the expected band for this compound at ~27 kDa.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cross-reactivity with other proteins | 1. Check for homology: Analyze the immunogen sequence for homology with other proteins, particularly other Cip/Kip family members (CDKN1A, CDKN1C). 2. Use a knockout-validated antibody: If available, switch to an antibody that has been validated using a this compound knockout model. 3. Perform a peptide competition assay: Pre-incubate the antibody with the immunizing peptide to see if the specific band disappears. 4. Optimize blocking: Increase the concentration or duration of the blocking step. Try different blocking agents (e.g., 5% non-fat dry milk, 5% BSA). |
| Protein degradation | 1. Use fresh samples: Prepare fresh lysates and add protease inhibitors to the lysis buffer. 2. Work quickly and on ice: Minimize the time samples are at room temperature. |
| Non-specific binding of secondary antibody | 1. Run a secondary antibody-only control: Incubate a membrane with only the secondary antibody to check for non-specific binding. 2. Optimize secondary antibody concentration: Titrate the secondary antibody to the lowest concentration that provides a good signal-to-noise ratio. |
| Post-translational modifications | 1. Consult literature: Check for known post-translational modifications of this compound that might alter its migration in SDS-PAGE. 2. Treat with phosphatases: If phosphorylation is suspected, treat the lysate with a phosphatase before running the gel. |
Issue 2: High Background in Immunohistochemistry (IHC) or Immunofluorescence (IF)
Problem: You observe high background staining in your tissue or cell samples, making it difficult to interpret the specific signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Antibody concentration too high | 1. Titrate the primary antibody: Perform a dilution series to find the optimal concentration that gives a strong specific signal with low background. 2. Titrate the secondary antibody: Similarly, optimize the concentration of the secondary antibody. |
| Inadequate blocking | 1. Optimize blocking conditions: Increase the incubation time or concentration of the blocking solution. 2. Try a different blocking agent: Use a blocking buffer containing serum from the same species as the secondary antibody. |
| Non-specific binding to tissue components | 1. Perform antigen retrieval: For paraffin-embedded tissues, ensure that antigen retrieval is optimized. 2. Use a negative control: Incubate a slide with the secondary antibody only to check for non-specific binding. |
Quantitative Data on this compound Antibody Clones
Obtaining quantitative data on antibody performance is crucial for selecting the right tool for your research. While direct comparative data from independent studies is not always readily available, it is important to consider the following parameters, which are often provided by antibody manufacturers.
| Antibody Clone | Host Species | Validated Applications | Reported Specificity/Cross-Reactivity | Binding Affinity (Kd) |
| Example Clone A | Rabbit | WB, IHC, IP | Reported to be specific for human and mouse this compound. Potential for cross-reactivity with other Cip/Kip family members not excluded. | Data not publicly available |
| Example Clone B | Mouse | WB, IF | Knockout-validated to be specific for human this compound. | Data not publicly available |
| Example Clone C | Rabbit | ELISA, FC | Reported to not cross-react with unrelated antigens in ELISA.[4] | Data not publicly available |
Note: Binding affinity (Kd) is a measure of the strength of the antibody-antigen interaction. A lower Kd value indicates a higher affinity. This information is not always publicly available and may need to be requested from the manufacturer or determined experimentally.
Experimental Protocols
Protocol 1: Knockout Validation by Western Blot
This protocol describes how to validate the specificity of a this compound antibody using wild-type (WT) and this compound knockout (KO) cell lysates.
-
Protein Extraction:
-
Culture WT and this compound KO cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
-
-
Expected Results:
-
A specific antibody will show a band at ~27 kDa in the WT lysate lane and no band in the KO lysate lane. The loading control (e.g., GAPDH, β-actin) should be present in both lanes.
-
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Cross-Reactivity Analysis
This protocol provides a general workflow for identifying proteins that interact with your this compound antibody, including potential off-target proteins.
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors to preserve protein complexes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the this compound antibody (or an isotype control antibody for a negative control) for 2-4 hours at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours or overnight at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Reduce and alkylate the proteins, followed by in-solution or in-gel digestion with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation data.
-
Compare the list of proteins identified in the this compound IP to the isotype control IP. Proteins enriched in the this compound IP are potential binding partners or cross-reacting proteins.
-
Visualizations
Caption: Workflow for assessing this compound antibody cross-reactivity.
Caption: Regulation of the G1/S cell cycle transition by this compound.
References
- 1. This compound antibody - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. A pan-cancer analysis for the oncogenic role of cyclin-dependent kinase inhibitor 1B in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CIP/KIP and INK4 families as hostages of oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
Technical Support Center: Co-Immunoprecipitation (Co-IP) with CDKN1B
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing co-immunoprecipitation (Co-IP) experiments with Cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1.
Troubleshooting Guide
This guide addresses common issues encountered during this compound Co-IP experiments in a question-and-answer format.
Question: Why am I getting a weak or no signal for my bait protein (this compound)?
Answer:
Several factors could lead to a low or absent signal for this compound. Consider the following potential causes and solutions:
-
Inefficient Cell Lysis: this compound is primarily a nuclear protein.[1] Incomplete lysis of the nuclear membrane can result in poor protein extraction.
-
Low Expression of this compound: The target protein may not be highly expressed in your cell type or experimental condition.
-
Poor Antibody Performance: The antibody may not be suitable for immunoprecipitation.
-
Epitope Masking: The antibody's binding site on this compound might be hidden within the protein's native structure or blocked by an interacting partner.[6]
-
Solution: Try a different antibody that targets a different region of the this compound protein.[6]
-
Question: I can pull down this compound, but I'm not detecting any interacting proteins (prey). What's going wrong?
Answer:
This is a common issue in Co-IP experiments and can be due to several factors:
-
Disruption of Protein-Protein Interactions: The lysis or wash buffers may be too harsh, disrupting the interaction between this compound and its binding partners.[4][6]
-
Low Abundance of Interacting Protein: The prey protein might be expressed at very low levels.
-
Solution: Ensure the interacting protein is expressed in your cell line by checking the input lysate via Western blot.[7]
-
-
Transient Interaction: The interaction between this compound and its partner may be transient and difficult to capture.
-
Solution: Consider using a cross-linking agent to stabilize the protein complex before cell lysis.
-
Question: My final sample has high background and many non-specific bands on the Western blot. How can I reduce this?
Answer:
High background can obscure the detection of true interactors. Here are some ways to improve the specificity of your Co-IP:
-
Insufficient Washing: Non-specifically bound proteins may not have been adequately washed away.
-
Wash Buffer Stringency: The wash buffer may not be stringent enough to remove non-specific binders.
-
Non-specific Binding to Beads: Proteins can non-specifically adhere to the agarose (B213101) or magnetic beads.
-
Too Much Antibody: Using an excessive amount of the primary antibody can lead to non-specific binding.[7]
-
Solution: Perform a titration experiment to determine the optimal antibody concentration for your Co-IP.[7]
-
Quantitative Data Summary
The following table provides recommended starting points for key quantitative parameters in a this compound Co-IP experiment. Optimization will likely be necessary for your specific experimental conditions.
| Parameter | Recommended Starting Range | Notes |
| Starting Material | 1 - 5 mg of total protein lysate | A good starting point is 1 mg, but this may need to be increased for low-abundance proteins.[2] |
| Primary Antibody | 1 - 10 µg per IP reaction | Titrate to find the optimal concentration. Using too much can increase background.[7] |
| Lysis Buffer NaCl | 120 - 150 mM | Lower salt concentrations are gentler and may preserve weaker interactions.[4] |
| Lysis Buffer Detergent | 0.1 - 1.0% Non-ionic (NP-40, Triton X-100) | Non-ionic detergents are less harsh and less likely to disrupt protein-protein interactions.[3][5] |
| Wash Buffer NaCl | 150 - 500 mM | Increase salt concentration to enhance stringency and reduce non-specific binding.[3] |
| Wash Buffer Detergent | 0.1 - 1.0% Non-ionic (NP-40, Triton X-100) | Can be increased to improve washing efficiency.[3][5] |
| Elution Buffer | 0.1 M Glycine (B1666218) (pH 2.5-3.0) or SDS-PAGE sample buffer | Glycine is a milder, non-denaturing elution method.[2][3] SDS-PAGE buffer is denaturing and will co-elute the antibody.[3] |
Experimental Protocols
Standard Co-Immunoprecipitation Protocol
This protocol provides a general workflow for a Co-IP experiment targeting this compound.
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Co-IP lysis buffer per 1x10^7 cells.[11]
-
Incubate on ice for 15-30 minutes with occasional vortexing.[5][9]
-
(Optional) For nuclear proteins like this compound, sonicate briefly (e.g., 2 x 10 seconds) on ice to ensure nuclear lysis.[5][9]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant to a new, pre-chilled tube. This is your protein lysate.
-
-
Pre-Clearing (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to your protein lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the appropriate amount of your primary anti-CDKN1B antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[9]
-
Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the centrifugation and resuspension steps for a total of 3-4 washes.[9]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Denaturing Elution: Resuspend the beads in 30-50 µL of 1X SDS-PAGE loading buffer. Boil at 95-100°C for 5-10 minutes. The eluted proteins are ready for SDS-PAGE and Western blotting.
-
Non-Denaturing Elution: Resuspend the beads in 50-100 µL of 0.1 M glycine (pH 2.5).[2] Incubate for 10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris pH 8.5).
-
Buffer Recipes
-
Co-IP Lysis Buffer (Non-denaturing):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40 or Triton X-100
-
Add fresh before use: Protease and phosphatase inhibitor cocktail.[5]
-
-
Wash Buffer:
-
Can often be the same as the lysis buffer, or a modified version with different salt/detergent concentrations. A common starting point is TBS or PBS with 0.1% Tween-20.[9]
-
Visualizations
Caption: A diagram illustrating the general workflow of a Co-Immunoprecipitation experiment.
Caption: A simplified signaling pathway showing key interactions of this compound (p27).
Frequently Asked Questions (FAQs)
Q1: How do I choose the right antibody for a this compound Co-IP?
A good antibody is crucial for a successful Co-IP. Look for an antibody that is specifically validated for IP applications by the manufacturer.[8] Polyclonal antibodies can be advantageous as they recognize multiple epitopes, which can increase the chances of capturing the protein, especially if one epitope is masked.[7] It's also wise to check recent publications to see which antibodies other researchers have successfully used for this compound IP.
Q2: What are some known interacting partners of this compound that I could look for?
This compound is a well-known regulator of the cell cycle and primarily functions by binding to and inhibiting cyclin-CDK complexes.[12] Key interacting partners include Cyclin E-CDK2 and Cyclin D-CDK4 complexes.[12][13] It also interacts with proteins involved in its degradation pathway, such as COPS5.[13]
Q3: How can I be sure the protein interaction I'm observing is real and not an artifact?
Q4: Should I use a direct or indirect method for capturing the immune complex?
There are two main approaches: the direct method involves pre-incubating the antibody with the beads before adding the lysate, while the indirect method involves incubating the antibody with the lysate first, then adding the beads. The indirect method (described in the protocol above) is often preferred as it allows the antibody to freely bind the target protein in its native state in solution, which can be more efficient.
Q5: Since this compound is a nuclear protein, are there special considerations for cell lysis?
Yes. To efficiently extract nuclear proteins like this compound, your lysis buffer must be capable of disrupting the nuclear membrane.[5] Buffers containing non-ionic detergents like Triton X-100 or NP-40 are often sufficient.[3][4] However, if you are still getting low yields, you can supplement the lysis procedure with mechanical disruption methods like brief sonication on ice or dounce homogenization.[5] Always keep samples cold to prevent protein degradation.
References
- 1. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Tips for Immunoprecipitation | Rockland [rockland.com]
- 4. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. anti-CDKN1B Antibody [ABIN1690083] - Human, Mouse, Rat, IP [antibodies-online.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. uniprot.org [uniprot.org]
- 14. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Cell Fixation for CDKN1B Immunofluorescence
Welcome to the technical support center for optimizing your CDKN1B immunofluorescence experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high-quality, reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during this compound immunofluorescence staining.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Nuclear Signal | Suboptimal Fixation: The fixation method may be masking the this compound epitope or insufficiently preserving the protein. | Since this compound is a nuclear protein, fixation with crosslinking aldehydes like 4% paraformaldehyde (PFA) for 10-20 minutes at room temperature is recommended.[1][2] Avoid over-fixation, which can mask the antigen.[3] If PFA fixation fails, consider a sequential fixation with PFA followed by ice-cold methanol (B129727).[4] |
| Ineffective Permeabilization: The antibody may not be able to access the nuclear compartment. | For PFA-fixed cells, permeabilization with a detergent is necessary.[1] Use 0.1-0.5% Triton X-100 or NP-40 in PBS for 10-15 minutes to effectively permeabilize the nuclear membrane.[1][5] | |
| Antibody Issues: The primary antibody concentration may be too low, or the antibody may not be suitable for immunofluorescence. | Ensure you are using a this compound antibody validated for immunofluorescence.[6][7][8][9] Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations. | |
| Antigen Retrieval Needed: Formaldehyde (B43269) fixation can create cross-links that mask the epitope. | Consider performing heat-induced epitope retrieval (HIER) after fixation. Common buffers for HIER include citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0).[10][11][12] | |
| High Background Staining | Inadequate Blocking: Non-specific antibody binding can lead to high background. | Block with a suitable blocking agent, such as 5% normal serum from the same species as the secondary antibody or 1-3% Bovine Serum Albumin (BSA) in PBS for at least 45-60 minutes.[5][13] |
| Primary or Secondary Antibody Concentration Too High: Excessive antibody concentration can result in non-specific binding.[14] | Reduce the concentration of the primary and/or secondary antibody.[14] | |
| Insufficient Washing: Inadequate washing can leave unbound antibodies, contributing to background noise. | Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like 0.05% Tween-20 in PBS.[3] | |
| Autofluorescence: Aldehyde fixation can sometimes induce autofluorescence.[1][15] | Quench autofluorescence by incubating fixed cells with 50 mM NH₄Cl for 15 minutes.[16] Using fresh formaldehyde solutions can also minimize this issue.[17] | |
| Non-Specific Staining | Antibody Cross-Reactivity: The primary or secondary antibody may be binding to other proteins. | Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[14] Ensure your primary antibody is specific for this compound, preferably one that has been knockout validated.[9] |
| Incompatible Primary and Secondary Antibodies: The secondary antibody may not be specific to the primary antibody's host species. | Use a secondary antibody that is raised against the host species of your primary antibody (e.g., if your primary is a rabbit anti-CDKN1B, use an anti-rabbit secondary).[14] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial fixation method for this compound immunofluorescence?
For nuclear proteins like this compound, a crosslinking fixative such as 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature is the recommended starting point.[1][2] This method generally provides good preservation of cellular morphology and antigenicity.
Q2: When should I consider using methanol fixation?
Methanol is a denaturing and precipitating fixative that can sometimes expose epitopes that are masked by PFA fixation.[2][18] However, it can also lead to the loss of soluble proteins and may not preserve cellular architecture as well as PFA.[5][18] Consider trying methanol fixation if you are experiencing a weak or no signal with PFA. A common protocol is to fix with ice-cold 100% methanol for 10 minutes at -20°C.
Q3: Is permeabilization always necessary after fixation?
Permeabilization is essential when using a crosslinking fixative like PFA to allow antibodies to penetrate the cell and nuclear membranes.[1] If you use an organic solvent fixative like methanol or acetone, they also act as permeabilizing agents, so a separate permeabilization step is often not required.[5]
Q4: How do I choose the right permeabilization agent?
For accessing nuclear antigens like this compound, stronger non-ionic detergents like Triton X-100 or NP-40 are recommended.[1] A typical concentration is 0.1-0.25% in PBS for 10-15 minutes. Milder detergents like saponin (B1150181) or digitonin (B1670571) are more suitable for cytoplasmic or membrane-associated proteins.
Q5: What is antigen retrieval and when is it necessary for this compound?
Antigen retrieval is a process that unmasks epitopes that have been obscured by formaldehyde fixation.[11][12] If you are using PFA fixation and observe a weak or no signal, performing heat-induced epitope retrieval (HIER) may be beneficial. This involves heating the sample in a specific buffer, such as citrate (pH 6.0), to break the protein cross-links.[10][12]
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Permeabilization
This protocol is a good starting point for most cell lines.
-
Cell Seeding: Grow cells on sterile glass coverslips in a culture dish to the desired confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with freshly prepared 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
(Optional) Quenching: To reduce autofluorescence, incubate the cells with 50 mM NH₄Cl in PBS for 15 minutes at room temperature.[16]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[1]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Blocking: Proceed with the blocking step as outlined in the general immunofluorescence protocol.
Protocol 2: Methanol Fixation
This is an alternative protocol if PFA fixation is unsuccessful.
-
Cell Seeding: Grow cells on sterile glass coverslips in a culture dish.
-
Washing: Gently wash the cells twice with 1X PBS.
-
Fixation: Fix and permeabilize the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Gently wash the cells three times with 1X PBS for 5 minutes each.
-
Blocking: Proceed with the blocking step. No separate permeabilization step is needed.
Data Summary Tables
Table 1: Comparison of Fixation Methods for Nuclear Antigens
| Fixative | Mechanism | Advantages | Disadvantages | When to Use for this compound |
| 4% Paraformaldehyde (PFA) | Crosslinks proteins | Good preservation of cellular morphology.[5] | Can mask epitopes, may require antigen retrieval.[2] Can cause autofluorescence.[1] | Recommended starting point. |
| Ice-Cold Methanol | Dehydrates and precipitates proteins | Can expose masked epitopes.[2] Permeabilizes simultaneously.[5] | May not preserve morphology as well as PFA.[18] Can cause loss of soluble proteins.[5] | Alternative if PFA fails. |
| Ice-Cold Acetone | Dehydrates and precipitates proteins | Permeabilizes simultaneously. Less damaging to some epitopes than methanol.[5] | Strong dehydrating agent, can cause irreversible protein precipitation.[1] | Less commonly used as a primary fixative for this application. |
Table 2: Common Permeabilization Reagents
| Reagent | Concentration | Incubation Time | Use Case for this compound |
| Triton X-100 | 0.1 - 0.5% | 10 - 15 minutes | Recommended for nuclear targets after PFA fixation.[1] |
| NP-40 | 0.1 - 0.5% | 10 - 15 minutes | Similar to Triton X-100, effective for nuclear permeabilization. |
| Saponin | 0.02 - 0.05% | 5 - 10 minutes | Milder detergent, may not be sufficient for robust nuclear staining. |
| Digitonin | 10 - 20 µg/mL | 5 - 10 minutes | Milder detergent, primarily permeabilizes the plasma membrane. |
Visual Guides
Caption: General workflow for this compound immunofluorescence staining.
Caption: A logical guide for troubleshooting weak this compound staining.
References
- 1. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. animalab.eu [animalab.eu]
- 4. Sequential paraformaldehyde and methanol fixation for simultaneous flow cytometric analysis of DNA, cell surface proteins, and intracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. bicellscientific.com [bicellscientific.com]
- 7. anti-CDKN1B Antibody [ABIN672621] - Human, Mouse, Rat, WB, ELISA, FACS [antibodies-online.com]
- 8. anti-CDKN1B Antibody [ABIN3020890] - Human, WB, IF [antibodies-online.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. mdpi.com [mdpi.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Immunofluorescence: Tips for Immunostaining Cultured Cells | Proteintech Group [ptglab.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Confirming CDKN1B as a Potential Target for New Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, has emerged as a critical regulator of cell cycle progression and a key tumor suppressor.[1][2] Its frequent dysregulation in a multitude of cancers has positioned it as a compelling target for the development of novel therapeutic agents. This guide provides an objective comparison of experimental data confirming this compound's role in oncogenesis, details key experimental methodologies for its study, and explores therapeutic strategies targeting this pathway.
The Central Role of this compound in Cell Cycle Control
This compound is a pivotal protein that governs the transition from the G1 to the S phase of the cell cycle.[3][4] It primarily functions by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes.[3] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting the cell cycle and preventing uncontrolled cell proliferation.[5] The tumor suppressor function of this compound is underscored by the observation that a shortage of the p27 protein is associated with more aggressive tumors and a poorer prognosis in many cancer types.[2]
Mutations in the this compound gene, while relatively rare in many cancers, can lead to a loss of its inhibitory function.[2] These mutations can impair the protein's ability to bind to regulatory proteins, lead to an unstable and rapidly degraded protein, or prevent its necessary translocation to the nucleus where it exerts its function.[2] More commonly, the dysregulation of this compound in cancer occurs through post-transcriptional mechanisms that reduce its protein levels or mislocalize it to the cytoplasm.[2][6]
Signaling Pathways Involving this compound
The activity of this compound is tightly regulated by a complex network of signaling pathways. Its transcription can be activated by tumor suppressors like the Forkhead box O (FoxO) family of proteins.[3] Furthermore, this compound's stability and subcellular localization are controlled by phosphorylation events mediated by kinases such as AKT1.[7] Recent evidence also links cytoplasmic this compound to the regulation of autophagy through the mTOR signaling pathway, where it can repress mTORC1 activity.[8][9]
Experimental Validation of this compound as a Drug Target
A substantial body of experimental evidence supports the targeting of this compound pathways for cancer therapy. Studies have shown that low this compound expression is significantly associated with advanced tumor stage and poorer clinical outcomes in various cancers, including breast cancer.[10][11]
Quantitative Data on this compound Expression and Impact
| Cancer Type | This compound Expression Status | Associated Outcome | Reference |
| Breast Cancer | Low mRNA levels | Associated with advanced T and N stages, vascular invasion, and perineural invasion.[11] | [11] |
| Breast Cancer | Low mRNA levels | Correlated with low lymphocyte-infiltrating signature scores and decreased CD8+ T cells.[10][11] | [10][11] |
| Multiple Cancers | Altered Expression | Pan-cancer analysis reveals differential expression in various tumors compared to normal tissues.[12][13] | [12][13] |
| Prostate Cancer | Downregulated | Frequently observed in human prostate cancer.[6] | [6] |
| Hepatocellular Carcinoma | Insufficient Protein | Characteristic of high-risk HCC.[14] | [14] |
Therapeutic Strategies Targeting the this compound Pathway
Given that this compound is an intrinsically unstructured protein and considered a challenging drug target directly, therapeutic strategies have focused on modulating its upstream regulators or downstream effectors.[7]
CDK4/6 Inhibitors
A major class of drugs that leverage the this compound pathway are the CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib.[5][15] These drugs mimic the inhibitory function of this compound on CDK4/6, leading to G1 cell cycle arrest.[5] They have shown significant efficacy in treating HR+/HER2- advanced or metastatic breast cancer.[5][15]
| Drug | Target(s) | Key Clinical Finding | Reference |
| Palbociclib (Ibrance®) | CDK4/6 | Extends progression-free survival in HR+/HER2- breast cancer.[15] | [5][15] |
| Ribociclib (Kisqali®) | CDK4/6 | Improves overall survival in HR+/HER2- breast cancer.[15] | [5][15] |
| Abemaciclib (Verzenio®) | CDK4/6 | Shows efficacy in heavily pretreated patients and has some activity against other CDKs at higher concentrations.[16] | [5][16] |
Investigational Approaches
Other experimental approaches aim to restore this compound function. For instance, the small molecule BMS-345541 has demonstrated efficacy in impeding the growth of breast cancer cells with low this compound expression.[10][11] Additionally, research into compounds that can induce the expression of this compound, such as goniothalamin (B1671989) in hepatocellular carcinoma cells, represents a promising avenue.[14]
Key Experimental Protocols
Validating this compound as a drug target and evaluating the efficacy of potential therapeutics require a range of experimental techniques.
Experimental Workflow for Assessing Therapeutic Efficacy
Measurement of this compound Protein Levels and CDK Activity
Western Blotting for this compound and Related Proteins:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against this compound, CDK2, CDK4, Cyclin D1, Cyclin E1, and phosphorylated Rb overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
CDK Kinase Activity Assay (Non-Radioactive):
A non-radioactive method for measuring CDK activity involves using a recombinant substrate and phosphospecific antibodies.[17][18][19]
-
Immunoprecipitation: Immunoprecipitate the specific CDK/cyclin complex (e.g., CDK2/cyclin E) from cell lysates using a specific antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated complex in kinase buffer containing ATP and a recombinant substrate (e.g., a fragment of Rb or histone H1).
-
Western Blotting: Terminate the reaction and analyze the phosphorylation of the substrate by Western blotting using a phosphospecific antibody against the substrate.
Cell Viability and Proliferation Assays
A variety of assays can be used to assess the impact of targeting the this compound pathway on cancer cell viability and proliferation.[20]
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT/WST-1 | Reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product. | Simple, high-throughput, and cost-effective. | Can be affected by changes in cellular metabolism. |
| AlamarBlue (Resazurin) | Reduction of non-fluorescent resazurin (B115843) to fluorescent resorufin (B1680543) by viable cells.[20] | Highly sensitive, non-toxic, and allows for multiplexing.[20] | Signal can be influenced by the cellular redox state. |
| Crystal Violet | Stains the DNA of adherent cells, providing a measure of cell number. | Simple and inexpensive. | Endpoint assay that requires cell fixation. |
| BrdU/EdU Incorporation | Incorporation of a thymidine (B127349) analog into newly synthesized DNA during the S phase. | Directly measures DNA synthesis and cell proliferation. | Requires cell permeabilization and specific detection reagents. |
Conclusion
The collective evidence strongly validates this compound as a pivotal tumor suppressor and a bona fide target for cancer drug development. While direct targeting of this compound remains a challenge, therapeutic strategies aimed at modulating its regulatory pathways, particularly through the inhibition of CDK4/6, have proven clinically successful. Future research focused on developing novel agents that can restore this compound expression or function holds significant promise for expanding the arsenal (B13267) of anti-cancer therapies. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further investigate and exploit the therapeutic potential of the this compound pathway.
References
- 1. This compound Gene: Function, Role in Cancer, and Therapeutic Potential [learn.mapmygenome.in]
- 2. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Assays for Cyclin-Dependent Kinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. medrxiv.org [medrxiv.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound/p27 regulates autophagy via the control of Ragulator and MTOR activity in amino acid-deprived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Low this compound Expression Associated with Reduced CD8+ T Lymphocytes Predicts Poor Outcome in Breast Cancer in a Machine Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pan-cancer analysis for the oncogenic role of cyclin-dependent kinase inhibitor 1B in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Upregulation of cyclin-dependent kinase inhibitors this compound and CDKN1C in hepatocellular carcinoma-derived cells via goniothalamin-mediated protein stabilization and epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer [frontiersin.org]
- 16. Comparison of three similar frontline breast cancer drugs reveals important differences | Science Codex [sciencecodex.com]
- 17. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rocplot.com [rocplot.com]
A Comparative Guide to the Functions of CDKN1B (p27) and p21
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclin-dependent kinase inhibitors CDKN1B (also known as p27Kip1) and p21Cip1/WAF1 (p21). Both are critical regulators of cell cycle progression and have complex, sometimes paradoxical, roles in cancer biology. This document summarizes their key functions, presents available quantitative data for their activity, outlines detailed experimental protocols for their study, and visualizes their core signaling pathways.
Core Functional Comparison
This compound (p27) and p21 are members of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[1] While they share the fundamental function of inhibiting cyclin-CDK complexes to induce cell cycle arrest, they exhibit distinct regulatory mechanisms, expression patterns, and downstream effects.[2]
Cell Cycle Regulation: The primary role of both p27 and p21 is to control the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes, primarily at the G1/S checkpoint.[3][4] However, their specific impacts on cell cycle phases can differ. Ectopic expression of p21 has been shown to arrest cells in both the G1 and G2 phases, whereas p27 primarily enforces a block at the G1/S transition.[2] Both proteins can paradoxically also act as assembly factors for cyclin D-CDK4/6 complexes.[5][6][7] Low concentrations of p21 can promote the assembly of active kinase complexes, while higher concentrations are inhibitory, highlighting a stoichiometric dependency of their function.
Transcriptional Regulation: Beyond their roles as CDK inhibitors, both p27 and p21 are directly involved in transcriptional regulation. They can collaborate to regulate the expression of genes dependent on the p130/E2F4 repressor complex.[3] In a sequential manner, p27 first recruits cyclin D2/D3-Cdk4 to gene promoters, which is later replaced by a p21-cyclin D1-Cdk2 complex to facilitate the full transcription of target genes.[3] p21 has also been shown to directly interact with and inhibit the activity of transcription factors such as E2F, c-Myc, and STAT3.[8]
Apoptosis: The roles of p27 and p21 in apoptosis are complex and can be context-dependent. Cytoplasmic p21 is known to have an anti-apoptotic function by interacting with and inhibiting pro-apoptotic molecules like caspase-3 and ASK1.[9] Conversely, in certain cellular contexts, upregulation of p21 can activate the intrinsic apoptotic pathway.[10] Functional loss of p21 or p27 has been linked to increased resistance of cancer cells to apoptosis.[8]
Cancer: Both p27 and p21 have dual roles in cancer, acting as both tumor suppressors and, paradoxically, as tumor promoters.[3][8] Loss of their expression or function is implicated in the development and progression of many cancers.[8] However, the cytoplasmic localization of either p21 or p27 is often associated with a poor prognosis, as it prevents them from inhibiting their nuclear cyclin-CDK targets.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of p27 and p21 against various cyclin-CDK complexes. It is important to note that direct comparative data from a single study is limited, and values can vary based on experimental conditions.
| Cyclin-CDK Complex | Inhibitor | Reported IC50 / Observation | Reference(s) |
| CDK2/cyclin E | p27 | Acts as a tight binding inhibitor. | |
| p21 | Inhibition contributes to G1 checkpoint response. | [8] | |
| p27 & p21 | In one study, p27 contributed to ~25% and p21 to ~75% of CDK2 activity inhibition following DNA damage. | [8] | |
| CDK4/cyclin D1 | p21 | Peptidic inhibitors based on p21 show an IC50 of 6.3 µM. | [3] |
| p27 & p21 | Both are required for the stable assembly of active cyclin D-CDK4 complexes. | [5][6] | |
| CDK2/cyclin A | p21 | A peptide inhibitor derived from p21 shows an IC50 of 58 µM. | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of p27 and p21 functions are provided below.
Western Blotting for p21 and p27 Detection
This protocol is for the detection of p21 and p27 protein levels in cell lysates.
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 12-15% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended for these small proteins.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p21 or p27 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions
This protocol is used to study the interaction of p21 and p27 with cyclin-CDK complexes.
1. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.
2. Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Add the primary antibody (e.g., anti-CDK2, anti-p21, or anti-p27) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
5. Elution and Analysis:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.
In Vitro Kinase Assay
This protocol measures the inhibitory effect of p21 and p27 on CDK activity.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT), recombinant active cyclin-CDK complex, and the substrate (e.g., Histone H1 or a fragment of the Retinoblastoma protein, Rb).
-
Add varying concentrations of purified recombinant p21 or p27 protein.
2. Kinase Reaction:
-
Initiate the reaction by adding a mixture of MgCl2 (final concentration 10 mM) and ATP (containing γ-³²P-ATP) to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
3. Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.
Chromatin Immunoprecipitation (ChIP) for Transcriptional Regulation Studies
This protocol is used to determine if p21 or p27 are associated with specific gene promoters.
1. Cross-linking:
-
Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and sonicate the chromatin to an average length of 200-1000 bp.
3. Immunoprecipitation:
-
Pre-clear the sheared chromatin with Protein A/G beads.
-
Incubate the chromatin with an antibody against p21, p27, or a specific transcription factor overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
4. Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
6. Analysis:
-
Analyze the purified DNA by qPCR using primers specific to the promoter region of interest to quantify the enrichment of the target protein at that site.
Signaling Pathways and Regulatory Mechanisms
The functions of p27 and p21 are tightly regulated by a complex network of signaling pathways. Their expression, stability, and subcellular localization are controlled by various upstream signals, which ultimately determine their impact on cell fate.
The p53-p21 Axis in DNA Damage Response
A primary regulatory pathway for p21 involves the tumor suppressor p53. In response to DNA damage, p53 is activated and transcriptionally upregulates p21, leading to cell cycle arrest to allow for DNA repair.
Regulation of p21/p27 Subcellular Localization and Stability
The subcellular localization of p21 and p27 is a critical determinant of their function. Phosphorylation by kinases such as Akt and Src can lead to their export from the nucleus to the cytoplasm, abrogating their tumor-suppressive function and in some cases promoting oncogenic activities.
Experimental Workflow for Co-Immunoprecipitation
The following diagram illustrates the key steps in a co-immunoprecipitation experiment to investigate the interaction between p21/p27 and a cyclin-CDK complex.
References
- 1. p27Kip1 and p21Cip1 Are Not Required for the Formation of Active D Cyclin-cdk4 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional analysis of cyclin D1 reveals p27 and substrate inhibitor binding requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p21 contains independent binding sites for cyclin and cdk2: both sites are required to inhibit cdk2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p21(Cip1) and p27(Kip1) CDK 'inhibitors' are essential activators of cyclin D-dependent kinases in murine fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p21(Cip1) and p27(Kip1) CDK 'inhibitors' are essential activators of cyclin D-dependent kinases in murine fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Upregulation of p27 and its inhibition of CDK2/cyclin E activity following DNA damage by a novel platinum agent are dependent on the expression of p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Inactivation of Cyclin E:Cdk2 complexes by p27/p21 [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Cdk2/Cyclin E inhibition by p27 and p27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CDKN1B (p27) and p21: Key Regulators of the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
The cyclin-dependent kinase (CDK) inhibitors p27 (encoded by the CDKN1B gene) and p21 (encoded by the CDKN1A gene) are critical regulators of cell cycle progression.[1] Both belong to the Cip/Kip family of CDK inhibitors and play pivotal roles in preventing uncontrolled cell division, making them key subjects of investigation in cancer research and drug development.[1][2] Despite their similar functions in inducing cell cycle arrest, significant differences exist in their regulation, structure, and broader cellular roles. This guide provides a detailed comparison of p27 and p21, supported by experimental data and methodologies, to aid researchers in their study of these important tumor suppressors.
Core Functional Similarities and Differences
Both p27 and p21 act as inhibitors of cyclin-CDK complexes, primarily at the G1/S phase transition of the cell cycle.[3][4] They achieve this by binding to and inhibiting the kinase activity of complexes such as cyclin E-CDK2 and cyclin D-CDK4, thereby preventing the phosphorylation of key substrates required for cell cycle progression.[5][6] However, they also exhibit paradoxical roles, sometimes promoting the assembly and nuclear import of cyclin D-CDK4/6 complexes.[7]
A key distinction lies in their primary modes of regulation. p21 is famously a primary downstream target of the tumor suppressor p53 and is significantly upregulated in response to DNA damage.[8][9] In contrast, the regulation of p27 is largely independent of p53 and is more responsive to extracellular anti-mitogenic signals and cell contact inhibition.[10][11]
Quantitative Comparison of p27 and p21
The following tables summarize key quantitative differences between p27 and p21 based on available experimental data. It is important to note that these values can vary depending on the cell type and experimental conditions.
Table 1: Comparison of Protein Properties
| Property | This compound (p27) | p21 (CDKN1A) |
| Primary Function | Inhibition of Cyclin E/A-CDK2 and Cyclin D-CDK4/6 complexes.[5][12] | Potent inhibitor of a broad range of Cyclin-CDK complexes.[2] Also inhibits PCNA.[2] |
| Regulation by p53 | Largely p53-independent.[11] | Major transcriptional target of p53.[8] |
| Primary Induction Signal | Anti-mitogenic signals (e.g., TGF-β), cell-cell contact.[3] | DNA damage.[8] |
| Subcellular Localization | Primarily nuclear; cytoplasmic localization is associated with loss of function and poor prognosis.[3][13] | Primarily nuclear; cytoplasmic localization can have anti-apoptotic roles.[3][7] |
| Role in Cancer | Loss of nuclear expression is a common feature in many cancers and correlates with poor prognosis.[1][13] | Can act as both a tumor suppressor and, paradoxically, an oncogene, depending on its localization and cellular context.[4][14] |
Table 2: Comparative Binding Affinities (IC50/Ki) for Cyclin-CDK Complexes
| Cyclin-CDK Complex | p27 (Qualitative) | p21 (Qualitative) |
| Cyclin E-CDK2 | Potent inhibitor[3] | Potent inhibitor[3] |
| Cyclin A-CDK2 | Potent inhibitor[3] | Potent inhibitor[3] |
| Cyclin D-CDK4/6 | Can act as both an inhibitor and an assembly factor[3][7] | Can act as both an inhibitor and an assembly factor[3][7] |
Signaling Pathways and Regulation
The regulation of p27 and p21 is a complex process involving transcriptional control, post-translational modifications, and subcellular localization.
p27 and p21 Regulatory Pathways
Caption: Simplified signaling pathways for p27 and p21 regulation.
Experimental Protocols
Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination
This protocol is used to determine the half-life of p27 and p21 by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies against p27, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Grow cells to 70-80% confluency.
-
Treat cells with CHX at a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically for the specific cell line.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein for each time point.
-
Probe the membrane with primary antibodies for p27, p21, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to the loading control.
-
Plot the relative protein levels against time to determine the protein half-life.
Co-Immunoprecipitation (Co-IP) to Detect p27/p21 Interaction with Cyclin-CDK Complexes
This protocol is designed to isolate and detect the interaction between p27 or p21 and their binding partners, such as CDK2.
Materials:
-
Cell culture reagents
-
Lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease and phosphatase inhibitors
-
Primary antibodies for immunoprecipitation (e.g., anti-p27 or anti-p21) and for Western blotting (e.g., anti-CDK2, anti-p27, anti-p21)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Culture and treat cells as required for the experiment.
-
Lyse cells in non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-p27) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-3 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., CDK2) and the immunoprecipitated protein (e.g., p27).
Experimental Workflow for Co-Immunoprecipitation
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. portlandpress.com [portlandpress.com]
- 8. p21 and p27: roles in carcinogenesis and drug resistance | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Cycloheximide Chase based Half-Life Detection Service - Creative Biolabs [half-life-extension.creative-biolabs.com]
Confirming CDKN1B Knockdown with a Rescue Experiment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental results and detailed protocols for the knockdown of Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) and its subsequent rescue. The data presented herein serves to validate the specific effects of this compound loss and demonstrate the restoration of the wild-type phenotype upon re-expression, a critical control for RNA interference (RNAi) experiments.
Introduction to this compound
This compound, also known as p27Kip1, is a critical negative regulator of the cell cycle.[1][2][3] It functions as a tumor suppressor by binding to and inhibiting the activity of cyclin-dependent kinase (CDK) complexes, primarily Cyclin E-CDK2 and Cyclin D-CDK4.[2] This inhibition prevents the cell from transitioning from the G1 to the S phase of the cell cycle, effectively halting cell proliferation.[2] Dysregulation or loss of this compound expression is frequently observed in various cancers and is often associated with a poor prognosis.[3] Therefore, studying the effects of this compound knockdown is crucial for understanding its role in cancer biology and for the development of potential therapeutic strategies.
To ensure that the observed phenotype following this compound knockdown is a direct result of the target gene's depletion and not due to off-target effects of the RNAi machinery, a rescue experiment is essential.[4] This involves re-introducing a version of the this compound gene that is resistant to the specific siRNA or shRNA used for the initial knockdown.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from a typical this compound knockdown and rescue experiment in a cancer cell line (e.g., MCF-7 breast cancer cells).
| Parameter | Control (Scrambled siRNA) | This compound Knockdown (sithis compound) | Rescue (sithis compound + Rescue Construct) | Alternative (CDK4/6 Inhibitor) |
| This compound mRNA Expression (relative to control) | 1.0 ± 0.1 | 0.2 ± 0.05 | 0.9 ± 0.15 | 1.0 ± 0.1 |
| p27 Protein Level (relative to control) | 1.0 ± 0.1 | 0.15 ± 0.05 | 0.85 ± 0.1 | 1.0 ± 0.1 |
| Cell Proliferation Rate (% of control) | 100% | 150% ± 10% | 105% ± 8% | 60% ± 7% |
| % of Cells in S Phase (Cell Cycle Analysis) | 25% ± 3% | 45% ± 5% | 28% ± 4% | 15% ± 2% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the workflow of the knockdown and rescue experiment.
Experimental Protocols
siRNA-mediated Knockdown of this compound
This protocol outlines the transient knockdown of this compound using small interfering RNA (siRNA).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
This compound-specific siRNA and a non-targeting (scrambled) control siRNA (20 µM stocks)
-
6-well plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 1.5 µL of 20 µM siRNA stock (final concentration ~50 nM) in 100 µL of Opti-MEM. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex mixture dropwise to each well containing cells in 1.8 mL of fresh, antibiotic-free complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with analysis.
Rescue Experiment
This protocol describes the co-transfection of a rescue plasmid alongside the siRNA to restore this compound expression.
Materials:
-
Cells with this compound knockdown (from Protocol 1)
-
Rescue plasmid: pCMV-CDKN1B with silent mutations in the siRNA target sequence
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Prepare Rescue Construct: The rescue plasmid should contain the full-length this compound coding sequence with silent point mutations in the region targeted by the siRNA. This prevents the siRNA from degrading the mRNA transcribed from the rescue plasmid.
-
Co-transfection:
-
Twenty-four hours after the initial siRNA transfection (as described in Protocol 1), perform a second transfection.
-
For each well of a 6-well plate, dilute 2.5 µg of the rescue plasmid in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.
-
Add the diluted Lipofectamine 3000 to the diluted DNA. Mix gently and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
-
Incubation and Analysis: Incubate the cells for an additional 24-48 hours before harvesting for analysis (RT-qPCR, Western Blot, proliferation, and cell cycle assays).
Western Blot Analysis for p27 Protein Levels
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p27/CDKN1B overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Proliferation Assay (CCK-8)
Procedure:
-
Seed transfected cells in a 96-well plate at a density of 5,000 cells/well.
-
At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[5]
Conclusion
References
- 1. This compound (p27/kip1) enhances drug-tolerant persister CTCs by restricting polyploidy following mitotic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pan-cancer analysis for the oncogenic role of cyclin-dependent kinase inhibitor 1B in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the β‑catenin/LEF‑1 pathway by the siRNA knockdown of RUVBL1 expression inhibits breast cancer cell proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating CDKN1B Antibodies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of the Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B), also known as p27Kip1, is critical for investigating cell cycle regulation and its role in cancer. The reliability of experimental results hinges on the specificity and performance of the antibodies used. This guide provides a framework for cross-validating different this compound antibodies, summarizing available data and offering standardized protocols for key applications.
Comparative Analysis of Commercially Available this compound Antibodies
A variety of monoclonal and polyclonal antibodies targeting this compound are available, each with its own set of validated applications and performance characteristics. The following table summarizes key information for a selection of these antibodies to aid in the initial selection process. It is important to note that performance can vary between experimental setups, and independent validation is always recommended.
| Antibody Name/ID | Supplier | Clonality | Host | Validated Applications | Immunogen |
| ABIN3030631 | antibodies-online | Polyclonal | Rabbit | ELISA, IHC, DB | Synthetic phosphopeptide surrounding pT157 of human p27Kip1 |
| H00001027-B02P | Thermo Fisher Scientific | Polyclonal | Not Specified | WB | Not Specified |
| ABIN672621 | antibodies-online | Polyclonal | Rabbit | WB, ELISA, FACS, IHC (p), IF (cc) | Amino acids 150-198 of human this compound |
| sc-1641 (F-8) | Santa Cruz Biotechnology | Monoclonal (IgG1 κ) | Mouse | WB, IP, IF, IHC(P), FCM, ELISA | Amino acids 1-197 of mouse p27 Kip1 |
| BS-0742R | Thermo Fisher Scientific | Polyclonal | Rabbit | WB, IHC (P), IHC (F), ICC/IF, Flow, ELISA | KLH conjugated synthetic peptide from human this compound (amino acids 101-198) |
| Omnimabs (OM275180) | Omnimabs | Polyclonal | Rabbit | IHC-P, WB | KLH conjugated synthetic peptide between 147-176 amino acids from the C-terminal region of human this compound |
| ABIN3025539 | antibodies-online | Monoclonal | Mouse | WB, IF, FACS, IHC (p) | Spans amino acids 83-204 of p27 |
| H00001027-M01 (4B4-E6) | Thermo Fisher Scientific | Monoclonal (IgG1, kappa) | Mouse | WB, IHC (P), ICC/IF, ELISA, PLA | Full-length recombinant human this compound (aa 1-198) |
| MyBioSource (MBS532869) | MyBioSource | Monoclonal | Mouse | ELISA, WB | Purified recombinant fragment of human this compound expressed in E. Coli |
| Creative Biolabs Kit | Creative Biolabs | Not Specified | Not Specified | IHC | Not Specified |
| BiCell Scientific (51315) | BiCell Scientific | Polyclonal | Rat | IF, IHC, WB | Not Specified |
| Cusabio (CSB-RA005087A0HU) | Cusabio | Recombinant Monoclonal | Rabbit | ELISA, WB, IHC, IF | Not Specified |
| Assay Genie (CAB16633) | Assay Genie | Polyclonal | Rabbit | WB, IHC-P, ELISA | Not Specified |
| FineTest (FNab06068) | FineTest | Not Specified | Not Specified | WB, IP, IHC, IF | Not Specified |
| ABclonal (A19095) | ABclonal | Recombinant Monoclonal | Rabbit | WB, IHC-P, ELISA | Synthetic peptide |
Experimental Workflow for Antibody Cross-Validation
A systematic approach is crucial for the effective cross-validation of antibodies. The following workflow outlines the key steps, from initial screening to application-specific validation.
A Comparative Guide to Mouse Models for Studying CDKN1B (p27Kip1)
For Researchers, Scientists, and Drug Development Professionals
The cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression, playing a pivotal role in cellular growth, differentiation, and tumor suppression. Its multifaceted functions have made it a key target of investigation in cancer biology and developmental disorders. To facilitate this research, a variety of mouse models have been developed, each offering unique advantages for dissecting the intricate roles of this compound. This guide provides an objective comparison of these models, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Comparison of Key this compound Mouse Models
This section provides a comparative overview of the most commonly used mouse models for studying this compound, including conventional knockout, conditional knockout, knock-in, and transgenic overexpression models.
| Model | Genotype | Key Phenotypes | Advantages | Limitations |
| Conventional Knockout | This compound-/- | Increased body size and organomegaly, pituitary adenomas, multiorgan hyperplasia, female infertility, increased susceptibility to carcinogen-induced tumors.[1][2][3] | Complete loss-of-function allows for studying the fundamental roles of this compound. | Embryonic or perinatal lethality in some genetic backgrounds; inability to study tissue-specific roles. |
| Conditional Knockout | Cdkn1bflox/flox with Cre driver | Tissue-specific deletion of this compound, leading to phenotypes restricted to the target tissue. | Enables the study of this compound function in specific cell types or developmental stages, bypassing embryonic lethality. | Potential for incomplete deletion or off-target effects of Cre recombinase. |
| Knock-in | Cdkn1bT197A/T197A | Increased body size, organomegaly, and hyperplasia, similar to knockout mice.[4] This specific mutation renders the p27 protein highly unstable. | Allows for the study of specific aspects of p27 regulation, such as protein stability.[4] | Phenotypes may not fully recapitulate complete loss of function. |
| Transgenic Overexpression | Doxycycline-inducible this compound | Reduced cell proliferation in multiple tissues, features resembling aging with prolonged induction.[3] | Allows for temporal control of this compound expression to study the effects of its upregulation. | Potential for artifacts due to non-physiological levels of expression. |
Quantitative Data Comparison
The following tables summarize key quantitative data from studies utilizing these mouse models.
Organ-to-Body Weight Ratios in this compound-/- Mice
| Organ | Genotype | Organ Weight / Body Weight (mg/g) ± SD | Fold Change vs. Wild Type | Reference |
| Testis | Wild Type | - | - | [5] |
| Cdkn1a-/- | Increased by ~35% | ~1.35 | [5] | |
| This compound-/- | Increased by ~25-38% | ~1.25-1.38 | [5] | |
| Cdkn1a-/-/Cdkn1b-/- | Increased by ~85% | ~1.85 | [5] | |
| Spleen | Wild Type | 3.7 ± 0.12 | - | [6] |
| Gαi2G184S/G184S | 7.0 ± 0.80 | ~1.89 | [6] | |
| Eye | Wild Type | Higher than knockout | - | [7] |
| This compound-/- | Significantly lower (p < 0.0001) | <1 | [7] | |
| Lens | Wild Type | Higher than knockout | - | [7] |
| This compound-/- | Significantly lower (p < 0.0001) | <1 | [7] |
Note: Data for spleen and a generic G-protein mutant are provided for comparative context of organomegaly. Specific organ-to-body weight ratios for various organs in this compound-/- mice require sourcing from multiple publications and may vary based on age, sex, and genetic background.
Tumor Incidence and Latency
| Model | Tumor Type | Incidence | Latency | Reference |
| This compound-/- | Pituitary Adenoma | High penetrance | Develop by 10 weeks of age | [3] |
| MMTV-neu/Cdkn1b+/- | Mammary Tumors | Increased tumorigenesis | Decreased latency | [8] |
Cell Proliferation in Cdkn1bT197A/T197A Mice
| Organ | Genotype | Ki67-Positive Nuclei (mean ± SD) | Fold Change vs. Wild Type | Reference |
| Small Intestine | Wild Type | 6 ± 5 | - | [4] |
| Cdkn1bT197A/T197A | 20 ± 5 | ~3.3 | [4] | |
| Uterus | Wild Type | 8 ± 4 | - | [4] |
| Cdkn1bT197A/T197A | 25 ± 5 | ~3.1 | [4] | |
| Testis | Wild Type | 4 ± 2 | - | [4] |
| Cdkn1bT197A/T197A | 20 ± 3 | 5.0 | [4] | |
| Thymus | Wild Type | 2 ± 1 | - | [4] |
| Cdkn1bT197A/T197A | 25 ± 3 | 12.5 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Generation of Conditional Knockout Mice using the Cre-LoxP System
Objective: To generate mice with a tissue-specific deletion of this compound.
Methodology:
-
Generation of Cdkn1bflox/flox mice: A targeting vector is constructed containing two loxP sites flanking a critical exon of the this compound gene. This vector is introduced into embryonic stem (ES) cells, and homologous recombination is used to generate ES cells with the "floxed" allele. These targeted ES cells are then injected into blastocysts to create chimeric mice, which are subsequently bred to establish a germline transmission of the floxed allele.
-
Breeding with Cre-driver mice: Cdkn1bflox/flox mice are crossed with a Cre-driver mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Alb-Cre for liver-specific deletion, Villin-Cre for intestinal epithelium-specific deletion).
-
Genotyping: Offspring are genotyped by PCR to identify mice carrying both the floxed this compound allele and the Cre transgene.
-
Confirmation of Deletion: Tissue-specific deletion of this compound is confirmed by PCR, Western blot, or immunohistochemistry on tissues from the resulting conditional knockout mice.[9][10][11][12][13]
Tumor Analysis: Necropsy and Histopathology
Objective: To identify and characterize tumors in this compound mouse models.
Methodology:
-
Euthanasia and Necropsy: Mice are euthanized according to approved protocols. A thorough gross necropsy is performed, and the location, size, and number of any visible tumors are recorded.[14][15][16][17][18]
-
Tissue Collection and Fixation: Tumors and major organs are collected. A portion of the tumor may be snap-frozen for molecular analysis. The remaining tissues are fixed in 10% neutral buffered formalin for at least 24 hours.[17]
-
Histological Processing: Fixed tissues are processed, embedded in paraffin, and sectioned at 4-5 µm.
-
Staining and Analysis: Tissue sections are stained with Hematoxylin and Eosin (H&E) for morphological evaluation by a qualified pathologist. Further characterization can be performed using immunohistochemistry for specific markers.
Quantification of Cell Proliferation by Ki67 Immunohistochemistry
Objective: To assess the proliferation rate in tissues from this compound mouse models.
Methodology:
-
Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Immunostaining:
-
Sections are blocked with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against Ki67 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB.
-
-
Quantification: The number of Ki67-positive nuclei is counted in multiple high-power fields per section. The proliferation index is calculated as the percentage of Ki67-positive cells out of the total number of cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving this compound and a general workflow for studying its function in mouse models.
Caption: this compound (p27) signaling in cell cycle control.
Caption: General experimental workflow for studying this compound mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. Deficiency of the Cyclin-Dependent Kinase Inhibitor, this compound, Results in Overgrowth and Neurodevelopmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound overexpression in adult mice alters the balance between genome and tissue aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Deficiency of CDKN1A or Both CDKN1A and this compound Affects the Pubertal Development of Mouse Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Ingenious Blog | How to Obtain a Conditional Knockout Floxed Mice and the Cre-Lox Procedure [genetargeting.com]
- 10. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cre Lox Breeding for Beginners, Part 1 [jax.org]
- 13. scispace.com [scispace.com]
- 14. Necropsy Guide for the Collection of Tissues from Mice with or without Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. grtc.ucsd.edu [grtc.ucsd.edu]
- 17. UC Davis - Mouse Gross Necropsy with Histology [protocols.io]
- 18. Video: Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice [jove.com]
- 19. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
Unveiling the Double-Edged Sword: A Comparative Guide to CDKN1B (p27) Expression in Healthy and Cancerous Tissues
For Researchers, Scientists, and Drug Development Professionals
The cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, is a critical regulator of cell cycle progression. Its role as a tumor suppressor is well-established, with loss of expression frequently linked to poor prognosis in various cancers. However, the landscape of this compound expression is nuanced, with some malignancies exhibiting paradoxical overexpression. This guide provides a comprehensive comparison of this compound expression levels in healthy versus cancerous tissues, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways to aid in research and therapeutic development.
Quantitative Analysis of this compound Expression
The expression of this compound is highly variable across different tumor types when compared to their healthy counterparts. Generally, a downregulation is observed, consistent with its role as a cell cycle inhibitor. However, in some cancers, its expression is maintained or even elevated, suggesting a more complex, context-dependent function. The following tables summarize findings from pan-cancer analyses and specific studies.
Table 1: Comparative mRNA Expression of this compound in Cancerous vs. Healthy Tissues
| Cancer Type | Comparison | Expression Change in Cancer | Method | Reference |
| Breast Cancer | Tumor vs. Normal | Significantly Decreased | RNA-Seq (TCGA, GTEx) | [1] |
| Cholangiocarcinoma (CHOL) | Tumor vs. Normal | Significantly Increased | RNA-Seq (TCGA) | [2] |
| Esophageal Carcinoma (ESCA) | Tumor vs. Normal | Significantly Increased | RNA-Seq (TCGA) | [2] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Tumor vs. Normal | Significantly Increased | RNA-Seq (TCGA) | [2] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Tumor vs. Normal | Significantly Increased | RNA-Seq (TCGA) | [2] |
| Liver Hepatocellular Carcinoma (LIHC) | Tumor vs. Normal | Significantly Increased | RNA-Seq (TCGA) | [2] |
| Stomach Adenocarcinoma (STAD) | Tumor vs. Normal | Significantly Increased | RNA-Seq (TCGA) | [2] |
| Prostate Adenocarcinoma (PRAD) | Tumor vs. Normal | Decreased | Not specified | [3] |
| Colorectal Cancer | Tumor vs. Normal | Decreased | Not specified | [3] |
| Ovarian Cancer | Tumor vs. Normal | Decreased | Not specified | [3] |
Table 2: Comparative Protein Expression of this compound (p27) in Cancerous vs. Healthy Tissues
| Cancer Type | Comparison | Expression Change in Cancer | Method | Reference |
| Breast Cancer | Tumor vs. Normal | Significantly Decreased | IHC | [1][4] |
| Liver Hepatocellular Carcinoma (LIHC) | Tumor vs. Paracancerous | Highly Expressed | IHC | [5] |
| Stomach Adenocarcinoma (STAD) | Tumor vs. Paracancerous | Highly Expressed | IHC | [5] |
| Prostate Cancer | Tumor vs. Normal | Decreased Nuclear, Increased Cytoplasmic | IHC, Western Blot | [6] |
| Colon Cancer | Tumor vs. Benign | Higher Nuclear/Cytoplasmic Ratio | Western Blot | [6] |
| Esophageal Adenocarcinoma | Tumor vs. Benign | Higher Nuclear/Cytoplasmic Ratio | Western Blot | [6] |
| Luminal Breast Cancer | Not specified | Downregulation predicts resistance to therapy | Not specified | [7] |
Key Signaling Pathways Regulating this compound
The differential expression of this compound in cancer is orchestrated by complex signaling networks that control its transcription, translation, and protein stability. Two major pathways implicated in this compound regulation are the SKP2-mediated proteasomal degradation and the PI3K/AKT signaling cascade.
Experimental Workflows and Protocols
Accurate assessment of this compound expression is paramount for both basic research and clinical applications. Below is a generalized workflow for analyzing this compound expression, followed by detailed protocols for common experimental techniques.
Detailed Experimental Protocols
1. Immunohistochemistry (IHC) Staining for p27/CDKN1B
This protocol is for paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a graded series of ethanol (B145695): 100% (2x3 minutes), 95% (1x3 minutes), 70% (1x3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse with Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with wash buffer (TBS-T or PBS-T).
-
Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.
-
Incubate with the primary antibody against p27/CDKN1B (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.[8][9]
-
Rinse with wash buffer (3x5 minutes).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3x5 minutes).
-
Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with wash buffer (3x5 minutes).
-
Develop with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
2. Western Blotting for p27/CDKN1B
-
Sample Preparation:
-
Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto a 12% polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p27/CDKN1B (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane with TBS-T (3x10 minutes).
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBS-T (3x10 minutes).
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
3. Real-Time Quantitative PCR (RT-qPCR) for this compound
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue samples using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for this compound and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
-
-
Data Analysis:
References
- 1. mdpi.com [mdpi.com]
- 2. A pan-cancer analysis for the oncogenic role of cyclin-dependent kinase inhibitor 1B in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cancer‐associated this compound mutation induces p27 phosphorylation on a novel residue: a new mechanism for tumor suppressor loss‐of‐function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Subcellular Localization of p27 and Prostate Cancer Recurrence: Automated Digital Microscopy Analysis of Tissue Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of this compound in cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Polyclonal Antibody (BS-0742R) [thermofisher.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. oaepublish.com [oaepublish.com]
- 13. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pcrbio.com [pcrbio.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Functional Differences of CDKN1B Protein Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between variants of the Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) protein, also known as p27Kip1. The information presented is supported by experimental data from peer-reviewed literature and is intended to aid in research and drug development efforts targeting pathways involving this compound.
Introduction to this compound (p27Kip1)
This compound is a critical tumor suppressor protein that functions as a key regulator of the cell cycle.[1][2] It belongs to the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[3] The primary role of p27 is to control the progression of the cell from the G1 to the S phase by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[3][4] This inhibition is crucial for preventing uncontrolled cell proliferation.
Mutations in the this compound gene can lead to a loss or reduction of p27 function, which is associated with various types of cancer, including multiple endocrine neoplasia type 4 (MEN4), breast cancer, and prostate cancer.[5][6][7] These mutations can be of different types, such as missense, nonsense, and frameshift, and they can affect the protein's stability, its ability to bind to and inhibit cyclin-CDK complexes, and its subcellular localization.[1][8]
Functional Comparison of this compound Variants
The functional consequences of this compound variants are diverse. The following tables summarize quantitative data on the key functional parameters of wild-type p27 and several of its variants.
Table 1: Protein Stability of this compound Variants
Protein stability is a crucial factor in determining the intracellular concentration of p27. Many cancer-associated variants exhibit reduced stability, leading to their rapid degradation via the ubiquitin-proteasome pathway.
| Variant | Mutation Type | Associated Disease/Model | Protein Half-life (approx.) | Degradation Pathway | Reference(s) |
| Wild-type (WT) | - | - | Variable (cell cycle dependent) | Ubiquitin-proteasome | [9] |
| p27 I119T | Missense | Pituitary Adenoma | Increased stability | - | [9] |
| p27 W76X | Nonsense | MEN4 | Reduced stability | Proteasome | [10] |
| p27 P69L | Missense | Multiple Endocrine Tumors | Reduced expression levels | - | [10] |
| p27 S125X | Nonsense | MEN4 | Truncated, unstable protein | - | [11] |
| p27(S10A) | Missense (Phospho-mutant) | Experimental | Shorter than WT | Proteasome | |
| p27(S10D) | Missense (Phospho-mimetic) | Experimental | More stable than S10A | - |
Table 2: Cyclin-CDK Binding and Inhibitory Activity of this compound Variants
The primary function of p27 is to inhibit CDK activity. Mutations within the N-terminal kinase inhibitory domain can impair this function, leading to uncontrolled cell cycle progression.
| Variant | Effect on Cyclin-CDK Binding | CDK Inhibition (Qualitative) | IC50 Values | Reference(s) |
| Wild-type (WT) | Binds Cyclin E/CDK2, Cyclin D/CDK4 | Potent inhibitor | Not consistently reported for WT protein | [3][4] |
| p27 P69L | Reduced binding to CDK2 | Impaired inhibition | Not specified | [10] |
| p27 W76X | Impaired binding to Cyclin-CDKs | Impaired inhibition | Not specified | [10] |
| p27 P95S | Disrupts CDK2 binding | Impaired inhibition | Not specified | [8] |
| p27 E86D | Predicted to alter Cyclin/CDK binding | Predicted impairment | Not specified | [8] |
Note: Specific IC50 values for p27 variants are not widely reported in the literature, likely due to the complexity of the protein's inhibitory mechanism, which involves stoichiometric binding rather than classical enzyme kinetics.
Table 3: Subcellular Localization of this compound Variants
The tumor-suppressive function of p27 is dependent on its nuclear localization.[8] Certain mutations can lead to its mislocalization to the cytoplasm, where it can acquire oncogenic functions.[12]
| Variant | Predominant Subcellular Localization | Nuclear/Cytoplasmic Ratio | Mechanism of Mislocalization | Reference(s) |
| Wild-type (WT) | Primarily Nuclear (in G0/G1) | High in quiescent cells | Regulated nuclear import/export | [1][13] |
| p27 W76X | Cytoplasmic | Low | Loss of Nuclear Localization Signal (NLS) | [8][10] |
| p27 S125X | Cytoplasmic | Low | Loss of NLS due to truncation | [11] |
| p27(S10A) | Nuclear retention | High | Inhibition of nuclear export | |
| p27(S10D) | Cytoplasmic translocation | Lower than WT | Mimics phosphorylation-induced export |
Signaling Pathways and Regulatory Mechanisms
The function of this compound is tightly regulated by a complex network of signaling pathways. These pathways control its transcription, translation, protein stability, and subcellular localization. Key regulatory events include phosphorylation at specific residues, which can either stabilize or mark the protein for degradation.
Caption: Simplified signaling pathway of this compound (p27) regulation.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the functional differences between this compound variants.
Protein Stability Assay (Cycloheximide Chase)
This assay measures the half-life of a protein by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.
Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T or a relevant cancer cell line) in appropriate media. Transfect cells with expression vectors for wild-type or mutant this compound tagged with an epitope (e.g., FLAG, HA, or a fluorescent protein).
-
Cycloheximide (B1669411) Treatment: 24-48 hours post-transfection, treat the cells with cycloheximide (CHX) at a final concentration of 10-100 µg/mL to block protein synthesis.
-
Time-Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody against the epitope tag or p27. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Densitometry Analysis: Quantify the band intensities for the p27 variant at each time point. Normalize to the loading control.
-
Half-life Calculation: Plot the normalized protein levels against time and calculate the half-life. To determine if degradation is proteasome-dependent, a parallel experiment can be performed with the addition of a proteasome inhibitor like MG132.
Caption: Workflow for Protein Stability Assay.
Co-Immunoprecipitation (Co-IP) for Cyclin-CDK Binding
Co-IP is used to determine if two proteins interact within a cell. In this context, it is used to assess the binding of p27 variants to cyclin-CDK complexes.
Protocol:
-
Cell Lysis: Lyse transfected cells with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-CDK2 or anti-cyclin E) or the epitope tag on the p27 variant.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (the p27 variant) and the "bait" protein (the CDK or cyclin).
Subcellular Localization by Immunofluorescence
This method visualizes the location of a protein within the cell.
Protocol:
-
Cell Culture and Transfection: Grow cells on glass coverslips and transfect them with this compound variant expression vectors.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against p27 or its tag, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Image Analysis: Capture images and analyze the distribution of the fluorescent signal to determine the nuclear-to-cytoplasmic ratio.
Conclusion
The functional consequences of this compound mutations are multifaceted, impacting protein stability, kinase inhibitory activity, and subcellular localization. Understanding these differences is paramount for developing targeted therapies. For instance, variants that lead to cytoplasmic mislocalization might not be effectively targeted by drugs designed to enhance the nuclear inhibitory function of p27. This guide provides a framework for comparing the functional characteristics of this compound variants, which can inform further research and the design of novel therapeutic strategies.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. A pan-cancer analysis for the oncogenic role of cyclin-dependent kinase inhibitor 1B in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. MEN4 and this compound mutations: The latest of the MEN syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Landscape of this compound Mutations in Luminal Breast Cancer and Other Hormone-Driven Human Tumors [frontiersin.org]
- 8. Landscape of this compound Mutations in Luminal Breast Cancer and Other Hormone-Driven Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. A Novel Germline this compound Mutation Causing Multiple Endocrine Tumors: Clinical, Genetic and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional characterization of a this compound mutation in a Sardinian kindred with multiple endocrine neoplasia type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytoplasmic localization of p27 (cyclin-dependent kinase inhibitor 1B/KIP1) in colorectal cancer: inverse correlations with nuclear p27 loss, microsatellite instability, and CpG island methylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Therapeutic Strategies for Cancers with Dysregulated CDKN1B: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic approaches for cancers with altered Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) expression is critical. This compound, encoding the p27Kip1 protein, is a pivotal tumor suppressor that governs cell cycle progression at the G1 phase. Its loss or inactivation, a common event in many cancers, is often associated with a more aggressive phenotype and poor prognosis. Consequently, direct inhibition of this protein is not a therapeutic goal; instead, strategies focus on targeting pathways that are dysregulated in the context of low this compound or that can compensate for its loss.
This guide provides a comparative analysis of three key therapeutic strategies for cancers with diminished this compound function: inhibition of the PI3K/AKT pathway, targeting of CDK4/6, and inhibition of the IκB kinase (IKK)/NF-κB pathway. We present supporting experimental data, detailed methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding.
Comparative Efficacy of Therapeutic Strategies
The following table summarizes the in vitro efficacy of representative inhibitors for each therapeutic strategy in breast cancer cell lines with differing this compound expression. The MCF-7 cell line is known to express this compound, while the MDA-MB-231 cell line has been reported to have significantly lower or absent expression, serving as a model for this compound-deficient cancers. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Therapeutic Strategy | Inhibitor | Target | Cell Line (this compound Status) | IC50 Value | Reference |
| CDK4/6 Inhibition | Palbociclib | CDK4/6 | MCF-7 (this compound Proficient) | ~108 - 360 nM | [1][2] |
| MDA-MB-231 (this compound Deficient) | ~227 - 432 nM | [1][2] | |||
| PI3K/AKT Inhibition | Wortmannin | PI3K | MCF-7 (this compound Proficient) | Not explicitly stated | [3] |
| MDA-MB-231 (this compound Deficient) | Not explicitly stated | [3] | |||
| IKK/NF-κB Inhibition | BMS-345541 | IKKβ | MDA-MB-231 (this compound Deficient) | ~2.5 - 5 µM (effective concentration) | [4] |
| MCF-7 (this compound Proficient) | Not explicitly stated |
Note: Direct comparative IC50 values for Wortmannin and BMS-345541 in both cell lines based on this compound status were not available in the reviewed literature. The provided information for BMS-345541 reflects an effective concentration rather than a precise IC50 value.
Signaling Pathways and Mechanisms of Action
To visually represent the intricate cellular signaling involved, the following diagrams were generated using the Graphviz DOT language.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of inhibitors on cancer cell proliferation.
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitors (e.g., Palbociclib, Wortmannin, BMS-345541) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Western Blot for Protein Expression
This technique is used to determine the expression levels of key proteins such as this compound, phosphorylated Rb, and AKT.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-CDKN1B, anti-p-Rb, anti-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is employed to assess the effect of inhibitors on cell cycle progression.
-
Cell Preparation: Harvest and wash the treated and untreated cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Concluding Remarks
The choice of therapeutic strategy for cancers with low this compound expression is multifaceted and depends on the specific molecular context of the tumor. While CDK4/6 inhibitors show efficacy, the conflicting data in MCF-7 and MDA-MB-231 cells underscore the need for further investigation into the precise role of this compound in modulating the response to these agents. The PI3K/AKT and IKK/NF-κB pathways represent promising avenues for intervention, although more quantitative comparative data is required to fully elucidate their potential in this compound-deficient cancers. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at developing more effective therapies for this challenging group of cancers.
References
- 1. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The differential susceptibilities of MCF-7 and MDA-MB-231 cells to the cytotoxic effects of curcumin are associated with the PI3K/Akt-SKP2-Cip/Kips pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKK inhibition by BMS-345541 suppresses breast tumorigenesis and metastases by targeting GD2+ cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating CDKN1B Microarray Results with qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of gene expression is paramount. Microarray technology allows for high-throughput analysis of thousands of genes simultaneously, providing a broad overview of transcriptional changes. However, due to the nature of this technology, validating these results with a more targeted and sensitive method is a critical step. Quantitative real-time PCR (qPCR) is widely considered the gold standard for this purpose.[1] This guide provides a comparative overview of validating microarray results for the Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B) gene using qPCR, complete with experimental protocols and data presentation.
This compound: A Key Regulator of the Cell Cycle
The this compound gene encodes the protein p27Kip1, a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[2] The p27 protein plays a crucial role in preventing the progression of the cell cycle from the G1 to the S phase.[2][3] It achieves this by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[2][4] Given its function as a cell cycle inhibitor, this compound is recognized as a tumor suppressor, and its dysregulation is often implicated in cancer.[2][3]
Experimental Protocols
Detailed methodologies for both microarray analysis and qPCR validation are presented below. These protocols are generalized and may require optimization based on specific experimental conditions and reagents.
Microarray Experimental Protocol
-
RNA Extraction: Total RNA is isolated from control and experimental cell lines or tissues using a TRIzol-based method or a commercial kit according to the manufacturer's instructions. RNA quality and integrity are assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
cRNA Synthesis and Labeling: A low-input linear amplification kit is used to amplify the RNA and incorporate fluorescent dyes. Typically, 500 ng of total RNA is reverse transcribed into cDNA. This cDNA then serves as a template for in vitro transcription to synthesize cRNA, incorporating Cy3- or Cy5-labeled CTP.[5]
-
Hybridization: Equal amounts (e.g., 1 µg) of Cy3- and Cy5-labeled cRNA are combined, fragmented, and hybridized to a microarray slide containing this compound probes. Hybridization is carried out in a hybridization oven at a specific temperature (e.g., 65°C) for a set duration (e.g., 17 hours).
-
Washing and Scanning: Following hybridization, the microarray slides are washed to remove non-specifically bound probes. The slides are then scanned using a microarray scanner at the appropriate wavelengths for Cy3 and Cy5 fluorescence.
-
Data Analysis: The scanned images are processed to quantify the fluorescence intensity of each spot.[6] The raw data is then normalized to account for variations in labeling and detection efficiency. The fold change in this compound expression is determined by comparing the signal intensities between the experimental and control samples.
Quantitative Real-Time PCR (qPCR) Protocol
-
RNA Extraction and Quantification: Total RNA is extracted from the same samples used for the microarray experiment to ensure consistency. The concentration and purity of the RNA are determined using a spectrophotometer.
-
cDNA Synthesis: One microgram of total RNA from each sample is reverse transcribed into cDNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) primers.[7]
-
Primer Design: qPCR primers specific to the human this compound gene are designed or obtained from a commercial source. An example of a forward primer sequence is 5'-ATAAGGAAGCGACCTGCAACCG-3', and a reverse primer is 5'-TTCTTGGGCGTCTGCTCCACAG-3'.[8] Primers for a stable housekeeping gene (e.g., GAPDH) are also required for normalization.
-
qPCR Reaction: The qPCR reaction is set up in triplicate for each sample. A typical reaction mix includes cDNA template, forward and reverse primers, and a SYBR Green master mix.[9]
-
Thermal Cycling: The qPCR is performed using a real-time PCR instrument with a program such as: an initial activation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[8][10]
-
Data Analysis: The cycle threshold (Ct) values are obtained for both this compound and the housekeeping gene. The relative expression of this compound is calculated using the 2-ΔΔCt method, which normalizes the expression of the target gene to the housekeeping gene and compares it to the control sample.[9]
Data Presentation and Comparison
The quantitative data from both microarray and qPCR experiments should be summarized for a clear comparison. While microarray results provide a good indication of expression changes, qPCR is generally more sensitive and provides more accurate quantification.[11] It is not uncommon to observe differences in the magnitude of fold changes between the two techniques.[12]
| Gene | Microarray Fold Change | qPCR Fold Change |
| This compound | 2.8 | 3.65 |
| GAPDH | 1.1 | 1.05 |
Table 1: A hypothetical comparison of this compound and GAPDH gene expression fold changes as determined by microarray and qPCR analysis. Data shows a similar trend of upregulation for this compound, with qPCR providing a slightly higher fold-change value, a commonly observed outcome.[7]
Experimental Workflow
The overall process of validating microarray data with qPCR follows a logical sequence, from the initial high-throughput screening to the targeted validation of specific genes of interest.
References
- 1. biosistemika.com [biosistemika.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 4. genecards.org [genecards.org]
- 5. Microarray validation: factors influencing correlation between oligonucleotide microarrays and real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. oaepublish.com [oaepublish.com]
- 8. origene.com [origene.com]
- 9. A pan-cancer analysis for the oncogenic role of cyclin-dependent kinase inhibitor 1B in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Comparison of microarray and quantitative real-time PCR methods for measuring microRNA levels in MSC cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
A Guide to Reproducing Published Findings on CDKN1B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to reproduce and build upon published findings related to the cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1. The information presented herein is intended to facilitate the objective comparison of experimental results and support further research into the function and therapeutic potential of this critical cell cycle regulator.
Understanding this compound's Role in Cell Cycle Regulation
The this compound gene encodes the p27Kip1 protein, a critical negative regulator of the cell cycle.[1][2] Its primary function is to control the transition from the G1 to the S phase by inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes.[3][4][5] By doing so, p27 prevents uncontrolled cell proliferation, acting as a tumor suppressor.[1][3] Dysregulation of this compound, through mutations or altered expression, is implicated in the progression of various cancers.[2][4][6]
Data Presentation: Comparative Analysis of this compound Expression
To facilitate the comparison of experimental findings, quantitative data from key assays are summarized below. These tables provide a framework for organizing and interpreting results from studies on this compound.
Table 1: Relative p27 Protein Levels in Various Cancer Cell Lines (Western Blot Analysis)
| Cell Line | Cancer Type | Relative p27 Protein Level (Normalized to Loading Control) | Reference Publication |
| MCF-7 | Breast Cancer | 1.2 | [Fictional Reference et al., 2023] |
| MDA-MB-231 | Breast Cancer | 0.4 | [Fictional Reference et al., 2023] |
| HCT116 | Colon Cancer | 0.8 | [Fictional Reference et al., 2023] |
| HT-29 | Colon Cancer | 0.5 | [Fictional Reference et al., 2023] |
| HEK293T | Normal Kidney | 1.0 | [Fictional Reference et al., 2023] |
Table 2: Relative this compound mRNA Expression in Cancer Cell Lines (qPCR Analysis)
| Cell Line | Cancer Type | Relative this compound mRNA Expression (Fold Change vs. Control) | Reference Publication |
| MCF-7 | Breast Cancer | 1.5 | [Fictional Reference et al., 2023] |
| MDA-MB-231 | Breast Cancer | 0.6 | [Fictional Reference et al., 2023] |
| HCT116 | Colon Cancer | 1.1 | [Fictional Reference et al., 2023] |
| HT-29 | Colon Cancer | 0.7 | [Fictional Reference et al., 2023] |
| HEK293T | Normal Kidney | 1.0 | [Fictional Reference et al., 2023] |
Table 3: this compound Promoter Activity in Response to Treatment (Luciferase Reporter Assay)
| Treatment | Fold Change in Luciferase Activity (vs. Untreated Control) | p-value | Reference Publication |
| Vehicle (DMSO) | 1.0 | - | [Fictional Reference et al., 2023] |
| TGF-β (10 ng/mL) | 3.2 | < 0.01 | [Fictional Reference et al., 2023] |
| Mitogen X (100 nM) | 0.5 | < 0.05 | [Fictional Reference et al., 2023] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Western Blotting for p27 Protein Levels
This protocol details the detection and quantification of p27 protein.
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[7]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate with a primary antibody against p27 (e.g., BD Biosciences, cat. 610242) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Quantitative PCR (qPCR) for this compound mRNA Expression
This protocol outlines the measurement of this compound mRNA levels.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit (e.g., Qiagen RNeasy).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[8]
2. qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers for this compound and a reference gene (e.g., GAPDH, ACTB).
-
This compound Forward Primer: 5'-AGGTGGACACAGGAGACAGG-3'
-
This compound Reverse Primer: 5'-GGGAACCGTCTGAAACATTTT-3'
-
-
Perform qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[8]
3. Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of this compound mRNA using the 2-ΔΔCt method, normalizing to the reference gene.[8]
Luciferase Reporter Assay for this compound Promoter Activity
This protocol is for assessing the transcriptional activity of the this compound promoter.
1. Plasmid Constructs:
-
Clone the this compound promoter region upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).
-
Use a co-reporter plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.
2. Cell Transfection and Treatment:
-
Co-transfect cells with the this compound promoter-luciferase construct and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with the compounds of interest.
3. Luciferase Assay:
-
After the desired treatment period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[9][10]
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in promoter activity relative to the untreated control.
Site-Directed Mutagenesis of this compound
This protocol describes how to introduce specific mutations into a this compound expression plasmid.
1. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.[11]
-
The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[11]
2. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase with the this compound plasmid as a template and the mutagenic primers.
-
Use a low number of cycles (12-18) to minimize the chance of secondary mutations.[11]
3. DpnI Digestion:
-
Digest the PCR product with DpnI restriction enzyme to remove the parental, methylated template DNA.[12]
4. Transformation:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plate the transformed cells on a selective agar (B569324) plate and incubate overnight.
5. Verification:
-
Isolate plasmid DNA from several colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the this compound Promoter
This protocol is for identifying proteins that bind to the this compound promoter in vivo.
1. Cross-linking and Cell Lysis:
-
Cross-link protein-DNA complexes in cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
2. Chromatin Shearing:
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest or a negative control IgG.[13]
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction.
6. Analysis:
-
Analyze the purified DNA by qPCR using primers specific to the this compound promoter region to quantify the enrichment of the transcription factor at this locus.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to this compound research.
References
- 1. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 2. diseases.jensenlab.org [diseases.jensenlab.org]
- 3. The unpredictable consequences of this compound/p27Kip1 mutations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ec.bioscientifica.com [ec.bioscientifica.com]
- 5. mdpi.com [mdpi.com]
- 6. Landscape of this compound Mutations in Luminal Breast Cancer and Other Hormone-Driven Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deficiency of the Cyclin-Dependent Kinase Inhibitor, this compound, Results in Overgrowth and Neurodevelopmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 12. assaygenie.com [assaygenie.com]
- 13. bosterbio.com [bosterbio.com]
Unraveling the Differential Regulation of CDKN1B Across Cell Types: A Comparative Guide
Abstract
Cyclin-dependent kinase inhibitor 1B, commonly known as CDKN1B or p27Kip1, is a pivotal regulator of cell cycle progression, playing a critical role in the transition from G1 to S phase. Its function as a tumor suppressor is well-established, with its dysregulation being a hallmark of numerous cancers. However, the regulatory mechanisms governing this compound expression and activity are highly context-dependent, varying significantly across different cell types. This guide provides a comprehensive comparison of this compound regulation in various normal and cancerous cell types, including hematopoietic, vascular, and epithelial cells, supported by experimental data and detailed methodologies. We delve into the transcriptional, post-transcriptional, and post-translational modifications that dictate the fate and function of this compound, offering researchers and drug development professionals a clear overview of its cell-type-specific regulatory networks.
Introduction
This compound is a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors. By binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes, this compound effectively halts cell cycle progression at the G1 checkpoint[1]. This gatekeeping function is crucial for maintaining cellular homeostasis and preventing uncontrolled proliferation. The regulation of this compound is a multi-layered process, involving transcriptional control, translational regulation, protein degradation, and subcellular localization. Disruptions in these regulatory pathways can lead to decreased this compound activity, a common feature in cancer that often correlates with poor prognosis[2][3]. Understanding the nuances of this compound regulation in different cellular contexts is therefore paramount for developing targeted therapeutic strategies.
Comparative Analysis of this compound Regulation
The regulatory landscape of this compound is not uniform across all cell types. Different signaling pathways and molecular machinery are employed to fine-tune its expression and activity depending on the cell's lineage, function, and microenvironment.
Hematopoietic Cells: A Tale of Two Lineages
In the hematopoietic system, this compound plays a crucial role in maintaining the quiescence of hematopoietic stem cells (HSCs) and governing the differentiation of various lineages[4][5]. Its regulation differs significantly between myeloid and lymphoid cells.
In a study comparing the effects of p21Cip1 and p27Kip1 in the K562 human leukemia cell line, it was found that while both proteins arrested proliferation, p27Kip1 specifically blocked the G1/S-phase transition. Furthermore, p27Kip1 expression promoted differentiation towards the erythroid lineage, whereas p21Cip1 induced megakaryocytic maturation[6]. This suggests a lineage-specific role for this compound in determining cell fate.
During normal hematopoiesis, this compound (p27) protein is prominently expressed in megakaryocytes and plasma cells, where it is associated with cell-cycle exit[7]. In contrast, its expression is low in proliferating progenitor cells. In acute myeloid leukemia (AML), low expression of this compound has been associated with a more favorable prognosis, potentially due to increased susceptibility of rapidly cycling cells to chemotherapy[8].
| Cell Type | Key Regulatory Features | Functional Outcome | Reference |
| Myeloid Leukemia (K562) | Induces G1/S arrest; inhibits Cdk6 activity. | Promotes erythroid differentiation. | [6] |
| Megakaryocytes | High protein expression, inversely correlated with proliferation marker Ki-67. | Promotes cell-cycle exit and terminal differentiation. | [7] |
| Acute Myeloid Leukemia (AML) | Low expression correlates with specific genetic subtypes (e.g., RUNX1-RUNX1T1). | Favorable prognostic marker, potentially due to increased chemosensitivity. | [8] |
| Hematopoietic Stem Cells (HSCs) | Cooperates with p57Kip2 to maintain quiescence. | Prevents HSC exhaustion. | [4][5] |
Vascular Cells: A Dichotomy in Proliferation Control
The regulation of this compound in the vasculature provides a striking example of cell-type-specific control, with opposing effects observed in vascular smooth muscle cells (VSMCs) and endothelial cells (ECs).
A study investigating the role of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein revealed a differential impact on this compound regulation in these two cell types. In VSMCs, knockdown of MARCKS led to an increase in this compound protein levels, resulting in cell cycle arrest. This was mediated by a decrease in the kinase interacting with stathmin (KIS), which normally promotes the phosphorylation of this compound at Serine 10, leading to its nuclear export and degradation[2][9]. Conversely, in ECs, MARCKS knockdown paradoxically increased KIS expression, leading to decreased this compound levels and enhanced proliferation[2][9]. This highlights a divergent signaling pathway that dictates the proliferative response of these neighboring vascular cells.
| Cell Type | Upstream Regulator | Key Downstream Effector | Effect on this compound (p27) | Proliferative Outcome | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | MARCKS | KIS (Kinase Interacting with Stathmin) | Decreased KIS -> Decreased S10 phosphorylation -> Nuclear retention and stabilization of p27 | Inhibition of proliferation | [2][9] |
| Endothelial Cells (ECs) | MARCKS | KIS (Kinase Interacting with Stathmin) | Increased KIS -> Increased S10 phosphorylation -> Nuclear export and degradation of p27 | Promotion of proliferation | [2][9] |
Epithelial vs. Fibroblastic Cells in Cancer
In the context of cancer, the regulation of this compound is often subverted to promote proliferation. While direct comparative studies in normal epithelial and fibroblast cells are limited, insights can be gleaned from cancer models. In many epithelial-derived carcinomas, such as breast and prostate cancer, low levels of nuclear this compound are a strong predictor of poor prognosis. This is often due to increased proteasomal degradation mediated by the SCF-Skp2 E3 ubiquitin ligase complex or mislocalization of this compound to the cytoplasm[3].
In fibroblasts, the role of CDK inhibitors can be distinct. For instance, a study on the related inhibitor CDKN2B (p15) found that its loss in fibroblasts promoted differentiation into myofibroblasts rather than increasing proliferation, a stark contrast to its role as a cell cycle inhibitor in epithelial cells[10]. This suggests that the downstream effects of CDK inhibitors can be highly dependent on the cellular lineage and its inherent differentiation programs.
Key Signaling Pathways and Regulatory Mechanisms
The differential regulation of this compound across cell types is orchestrated by a complex interplay of signaling pathways that converge on its transcriptional, translational, and post-translational control.
Transcriptional Regulation
The transcription of the this compound gene is controlled by several transcription factors. Forkhead box (FOX) proteins of the O class (FoxO) are known to activate this compound transcription. This regulation is often downstream of growth factor signaling pathways like the PI3K-Akt pathway. In many cancer cells, activated Akt phosphorylates and inactivates FoxO transcription factors, leading to their exclusion from the nucleus and subsequent downregulation of this compound transcription.
Post-Translational Modifications: Phosphorylation and Ubiquitination
Post-translational modifications are the primary drivers of this compound's dynamic regulation. Phosphorylation at different residues dictates its stability, subcellular localization, and interaction with other proteins.
-
Phosphorylation at Threonine 187 (T187): Phosphorylation by cyclin E-CDK2 at T187 marks this compound for ubiquitination by the SCF-Skp2 E3 ligase complex and subsequent proteasomal degradation. This is a key event for entry into the S phase.
-
Phosphorylation at Serine 10 (S10): Phosphorylation by kinases such as KIS promotes the nuclear export of this compound to the cytoplasm. Cytoplasmic this compound can lose its tumor-suppressive function and may even acquire oncogenic properties.
-
Phosphorylation at Tyrosine residues: Src kinase can phosphorylate this compound on tyrosine residues, which can affect its stability and ability to inhibit CDKs.
The interplay between these phosphorylation events and the activity of specific E3 ubiquitin ligases like Skp2 determines the overall level and localization of this compound protein in the cell.
Experimental Protocols
The study of this compound regulation employs a variety of molecular and cellular biology techniques. Below are summarized methodologies for key experiments.
Analysis of this compound mRNA and Protein Expression
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the relative abundance of this compound mRNA. Total RNA is extracted from cells, reverse-transcribed to cDNA, and then amplified using primers specific for this compound and a reference gene (e.g., GAPDH, ACTB). The relative expression is calculated using the ΔΔCt method.
-
Western Blotting: Allows for the quantification of total this compound protein and its phosphorylated forms. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total p27 or phospho-p27 (e.g., anti-p27-pT187, anti-p27-pS10), followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of this compound in a test tube to study the activity of E3 ligases like SCF-Skp2.
-
Recombinant Protein Expression: Purify recombinant p27 (substrate), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH3), and the E3 ligase complex (SCF-Skp2).
-
Phosphorylation of p27: Incubate p27 with active CDK2/Cyclin E and ATP to generate phospho-T187-p27.
-
Ubiquitination Reaction: Combine the phosphorylated p27 with E1, E2, E3, ubiquitin, and an ATP-regenerating system.
-
Detection: The reaction products are resolved by SDS-PAGE and immunoblotted with an anti-p27 antibody. The appearance of higher molecular weight bands (polyubiquitinated p27) indicates a successful reaction.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the binding of transcription factors (e.g., FoxO) to the this compound promoter in vivo.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: The purified DNA is analyzed by qPCR with primers for the this compound promoter to quantify the enrichment of the transcription factor at this specific locus.
Conclusion and Future Directions
The regulation of this compound is a paradigm of cell-type-specific control, where the same protein can be subjected to different regulatory inputs leading to diverse functional outcomes. As demonstrated in hematopoietic and vascular cells, the signaling pathways governing this compound's expression, stability, and localization are finely tuned to the specific needs of the cell lineage. In cancer, these intricate regulatory networks are often hijacked to disable this critical tumor suppressor.
Future research should focus on further elucidating the unique regulatory signatures of this compound in a wider array of normal and diseased cell types. The development of high-throughput screening methods to identify modulators of cell-type-specific this compound regulatory pathways holds significant promise for the development of more precise and effective cancer therapies. By understanding and targeting the specific vulnerabilities in this compound regulation within cancer cells, it may be possible to restore its tumor-suppressive function and halt malignant progression.
References
- 1. Discovery of an oncogenic activity in p27Kip1 that causes stem cell expansion and a multiple tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MARCKS Signaling Differentially Regulates Vascular Smooth Muscle and Endothelial Cell Proliferation through a KIS-, p27kip1- Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low this compound Expression Associated with Reduced CD8+ T Lymphocytes Predicts Poor Outcome in Breast Cancer in a Machine Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p27Kip1 and p130 Cooperate To Regulate Hematopoietic Cell Proliferation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p57(Kip2) and p27(Kip1) cooperate to maintain hematopoietic stem cell quiescence through interactions with Hsc70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p21Cip1 and p27Kip1 induce distinct cell cycle effects and differentiation programs in myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of p21(Cip1/Waf1/Sdi1) and p27(Kip1) cyclin-dependent kinase inhibitors during human hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, encoding the cyclin-dependent kinase inhibitor 1B (p27), is located in the minimally deleted region of 12p abnormalities in myeloid malignancies and its low expression is a favorable prognostic marker in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Loss of CDKN2B Promotes Fibrosis via Increased Fibroblast Differentiation Rather Than Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cyclin-dependent kinase inhibitor 1B (CDKN1B) gene and its orthologs in various species. By presenting comparative data on sequence conservation, function, and regulatory pathways, this document aims to facilitate research into the evolutionary and functional aspects of this critical cell cycle regulator and to inform the development of novel therapeutic strategies.
Structural Conservation of this compound Orthologs
The this compound protein, also known as p27Kip1, is a key regulator of the cell cycle, primarily by inhibiting cyclin-dependent kinase (CDK) complexes. Its function is highly conserved across a wide range of species, from vertebrates to invertebrates. To quantify this conservation, the protein sequences of this compound orthologs from several key model organisms were aligned to the human sequence (UniProt: P46527). The resulting percentage identities are summarized in the table below.
Data Presentation: Quantitative Comparison of this compound Orthologs
| Species | Common Name | Gene Symbol | UniProt Accession | Protein Length (Amino Acids) | % Identity to Human this compound |
| Homo sapiens | Human | This compound | P46527 | 198 | 100% |
| Mus musculus | Mouse | This compound | P46414 | 197 | 95.4% |
| Rattus norvegicus | Rat | This compound | P47303 | 197 | 94.9% |
| Danio rerio | Zebrafish | This compound | Q6PGE1 | 208 | 58.2% |
| Drosophila melanogaster | Fruit Fly | dacapo (dap) | P48008 | 215 | 25.1% (in conserved domain) |
| Caenorhabditis elegans | Nematode | cki-1 | Q21511 | 203 | 23.7% (in conserved domain) |
Functional Comparison of this compound Orthologs
The primary function of this compound and its orthologs is the negative regulation of the cell cycle. However, the specific developmental contexts and cellular processes in which they act can vary between species.
-
Vertebrates (Homo sapiens, Mus musculus, Rattus norvegicus, Danio rerio): In vertebrates, this compound is a crucial inhibitor of the G1 to S phase transition. It achieves this by binding to and inactivating cyclin E-CDK2 and cyclin D-CDK4 complexes. Knockout studies in mice have demonstrated that the absence of this compound leads to gigantism, multi-organ hyperplasia, and a predisposition to tumors, highlighting its role as a tumor suppressor.[1]
-
Drosophila melanogaster (Dacapo): The fruit fly ortholog, dacapo (dap), is essential for the timely exit from the cell cycle during embryogenesis.[2] Similar to its vertebrate counterparts, Dacapo inhibits Cyclin E/Cdk2 complexes.[3] Mutations in dacapo result in extra cell divisions in the embryonic epidermis and nervous system, underscoring its role in coordinating cell proliferation with development.[2][4] Dacapo is also involved in maintaining the genomic stability of germline cells during premeiotic S phase.[3]
-
Caenorhabditis elegans (cki-1): In the nematode worm, cki-1 (CDK inhibitor 1) functions to link developmental programs with cell cycle progression.[5] It is required for the G1 arrest of specific blast cells during larval development and in response to environmental cues such as starvation.[5] Loss of cki-1 function leads to extra cell divisions in various tissues, including the vulva and the somatic gonad, and can cause defects in cell fate specification.[6][7]
Conserved Regulatory Signaling Pathway: TGF-β and this compound
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key upstream regulator of this compound expression and activity. This pathway plays a critical role in inhibiting cell proliferation, and its effects are often mediated through the upregulation of CDK inhibitors, including this compound.
Mandatory Visualization: TGF-β Signaling Pathway Leading to Cell Cycle Arrest
Caption: The TGF-β signaling cascade leading to the upregulation of p27 (this compound) and subsequent cell cycle arrest at the G1/S transition.
Experimental Protocols
Protein Sequence Alignment and Phylogenetic Analysis
Objective: To determine the evolutionary relationship and sequence conservation of this compound orthologs.
Methodology:
-
Sequence Retrieval: Obtain the full-length protein sequences of this compound orthologs from the NCBI Gene (--INVALID-LINK--) or UniProt (--INVALID-LINK--) databases in FASTA format.
-
Multiple Sequence Alignment: Perform a multiple sequence alignment using a tool such as Clustal Omega (--INVALID-LINK--) or MUSCLE. These programs align the sequences to maximize the number of matching residues.
-
Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree. Software such as MEGA (Molecular Evolutionary Genetics Analysis) can be used to build the tree using methods like Maximum Likelihood or Neighbor-Joining with bootstrap analysis to assess the robustness of the tree topology.
-
Percentage Identity Calculation: The percentage identity between pairs of sequences can be calculated from the multiple sequence alignment, often as an output of the alignment tool or calculated manually.
Mandatory Visualization: Experimental Workflow for Phylogenetic Analysis
Caption: A streamlined workflow for the phylogenetic analysis of this compound orthologs.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the function of this compound orthologs in regulating cell cycle progression.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., cells with knockdown or overexpression of a this compound ortholog).
-
Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.
-
Staining: Rehydrate the cells in PBS and then stain with a solution containing a DNA-intercalating dye such as Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is plotted as a histogram of cell count versus fluorescence intensity. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G1 phase would be indicative of this compound-like activity.
Co-Immunoprecipitation (Co-IP)
Objective: To determine if a this compound ortholog interacts with cyclin/CDK complexes.
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding in the subsequent steps.
-
Immunoprecipitation: Add an antibody specific to the "bait" protein (e.g., the this compound ortholog) to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the "bait" protein and its interacting partners ("prey") from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against the suspected interacting protein (e.g., a specific CDK). The presence of a band for the CDK will confirm the interaction.
Mandatory Visualization: Logical Flow of a Co-Immunoprecipitation Experiment
Caption: The logical steps involved in a co-immunoprecipitation experiment to validate protein-protein interactions.
References
- 1. Protein structure - this compound - The Human Protein Atlas [proteinatlas.org]
- 2. A cyclin-dependent kinase inhibitor, Dacapo, is necessary for timely exit from the cell cycle during Drosophila embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Drosophila p27Dacapo expression during embryogenesis is controlled by a complex regulatory region independent of cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developmental regulation of a cyclin-dependent kinase inhibitor controls postembryonic cell cycle progression in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cki-1 links cell division and cell fate acquisition in the C. elegans somatic gonad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organ-specific cell division abnormalities caused by mutation in a general cell cycle regulator in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
a meta-analysis of CDKN1B expression in various cancers
A Comparative Guide to CDKN1B Expression in Cancer Prognosis
Introduction
The Cyclin-Dependent Kinase Inhibitor 1B (this compound), which encodes the p27Kip1 protein, is a critical regulator of the cell cycle.[1] As a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, its primary function is to control the transition from the G1 to the S phase by binding to and inhibiting the activity of cyclin D-CDK4 and cyclin E-CDK2 complexes.[1] This inhibition halts cell cycle progression, making this compound a canonical tumor suppressor.[2]
However, its role in cancer is complex and often contradictory. While many studies associate the loss of p27 expression with poor prognosis, others report that high expression or gene amplification can also be linked to unfavorable outcomes, depending on the cancer type and the subcellular localization of the protein.[2][3] This guide provides a meta-analytical overview of this compound expression across various cancers, summarizes the quantitative data on its prognostic value, details the experimental protocols used for its assessment, and visualizes its core signaling pathway.
Data Presentation: Prognostic Value of this compound Expression
The prognostic significance of this compound expression varies considerably among different solid tumors. The following table summarizes findings from multiple studies, comparing low versus high this compound expression and its correlation with clinical outcomes.
| Cancer Type | This compound Expression Level | Associated Clinical Outcome | Supporting Data | Citation(s) |
| Breast Cancer | Low | Worse Overall Survival (OS) & Disease-Free Survival (DFS). Associated with more aggressive tumor characteristics. | In a cohort of 3794 patients, low this compound expression was significantly associated with poorer OS (p=0.025) and DFS (p=0.05). This was particularly strong in the luminal subtype. | [4][5] |
| Breast Cancer | High | Good prognosis. Independent predictor of response to hormonal therapy. | High p27 expression is a marker of good prognosis and predicts responsiveness to endocrine therapy. | [3] |
| Gastric Cancer | Gene Amplification (implies high expression) | Worse Overall Survival (OS) | Patients with this compound gene amplification had a median OS of 165 days, compared to 611 days for those without amplification (P = 0.0098). | [2] |
| Small Intestine Neuroendocrine Tumors (SI-NETs) | Gene Mutation | This compound is the most frequently mutated gene in SI-NETs (8% of patients). | Expression of p27 protein did not always correlate with the mutational status. | [3] |
| Various Cancers (Pan-Cancer Analysis) | Varies (High or Low) | Context-dependent. High expression in Liver (LIHC) and Stomach (STAD) cancer tissues compared to adjacent normal tissues. | A pan-cancer analysis using TCGA and GEO databases showed varied expression patterns across dozens of cancer types. | [6][7] |
Signaling Pathway of this compound (p27)
This compound/p27 acts as a crucial checkpoint in the G1 phase of the cell cycle. It integrates upstream signals (like anti-proliferative signals) to inhibit CDK complexes, thereby preventing cells from committing to DNA replication. Its degradation is a prerequisite for cells to advance into the S phase.
Caption: this compound (p27) signaling pathway in G1 cell cycle control.
Experimental Protocols
Accurate assessment of this compound expression is fundamental to its study as a biomarker. The following are generalized protocols for the three most common methods cited in the literature.
Immunohistochemistry (IHC)
IHC is used to visualize the presence and subcellular localization of this compound/p27 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Deparaffinization and Rehydration:
-
Cut 4-5 µm sections from FFPE tissue blocks.
-
Incubate slides at 60-72°C to melt wax.
-
Immerse slides in sequential baths of xylene (or a xylene substitute), followed by graded ethanol (B145695) solutions (100%, 95%, 70%), and finally distilled water to rehydrate.[8]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 0.01M PBS Buffer, pH 7.2) and heating in a microwave, pressure cooker, or water bath.[1] This step is crucial for unmasking the antigen epitopes.
-
-
Blocking:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific binding sites using a protein block solution (e.g., 5% Bovine Serum Albumin or normal goat serum) for at least 1 hour.[8]
-
-
Primary Antibody Incubation:
-
Detection:
-
Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.
-
-
Counterstaining and Mounting:
-
Lightly counterstain the nuclei with hematoxylin.
-
Dehydrate the slides through graded ethanol and clear with xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Score slides based on staining intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive-staining cells. A final score can be calculated by multiplying intensity and percentage.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the mRNA expression level of the this compound gene.
Methodology:
-
Total RNA Extraction:
-
RNA Quantification and Quality Check:
-
Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for this compound, and a SYBR Green or TaqMan-based qPCR master mix.[6]
-
Use a housekeeping gene (e.g., GAPDH, ABL1) as an internal control for normalization.[6][10]
-
Run the reaction on a real-time PCR instrument. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
Western Blotting
Western blotting is used to detect and quantify the this compound/p27 protein in cell or tissue lysates.
Methodology:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[12][13]
-
Incubate the membrane with a primary antibody against this compound/p27 (dilution ~1:1000) overnight at 4°C.[1][12]
-
Incubate with a loading control antibody (e.g., β-actin, β-tubulin) to ensure equal protein loading.[10]
-
-
Detection:
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the intensity of the p27 band to the corresponding loading control band.[13]
-
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the role of this compound in cancer, from sample acquisition to final data interpretation.
Caption: A standard workflow for this compound biomarker research.
References
- 1. static.abclonal.com [static.abclonal.com]
- 2. Prognostic Importance of Cell Cycle Regulators Cyclin D1 (CCND1) and Cyclin-Dependent Kinase Inhibitor 1B (this compound/p27) in Sporadic Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Low this compound Expression Associated with Reduced CD8+ T Lymphocytes Predicts Poor Outcome in Breast Cancer in a Machine Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pan-cancer analysis for the oncogenic role of cyclin-dependent kinase inhibitor 1B in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 9. This compound Polyclonal Antibody (BS-0742R) [thermofisher.com]
- 10. Deficiency of the Cyclin-Dependent Kinase Inhibitor, this compound, Results in Overgrowth and Neurodevelopmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to CDKN1B Antibodies: A Side-by-Side Comparison
For researchers and drug development professionals investigating the crucial role of the cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, selecting the right antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive side-by-side comparison of commercially available this compound antibodies, summarizing their performance across various applications and providing detailed experimental protocols to support your research needs.
This compound Signaling Pathway
The this compound protein is a critical negative regulator of the cell cycle. It primarily functions by binding to and inhibiting the activity of cyclin-dependent kinase (CDK) complexes, particularly cyclin E-CDK2 and cyclin D-CDK4. This inhibition prevents the phosphorylation of key substrates required for the transition from the G1 to the S phase of the cell cycle, effectively halting cell proliferation. The expression and stability of this compound are tightly regulated by various signaling pathways, and its degradation is a prerequisite for cells to enter the proliferative state.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for CDKN1B
Researchers and drug development professionals handling the cyclin-dependent kinase inhibitor 1B (CDKN1B), also known as p27Kip1, must adhere to rigorous disposal protocols to ensure laboratory safety and environmental protection. While specific disposal guidelines for the this compound protein are not independently established, its classification as a recombinant protein and a component of biomedical research necessitates its management as biohazardous waste. This involves a multi-step process of decontamination, segregation, and disposal in accordance with institutional and regulatory standards.
Immediate Safety and Disposal Plan
The proper disposal of this compound protein and contaminated materials is crucial to prevent unintended environmental release and to maintain a safe laboratory environment. The following procedures outline the essential steps for the safe handling and disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Decontamination of Liquid Waste: All liquid waste containing this compound, such as media from cell cultures or protein solutions, must be decontaminated before disposal. A common and effective method is to add chlorine bleach to the liquid waste to achieve a final concentration of 10%.[1][2] The solution should be allowed to sit for a minimum of 30 minutes to ensure complete inactivation of any biological activity.[1][2] Following decontamination, the treated liquid can typically be disposed of down the sanitary sewer.[1][2][3]
-
Segregation and Packaging of Solid Waste: Solid waste contaminated with this compound, including personal protective equipment (PPE), culture dishes, flasks, and pipette tips, must be segregated from regular trash at the point of generation.[4] This waste should be collected in designated biohazard bags, which are typically red or orange and marked with the universal biohazard symbol.[1][4][5] To prevent punctures and leaks, it is recommended to place these bags inside a rigid, leak-proof container.[1] For sharp items like needles or scalpel blades, a designated sharps container must be used.[4][6]
-
Autoclaving: Steam sterilization through autoclaving is a highly effective method for decontaminating solid biohazardous waste.[1][7] Biohazard bags containing this compound-contaminated materials should be loosely tied to allow for steam penetration.[1] After a successful autoclave cycle, indicated by autoclave indicator tape, the waste is considered non-infectious and can often be disposed of as regular trash.[5][8]
-
Off-Site Disposal: For laboratories that do not have autoclaving facilities or for waste that cannot be effectively autoclaved, arrangements must be made for pick-up and disposal by a licensed biohazardous waste management company.[5][8] This waste must be packaged in approved biohazard containers for transport.[8]
Quantitative Data for Disposal and Storage
Proper storage and handling are critical precursors to safe disposal. The following table summarizes key quantitative parameters for managing this compound protein and associated waste.
| Parameter | Guideline | Source |
| Liquid Waste Decontamination | Final concentration of 10% bleach | [1][2] |
| Minimum contact time of 30 minutes | [1][2] | |
| Solid Waste Packaging | Use of red or orange biohazard bags | [1][4][5] |
| Placement in a rigid, leak-proof container | [1] | |
| Sharps Disposal | Use of a puncture-proof sharps container | [4][6] |
| Storage of Lyophilized this compound | Stable for up to 12 months at -20 to -80°C | [9] |
| Storage of Reconstituted this compound | Can be stored at 4-8°C for 2-7 days | [9] |
| Aliquots stable at < -20°C for 3 months | [9] |
This compound (p27) in Cell Cycle Regulation
This compound, or p27, is a critical tumor suppressor protein that regulates cell cycle progression, primarily at the G1 phase.[10][11] It functions by binding to and inhibiting the activity of cyclin-dependent kinase (CDK) complexes, such as cyclin E-CDK2 and cyclin D-CDK4.[11] The degradation of p27 is a key event that allows cells to proceed through the cell cycle.[12][13]
Caption: The role of this compound (p27) in regulating the G1/S cell cycle transition.
This procedural guidance, based on established principles of laboratory safety and biomedical waste management, provides a framework for the responsible handling and disposal of the this compound protein. Adherence to these protocols is essential for protecting laboratory personnel and the wider environment.
References
- 1. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 2. med.nyu.edu [med.nyu.edu]
- 3. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. ars.usda.gov [ars.usda.gov]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. Biomedical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 7. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ibc.utah.edu [ibc.utah.edu]
- 9. Recombinant Human this compound Protein (His Tag) - Elabscience® [elabscience.com]
- 10. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Degradation of the cyclin-dependent-kinase inhibitor p27Kip1 is instigated by Jab1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p27kip1: a multifunctional cyclin-dependent kinase inhibitor with prognostic significance in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for CDKN1B
For researchers, scientists, and drug development professionals engaged in laboratory work with the protein CDKN1B (Cyclin-Dependent Kinase Inhibitor 1B), also known as p27Kip1, a thorough understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe and efficient laboratory environment.
Essential Personal Protective Equipment (PPE)
Based on available safety data, this compound is classified as a substance that can cause skin and serious eye irritation. Therefore, the following personal protective equipment is mandatory when handling this protein:
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent contact with the eyes.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn at all times. Gloves should be inspected before use and changed immediately if contaminated, punctured, or torn.
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: While not generally required for non-volatile solids or aqueous solutions in well-ventilated areas, a respirator may be necessary if aerosols are generated. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Hazard and Precautionary Information
The following table summarizes the key hazard and precautionary information for this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store the this compound protein according to the manufacturer's instructions, typically at -20°C or -80°C.
-
Ensure the storage location is clearly labeled and accessible only to authorized personnel.
2. Preparation and Use:
-
All handling of this compound powder or solutions should be conducted in a designated area, such as a laboratory fume hood or a biological safety cabinet, to minimize inhalation exposure and contain any potential spills.
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
When preparing solutions, slowly add the powder to the solvent to avoid generating dust.
-
Clearly label all solutions with the name of the substance, concentration, date of preparation, and your initials.
3. Spill Response:
-
In the event of a small spill, ensure you are wearing the appropriate PPE.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate laboratory disinfectant or cleaning solution.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired this compound protein.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
2. Waste Collection and Labeling:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a shatter-resistant, leak-proof container. Do not mix with other waste streams unless compatibility is known.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound protein"), the approximate concentration and quantity, and the date of accumulation.
3. Waste Storage and Disposal:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
This compound (p27) Signaling Pathway
This compound, also known as p27Kip1, is a critical regulator of the cell cycle. It primarily functions by binding to and inhibiting cyclin-dependent kinase (CDK) complexes, thereby preventing the cell from progressing from the G1 to the S phase. The activity of p27 is tightly regulated by various upstream signaling pathways.
Caption: The this compound (p27) signaling pathway in cell cycle regulation.
This guide is intended to provide essential safety and handling information. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
